molecular formula C7H10N2OS B1602948 1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone CAS No. 94284-66-9

1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone

Cat. No.: B1602948
CAS No.: 94284-66-9
M. Wt: 170.23 g/mol
InChI Key: UDDDILVYEDVGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone is a useful research compound. Its molecular formula is C7H10N2OS and its molecular weight is 170.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-4-6(5(2)10)11-7(8-3)9-4/h1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDDILVYEDVGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628007
Record name 1-[4-Methyl-2-(methylamino)-1,3-thiazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94284-66-9
Record name 1-[4-Methyl-2-(methylamino)-1,3-thiazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone (CAS No. 94284-66-9): A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Thiazole Building Block

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone, with the confirmed CAS number 94284-66-9, is a crucial heterocyclic intermediate that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, comprising a substituted thiazole ring, make it an invaluable building block for the synthesis of a diverse range of biologically active compounds. This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a particular focus on its role in the development of novel therapeutics, including potent antimicrobial agents and targeted cancer therapies. The thiazole moiety is a well-established pharmacophore, and this particular derivative serves as a key precursor for introducing functionalities that can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.

PropertyValueSource
CAS Number 94284-66-9[1]
Molecular Formula C₇H₁₀N₂OS[2]
Molecular Weight 170.23 g/mol [2]
Appearance Solid (form may vary)[3]
Purity Typically >97%[1]

Spectroscopic Data for Structural Elucidation:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the thiazole ring, the N-methyl group, the acetyl methyl group, and any protons on the thiazole ring itself. The chemical shifts and coupling constants would be characteristic of the electronic environment of each proton.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the acetyl group, the carbons of the thiazole ring, and the methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the C=O stretching of the ketone, N-H stretching of the secondary amine, and C=N and C-S stretching vibrations of the thiazole ring.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound with a prominent molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) in techniques like ESI-MS.

Synthesis of this compound: The Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[4][5][6] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a plausible synthetic route based on the Hantzsch principle would involve the reaction of a suitable α-haloketone with N-methylthiourea.

Proposed Synthetic Pathway:

Hantzsch Thiazole Synthesis reagent1 3-Chloro-2,4-pentanedione (α-haloketone) intermediate Cyclocondensation Intermediate reagent1->intermediate Reacts with reagent2 N-Methylthiourea (Thioamide) reagent2->intermediate product This compound intermediate->product Dehydration & Tautomerization

Caption: Proposed Hantzsch synthesis of the target compound.

Detailed Experimental Protocol (Generalized):

A specific, peer-reviewed protocol for this exact molecule is not extensively documented. The following is a generalized procedure based on established Hantzsch synthesis methodologies.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylthiourea (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of α-Haloketone: To the stirred solution, add 3-chloro-2,4-pentanedione (1.1 equivalents) dropwise at room temperature. The choice of the halogen (chloro or bromo) can influence reactivity.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product is then typically neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure this compound.

Applications in Drug Development: A Gateway to Novel Therapeutics

This compound is a valuable starting material for the synthesis of a variety of therapeutic agents.

Cyclin-Dependent Kinase 9 (CDK9) Inhibitors for Cancer Therapy

This thiazole derivative is a key intermediate in the synthesis of a class of potent and selective CDK9 inhibitors.[7][8][9] CDK9 is a crucial enzyme involved in the regulation of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells.[7]

Mechanism of Action of Derived CDK9 Inhibitors:

The 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-based inhibitors synthesized from this intermediate act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates and thereby inhibiting its kinase activity.[10][11] The thiazole moiety and its substituents play a critical role in establishing key interactions within the active site, contributing to the potency and selectivity of the inhibitor.[8]

CDK9 Inhibition cluster_0 CDK9 Active Site CDK9 CDK9 Kinase Phosphorylation Phosphorylation CDK9->Phosphorylation Catalyzes ATP_pocket ATP Binding Pocket ATP_pocket->Phosphorylation Enables Inhibitor 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine (derived from title compound) Inhibitor->ATP_pocket Competitively Binds to Apoptosis Apoptosis in Cancer Cells Inhibitor->Apoptosis Induces ATP ATP ATP->ATP_pocket Binds to Substrate Substrate (e.g., RNA Pol II) Substrate->Phosphorylation Transcription Gene Transcription Phosphorylation->Transcription Promotes Transcription->Apoptosis Inhibited by Lack of Anti-apoptotic Proteins

Caption: Competitive inhibition of CDK9 by thiazole-based inhibitors.

Novel Antimicrobial Agents

The thiazole core is present in numerous antimicrobial drugs. This compound can be utilized in reactions such as the Claisen-Schmidt condensation to synthesize thiazole-based chalcones.[12] These chalcones have shown promising antibacterial activity, in some cases exceeding that of established antibiotics like ampicillin.[12] Further derivatization of the title compound can lead to other classes of antimicrobial agents.[12]

Experimental Workflow for Synthesis of Thiazole-based Chalcones:

Chalcone Synthesis Workflow start This compound reaction Claisen-Schmidt Condensation (Base Catalyst, e.g., KOH) start->reaction reagent Aromatic Aldehyde reagent->reaction product Thiazole-based Chalcone reaction->product analysis Purification & Characterization (Crystallization, NMR, MS) product->analysis bioassay Antimicrobial Activity Screening analysis->bioassay

Caption: Workflow for the synthesis and evaluation of antimicrobial chalcones.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling similar heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically versatile and commercially valuable intermediate with significant applications in drug discovery and development. Its utility as a precursor for potent CDK9 inhibitors and novel antimicrobial agents underscores its importance to the pharmaceutical industry. The Hantzsch thiazole synthesis provides a reliable method for its preparation, opening avenues for the creation of diverse libraries of bioactive molecules. A comprehensive understanding of its synthesis, characterization, and reactivity is paramount for researchers aiming to leverage this key building block in the quest for new and improved therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone: A Keystone for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in drug discovery. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4][5] The compound 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone serves as a critical intermediate and building block in the synthesis of more complex therapeutic agents, making a thorough understanding of its physicochemical properties paramount for researchers, scientists, and drug development professionals.[6]

This guide provides an in-depth exploration of the core physicochemical attributes of this compound. We will delve into the causality behind the experimental determination of these properties, offering field-proven insights and self-validating protocols to ensure scientific integrity.

Core Physicochemical Profile

A comprehensive understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and are thus critical for optimizing its therapeutic potential.

PropertyPredicted/Reported ValueSignificance in Drug Development
IUPAC Name This compoundUnambiguous chemical identification.
CAS Number 94284-66-9 (Free Base)[7]Unique registry number for database searching and regulatory purposes.
1415233-76-9 (HCl Salt)[8]
Molecular Formula C₇H₁₀N₂OS[7]Determines the elemental composition and molecular weight.
Molecular Weight 170.23 g/mol [7]Influences diffusion rates and membrane permeability.
Appearance Cream to off-white solid[9]Basic quality control parameter.
Boiling Point 281.9 ± 32.0 °C at 760 mmHg[7]Indicates volatility and thermal stability.
Solubility Predicted to be soluble in organic solvents like DMSO and methanol.Crucial for formulation, in vitro assays, and bioavailability.
pKa Estimated to be in the range of 4-6 for the thiazole nitrogen and >10 for the methylamino group.Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
LogP Predicted to be in the range of 1.5 - 2.5.A measure of lipophilicity, which is critical for membrane permeability and target engagement.

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Synthesis and Purification

The synthesis of this compound can be achieved through a Hantzsch-type thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[2]

Protocol:

  • Thiourea Formation: React methylamine with a suitable thiocarbonylating agent (e.g., thiophosgene or a thiocarbamoyl chloride) to form N-methylthiourea.

  • Cyclocondensation: React N-methylthiourea with a 3-halo-2,4-pentanedione (e.g., 3-chloro-2,4-pentanedione) in a suitable solvent such as ethanol.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR.

Causality Behind Experimental Choices:

  • Hantzsch Synthesis: This method is chosen for its high efficiency and versatility in creating substituted thiazoles.

  • Ethanol as Solvent: Ethanol is a polar protic solvent that facilitates the dissolution of the reactants and the subsequent cyclization.

  • TLC Monitoring: This is a rapid and effective technique to track the reaction's progress, preventing the formation of byproducts due to prolonged reaction times.

  • Column Chromatography: This is a standard and highly effective method for purifying organic compounds, ensuring a high degree of purity for subsequent physicochemical studies.

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product N-methylthiourea N-methylthiourea Cyclocondensation in Ethanol Cyclocondensation in Ethanol N-methylthiourea->Cyclocondensation in Ethanol 3-halo-2,4-pentanedione 3-halo-2,4-pentanedione 3-halo-2,4-pentanedione->Cyclocondensation in Ethanol Work-up & Extraction Work-up & Extraction Cyclocondensation in Ethanol->Work-up & Extraction Column Chromatography Column Chromatography Work-up & Extraction->Column Chromatography Pure Compound Pure Compound Column Chromatography->Pure Compound

Caption: Synthetic workflow for this compound.

Solubility Determination

A compound's solubility is a critical factor influencing its bioavailability and formulation.[10][11]

Protocol (Shake-Flask Method):

  • Prepare saturated solutions of the compound in various solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, and organic solvents like ethanol and DMSO).

  • Equilibrate the solutions by shaking at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) determines the extent of ionization of a compound at a given pH.[10][11]

Protocol (Potentiometric Titration):

  • Dissolve a known amount of the compound in a co-solvent system (e.g., water-methanol) to ensure solubility.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then with a standardized solution of a strong base (e.g., NaOH).

  • Monitor the pH of the solution continuously using a calibrated pH meter.

  • Plot the pH versus the volume of titrant added.

  • The pKa values correspond to the pH at the half-equivalence points of the titration curve.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross cell membranes.[7][10]

Protocol (Shake-Flask Method):

  • Prepare a solution of the compound in a biphasic system of n-octanol and water.

  • Shake the mixture vigorously to allow for the partitioning of the compound between the two phases.

  • Allow the phases to separate completely.

  • Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique (e.g., HPLC-UV).

  • Calculate the LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Analytical Characterization

Robust analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR):

  • Expected Chemical Shifts (in CDCl₃):

    • Thiazole-H: A singlet around δ 7.5-8.0 ppm.

    • NH: A broad singlet, the chemical shift of which will depend on concentration and temperature.

    • N-CH₃: A doublet around δ 3.0-3.3 ppm (due to coupling with the NH proton).

    • Thiazole-CH₃: A singlet around δ 2.4-2.6 ppm.

    • C(O)CH₃: A singlet around δ 2.5-2.7 ppm.

¹³C NMR (Carbon NMR):

  • Expected Chemical Shifts (in CDCl₃):

    • C=O: δ 190-195 ppm.

    • Thiazole C2: δ 165-170 ppm.

    • Thiazole C4: δ 145-150 ppm.

    • Thiazole C5: δ 120-125 ppm.

    • N-CH₃: δ 30-35 ppm.

    • Thiazole-CH₃: δ 15-20 ppm.

    • C(O)CH₃: δ 25-30 ppm.

Diagram of Analytical Workflow:

References

1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone

Introduction

This compound is a substituted thiazole derivative of significant interest in medicinal and synthetic chemistry. The thiazole ring is a core structural component in numerous biologically active compounds and approved pharmaceuticals, including vitamin B1 (thiamine).[1][2][3] As a synthetic building block, this specific molecule serves as a precursor for more complex structures, including kinase inhibitors and novel antimicrobial agents.[4][5][6]

Given its role in drug discovery and development, the unambiguous confirmation of its chemical structure is a non-negotiable prerequisite for further research. Any ambiguity in the arrangement of its atoms could lead to erroneous interpretations of biological activity, flawed structure-activity relationship (SAR) studies, and wasted resources. This guide provides a comprehensive, multi-technique approach to the structure elucidation of this compound. We will move beyond simple data reporting to explain the scientific rationale behind each analytical choice, demonstrating a self-validating system where data from orthogonal techniques converge to provide a single, unequivocal structural assignment.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the cornerstone of structure elucidation for organic molecules.[7] It provides unparalleled insight into the molecular skeleton by mapping the chemical environments and connectivity of hydrogen and carbon atoms. For a molecule like this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments is essential for a complete and definitive assignment.[8]

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

Causality: ¹H NMR is the initial and most informative experiment. It reveals the number of distinct proton environments, their relative populations (integration), their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin coupling). This allows us to identify and account for every proton in the proposed structure.

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized compound and dissolve it in ~0.6 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to slow the exchange of labile protons like N-H, making them easier to observe.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of ~4 seconds. Typically, 16 to 64 scans are averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (δ 2.50 ppm for DMSO-d₆).

Data Interpretation and Expected Results: The structure suggests four distinct singlet signals from the methyl groups and one signal from the amine proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Acetyl-CH₃ (H-c)~2.4-2.6Singlet3HProtons on a methyl group adjacent to a carbonyl are deshielded.
Thiazole-CH₃ (H-a)~2.3-2.5Singlet3HProtons on a methyl group attached to an aromatic-like heterocyclic ring.
N-CH₃ (H-b)~3.0-3.4Singlet (or Doublet)3HProtons on a methyl group attached to a nitrogen atom. May appear as a doublet due to coupling with the N-H proton.
N-H~8.0-9.0 (in DMSO-d₆)Singlet (or Quartet)1HThe chemical shift is highly solvent-dependent. The broadness can vary. May couple to the N-CH₃ protons.[9]
B. ¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Causality: This experiment identifies all unique carbon atoms in the molecule. The chemical shift of each carbon provides critical information about its functional group type (e.g., carbonyl, aromatic, aliphatic) and its electronic environment. This serves as a direct confirmation of the carbon backbone.

Experimental Protocol:

  • Sample: The same sample prepared for ¹H NMR is used.

  • Instrument Setup: Acquire a proton-decoupled ¹³C spectrum on the same spectrometer.

  • Data Acquisition: A standard ¹³C experiment involves a 90-degree pulse and a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei. A larger number of scans (e.g., 1024 or more) is typically required.

Data Interpretation and Expected Results: The structure has 7 unique carbon atoms.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C=O (C-g)~190-195Characteristic chemical shift for a ketone carbonyl carbon.
C2 (Thiazole, C-d)~165-170Carbon in a thiazole ring bonded to two heteroatoms (S and N).[10]
C4 (Thiazole, C-e)~145-150Quaternary carbon in the thiazole ring attached to the methyl group.
C5 (Thiazole, C-f)~115-120Quaternary carbon in the thiazole ring attached to the acetyl group.
N-CH₃ (C-b)~28-32Aliphatic carbon attached to a nitrogen atom.
Acetyl-CH₃ (C-c)~25-30Aliphatic carbon of the acetyl group.
Thiazole-CH₃ (C-a)~15-20Aliphatic carbon of the methyl group on the thiazole ring.
C. 2D NMR (HSQC & HMBC): Assembling the Pieces

Causality: While 1D NMR identifies the fragments, 2D NMR provides the definitive connections.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This is a self-validating step to confirm the assignments made in the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most crucial experiment for elucidating the connectivity of quaternary carbons and piecing the molecular fragments together. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds.

Key HMBC Correlations for Structure Confirmation:

  • Acetyl Group Placement: Protons of the Acetyl-CH₃ (H-c) will show a strong correlation to the C=O carbon (C-g) (2-bond) and a crucial correlation to the C5 carbon of the thiazole ring (C-f) (3-bond). This definitively places the acetyl group at position 5.

  • Thiazole-CH₃ Placement: Protons of the Thiazole-CH₃ (H-a) will show correlations to the C4 (C-e) and C5 (C-f) carbons of the thiazole ring, confirming its position at C4.

  • Methylamino Group Placement: Protons of the N-CH₃ (H-b) will show a key correlation to the C2 carbon of the thiazole ring (C-d) , confirming the attachment of the methylamino group at position 2.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Connectivity H1_NMR ¹H NMR (Proton Environments) HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC Confirms Fragment Assignments Final_Structure Final Structure Elucidation HMBC->Final_Structure Provides Definitive Connectivity G Sample Sample Introduction (e.g., ESI) Ionization Ionization & Mass Analysis (High Resolution) Sample->Ionization MS1 MS1 Spectrum [M+H]⁺ = 171.0587 Ionization->MS1 Isolation Isolation of [M+H]⁺ MS1->Isolation Confirmation Formula & Fragment Confirmation MS1->Confirmation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Spectrum (Fragmentation Pattern) CID->MS2 MS2->Confirmation

References

The Biological Versatility of 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the biological activities associated with the thiazole derivative, 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone, and its analogues. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the therapeutic potential of this chemical scaffold. The guide will delve into the synthesis, mechanism of action, and diverse biological applications of these compounds, supported by experimental data and established research.

Introduction: The Prominence of the 2-Aminothiazole Scaffold

The 2-aminothiazole nucleus is a privileged structure in medicinal chemistry, serving as a cornerstone for the synthesis of a multitude of biologically active molecules.[1][2] Its derivatives have been extensively investigated and developed as therapeutic agents with a wide spectrum of activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][3] The compound this compound is a key intermediate in the synthesis of many of these potent derivatives, making it a molecule of significant interest in pharmaceutical research.[4][5] This guide will elucidate the known biological activities stemming from this core structure, providing a foundation for future drug discovery and development efforts.

Synthesis and Chemical Profile

The synthesis of this compound and its derivatives is well-documented in the chemical literature. A common synthetic route involves the Hantzsch thiazole synthesis, which utilizes α-haloketones and thiourea or its derivatives.[2] For instance, the related compound 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone is synthesized from 2-chloroacetylacetone and thiourea.[6] The structural versatility of the 2-aminothiazole ring allows for facile modification at various positions, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[7][8]

PropertyValueSource
Molecular Formula C₇H₁₀N₂OS[5]
Molecular Weight 170.23 g/mol [5]
Boiling Point 281.9±32.0°C at 760 mmHg[5]

Diverse Biological Activities and Therapeutic Potential

The this compound scaffold has been a fertile ground for the discovery of compounds with a range of biological activities. The following sections will detail the most significant of these, providing insights into their mechanisms of action and therapeutic promise.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial potential of derivatives of this compound. These compounds have demonstrated efficacy against a broad spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

One notable study involved the synthesis of novel thiazole-based chalcones through the Claisen-Schmidt condensation of this compound with various aromatic aldehydes. The resulting compounds exhibited antibacterial properties superior to the standard antibiotics ampicillin and, in many cases, streptomycin.[3] Further research into (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones also revealed potent antimicrobial activity against a range of microorganisms, often exceeding that of reference drugs.[9]

The proposed mechanism for the antimicrobial action of these thiazole derivatives often involves the disruption of essential cellular processes in the target microorganisms. While the exact mechanisms can vary depending on the specific derivative, potential targets include cell wall synthesis, protein synthesis, and nucleic acid replication.

Anticancer Activity

The 2-aminothiazole core is a prominent feature in a number of potent anticancer agents. Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.

A significant area of investigation has been the development of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as inhibitors of cyclin-dependent kinases (CDKs).[10] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells. For example, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active CDK9 inhibitors.[11] More recently, 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives have been discovered as novel CDK12 inhibitors for the potential treatment of esophageal squamous cell carcinoma.[12]

CDK_Inhibition_Pathway Inhibitor This compound Derivative CDK CDK2, CDK9, CDK12 Inhibitor->CDK Inhibition Apoptosis Apoptosis CDK->Apoptosis CellCycleArrest Cell Cycle Arrest CDK->CellCycleArrest G1 G1 RNAPII RNAPII

Beyond CDK inhibition, derivatives of this scaffold have been evaluated for broader antitumor activities. For instance, a series of 2-aminothiazole derivatives were screened against human lung cancer (H1299) and human glioma (SHG-44) cell lines, with some compounds exhibiting potent antitumor effects.[13] Another study synthesized and screened 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones for their anticancer activities.[6] The mechanisms underlying these activities are likely multifactorial and may involve the induction of apoptosis through various cellular pathways.

Enzyme Inhibition

The versatility of the 2-aminothiazole scaffold extends to the inhibition of various other enzymes implicated in disease.

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is associated with the pathology of many inflammatory diseases. Researchers have explored 2-aminothiazole derivatives as potential iNOS inhibitors. Structure-activity relationship studies have shown that the introduction of appropriately sized substituents at the 4- and 5-positions of the 2-aminothiazole ring can enhance inhibitory activity and selectivity for iNOS.[7]

Ecto-5'-nucleotidase (e5'NT) is a membrane-bound enzyme that plays a role in extracellular purinergic signaling. Its upregulation is linked to conditions such as inflammation, hypoxia, and cancer.[14] A series of (E)-1-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone derivatives were synthesized and evaluated as potent e5'NT inhibitors. Molecular docking studies were also employed to understand the binding interactions between these inhibitors and the active site of the enzyme.[14]

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound reaction Reaction with Aromatic Aldehydes start->reaction product Thiazole Derivatives reaction->product antimicrobial Antimicrobial Assays (MIC, MBC) product->antimicrobial anticancer Anticancer Assays (MTT, Cell Cycle Analysis) product->anticancer enzyme Enzyme Inhibition Assays (IC50) product->enzyme sar Structure-Activity Relationship (SAR) antimicrobial->sar anticancer->sar enzyme->sar docking Molecular Docking enzyme->docking lead_opt Lead Optimization sar->lead_opt docking->lead_opt

Experimental Protocols

To facilitate further research in this area, this section provides a generalized, step-by-step methodology for the synthesis and preliminary biological evaluation of derivatives of this compound.

General Synthesis of Thiazole-Based Chalcones
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Aldehyde: Add the desired aromatic aldehyde (1 equivalent) to the solution.

  • Catalysis: Add a catalytic amount of a base, such as aqueous sodium hydroxide or potassium hydroxide, dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: Filter the solid product, wash with water, and recrystallize from an appropriate solvent to obtain the purified chalcone derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Prepare serial twofold dilutions of the synthesized compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Determination of MBC/MFC: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), aliquot samples from the wells with no visible growth onto agar plates and incubate. The MBC/MFC is the lowest concentration that results in no growth on the agar plates.

Conclusion and Future Directions

The chemical scaffold of this compound has proven to be a remarkably versatile platform for the development of a wide array of biologically active compounds. The research highlighted in this guide demonstrates its significant potential in the fields of antimicrobial and anticancer therapy, as well as in the targeted inhibition of enzymes implicated in various diseases.

Future research should continue to explore the vast chemical space around this core structure. The application of combinatorial chemistry and high-throughput screening will undoubtedly accelerate the discovery of novel derivatives with enhanced potency and selectivity. Furthermore, a deeper understanding of the mechanisms of action of these compounds through advanced biochemical and molecular biology techniques will be crucial for their translation into clinically effective therapeutic agents. The continued investigation of this compound and its analogues holds great promise for addressing unmet medical needs.

References

An In-Depth Technical Guide to the Core Mechanism of Action of Dasatinib, a Potent Tyrosine Kinase Inhibitor Synthesized from 1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: From a Thiazole Building Block to a Leukemia Powerhouse

The compound 1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone serves as a critical chemical intermediate in the synthesis of Dasatinib, a second-generation tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of certain leukemias.[1][2] While the precursor itself is not the active pharmacological agent, understanding its role highlights the intricate chemistry that underpins modern targeted cancer therapies. This guide delves into the core mechanism of action of Dasatinib, providing an in-depth exploration of its molecular targets, the signaling pathways it disrupts, and the experimental methodologies used to elucidate its function.

Dasatinib is a potent oral medication primarily used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][4] Its development was a significant step forward in oncology, particularly for patients who had developed resistance to the first-generation TKI, imatinib.[4][5]

The Central Role of the BCR-ABL Oncoprotein in CML

To comprehend Dasatinib's mechanism, one must first understand the molecular driver of CML: the BCR-ABL fusion protein.[6][7] This aberrant protein arises from a chromosomal translocation known as the Philadelphia chromosome, where a piece of chromosome 9 containing the ABL1 gene fuses with the BCR gene on chromosome 22.[8][9] The resulting BCR-ABL protein possesses constitutively active tyrosine kinase activity, meaning it is always "on," leading to uncontrolled cell proliferation and survival.[7][8][9] This unchecked kinase activity drives the pathogenesis of CML.[6][10]

Dasatinib's Primary Mechanism: Potent Inhibition of BCR-ABL Kinase

Dasatinib's primary mechanism of action is the potent inhibition of the BCR-ABL kinase.[8][11] It binds to the ATP-binding site of the ABL kinase domain, effectively blocking the enzyme's ability to phosphorylate its downstream substrates.[8][9] This blockade of phosphorylation is the critical event that halts the oncogenic signaling cascade.

A key feature that distinguishes Dasatinib from imatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain.[8][11] Imatinib preferentially binds to the inactive state. This dual-binding capability allows Dasatinib to be effective against many imatinib-resistant BCR-ABL mutations that lock the kinase in its active conformation.[8][11]

Signaling Pathways Disrupted by Dasatinib

By inhibiting BCR-ABL, Dasatinib effectively shuts down multiple downstream signaling pathways that are crucial for the survival and proliferation of leukemia cells.

cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MEK/ERK Pathway BCR_ABL->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Activates STAT5 JAK/STAT5 Pathway BCR_ABL->STAT5 Activates Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Proliferation Uncontrolled Proliferation RAS_MAPK->Proliferation Survival Increased Survival (Anti-Apoptosis) PI3K_AKT->Survival STAT5->Proliferation STAT5->Survival

Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream pathways.

Broadening the Spectrum: Inhibition of SRC Family Kinases

Beyond BCR-ABL, Dasatinib is a potent inhibitor of SRC family kinases (SFKs), including SRC, LCK, YES, and FYN.[11][12] This multi-targeted nature contributes significantly to its efficacy.[4] SFKs are non-receptor tyrosine kinases involved in a multitude of cellular processes, such as cell growth, differentiation, adhesion, and migration.[13][14] In the context of cancer, particularly leukemia, SFKs can play a role in disease progression and resistance to therapy.[14] The inhibition of SFKs by Dasatinib is thought to contribute to its activity in both CML and Ph+ ALL.[11][15]

Kinase Inhibition Profile of Dasatinib

The following table summarizes the inhibitory activity of Dasatinib against a panel of key kinases, demonstrating its multi-targeted profile.

Kinase TargetIC50 (nM)
BCR-ABL<1
SRC0.5
LCK1.1
YES0.4
FYN2.8
c-KIT5.5
PDGFRβ16
EPHA215

Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data synthesized from multiple sources.[11][12][16]

Overcoming Resistance: A Key Clinical Advantage

A significant number of patients treated with imatinib eventually develop resistance, often due to point mutations in the BCR-ABL kinase domain.[17] Dasatinib's ability to bind to different conformations of the ABL kinase allows it to overcome resistance caused by many of these mutations.[5][11] However, the T315I mutation, often referred to as the "gatekeeper" mutation, confers resistance to both imatinib and Dasatinib.[17][18]

Mechanisms of resistance to Dasatinib can be either BCR-ABL dependent (e.g., T315I mutation) or BCR-ABL independent, where cancer cells activate alternative survival pathways.[18][19]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the potency of a compound like Dasatinib against a specific kinase, an in vitro kinase inhibition assay is a fundamental experiment.

Objective:

To measure the half-maximal inhibitory concentration (IC50) of Dasatinib against BCR-ABL kinase.

Materials:
  • Recombinant human BCR-ABL enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Specific peptide substrate for BCR-ABL

  • Dasatinib (serially diluted)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader (luminometer)

Methodology:
  • Prepare Reagents: Serially dilute Dasatinib in DMSO to create a range of concentrations. Prepare master mixes of the BCR-ABL enzyme and the peptide substrate in kinase buffer.

  • Assay Setup: Add the Dasatinib dilutions to the wells of a 384-well plate. Also include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the BCR-ABL enzyme to all wells except the negative controls.

  • Initiate Reaction: Add the ATP and substrate mixture to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Plot the kinase activity (luminescence) against the logarithm of the Dasatinib concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of Dasatinib C Add Dasatinib to Plate A->C B Prepare Enzyme & Substrate Mix D Add Enzyme B->D C->D E Add ATP/Substrate (Start Reaction) D->E F Incubate E->F G Add Detection Reagent F->G H Read Luminescence G->H I Calculate IC50 H->I

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The journey from the chemical precursor this compound to the life-saving drug Dasatinib is a testament to the power of targeted drug design. Dasatinib's core mechanism of action lies in its potent, dual-conformational inhibition of the BCR-ABL oncoprotein and its broader activity against SRC family kinases. This multi-targeted approach not only provides a powerful therapeutic option for patients with CML and Ph+ ALL but also serves as a paradigm for the development of next-generation kinase inhibitors. Understanding this mechanism at a molecular level is paramount for optimizing its clinical use, overcoming resistance, and designing future anticancer agents.

References

An In-Depth Technical Guide to the Discovery and Synthesis of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy and Bright Future of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of drug discovery. The 2-aminothiazole scaffold is a quintessential example of such a "privileged structure."[1] This five-membered heterocycle, containing both sulfur and nitrogen, is not merely a synthetic curiosity but a recurring motif in a multitude of clinically significant therapeutics, from the anti-ulcer agent Famotidine to the potent anti-leukemia drug Dasatinib.[2][3] Its prevalence is a testament to its unique physicochemical properties and its ability to engage in key interactions with a wide array of biological targets. This versatility has rendered the 2-aminothiazole core a subject of intense and ongoing investigation, leading to its association with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4]

This guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of this remarkable scaffold. We will move beyond a superficial overview to provide a detailed exploration of its synthesis, with a particular focus on the causality behind experimental choices. We will delve into the critical structure-activity relationships that govern its therapeutic potential and present field-proven protocols and workflows. Our objective is to equip you not only with the knowledge of established methods but also with the insights necessary to innovate and contribute to the ever-evolving story of 2-aminothiazole derivatives.

Part 1: Core Synthetic Methodologies: From Classic Reactions to Modern Innovations

The construction of the 2-aminothiazole ring is a foundational task in the synthesis of its derivatives. While numerous methods have been developed, the Hantzsch thiazole synthesis remains the most prominent and widely utilized approach.[5]

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

First reported by Arthur Hantzsch in 1887, this reaction involves the condensation of an α-haloketone with a thioamide (or thiourea for 2-aminothiazoles).[6] Its enduring popularity is due to its reliability, generally high yields, and the use of readily available starting materials.[7]

Mechanistic Insights: A Step-by-Step Deconstruction

Understanding the mechanism of the Hantzsch synthesis is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through a well-defined sequence of nucleophilic attack and cyclization:

  • Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of thiourea acting as a potent nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction. This step is often the rate-determining step and is facilitated by the good leaving group ability of the halide.

  • Intramolecular Cyclization: The resulting S-alkylated intermediate undergoes an intramolecular nucleophilic attack by one of the nitrogen atoms of the thiourea onto the carbonyl carbon of the ketone. This forms a five-membered ring intermediate.

  • Dehydration: The cyclic intermediate then undergoes dehydration (loss of a water molecule) to form the stable, aromatic 2-aminothiazole ring.[8]

Hantzsch_Mechanism start α-Haloketone + Thiourea step1 Nucleophilic Attack (S-Alkylation) start->step1 intermediate1 S-Alkylated Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Cyclic Intermediate step2->intermediate2 step3 Dehydration (-H₂O) intermediate2->step3 product 2-Aminothiazole step3->product

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Field-Proven Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a reliable method for the synthesis of a common 2-aminothiazole derivative.[7][9]

  • Materials:

    • Acetophenone (0.1 mol, 12.02 g)

    • Thiourea (0.2 mol, 15.22 g)

    • Iodine (0.1 mol, 25.38 g)

    • Methanol or Ethanol

    • Diethyl ether

    • Ammonium hydroxide solution

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine acetophenone, thiourea, and iodine.

    • Add a suitable solvent like methanol or ethanol.

    • Heat the mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Wash the reaction mixture with diethyl ether to remove any unreacted acetophenone and excess iodine.

    • Pour the mixture into a beaker containing a dilute solution of ammonium hydroxide to neutralize any acid formed and precipitate the product.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from methanol or ethanol to obtain pure 2-amino-4-phenylthiazole.

Modern Synthetic Innovations

While the Hantzsch synthesis is a workhorse, concerns over the use of lachrymatory and toxic α-haloketones have driven the development of more efficient and environmentally friendly methods.

One-Pot Syntheses from Ketones

A significant advancement is the development of one-pot procedures that generate the α-haloketone in situ. This avoids the need to isolate the hazardous intermediate. A common approach involves the reaction of a ketone with thiourea in the presence of an oxidizing agent like copper(II) bromide or iodine.[10][11]

Microwave-Assisted Synthesis: A Green Chemistry Approach

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[12] For the synthesis of 2-aminothiazoles, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products.[13][14]

  • Illustrative Microwave Protocol:

    • In a microwave-safe vessel, combine the substituted ketone (0.01 mol), thiourea (0.02 mol), and a catalytic amount of iodine (0.01 mol).

    • Irradiate the mixture in a microwave reactor at a suitable power (e.g., 170 W) for 5-15 minutes.

    • Monitor the reaction by TLC.

    • After completion, cool the vessel and pour the contents into ice water to precipitate the product.

    • Filter, dry, and recrystallize the product.[13]

Part 2: 2-Aminothiazole Derivatives in Drug Discovery and Development

The true value of the 2-aminothiazole scaffold lies in its adaptability for drug design. By strategically modifying the core structure, medicinal chemists can fine-tune the pharmacological properties of the resulting derivatives to achieve desired therapeutic effects.

Structure-Activity Relationships (SAR): Decoding the Blueprint for Biological Activity

SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For 2-aminothiazole derivatives, substitutions at the N-2, C-4, and C-5 positions have been extensively explored.

PositionSubstitutionImpact on Biological ActivityExample ApplicationReference
N-2 Acyl groups, substituted phenyl ringsOften crucial for target engagement and potency. Can modulate solubility and metabolic stability.Anticancer, Antimycobacterial[15]
C-4 Aryl groups (e.g., phenyl, pyridyl)Can significantly influence potency and selectivity. Often involved in key interactions with the target protein.Kinase inhibitors, Antimicrobial[15]
C-5 Small alkyl groups, halogensCan fine-tune activity and selectivity. Bulky substituents are often detrimental.Anticancer, Anti-inflammatory[3]

Quantitative Structure-Activity Relationship (QSAR) studies have further refined our understanding, creating predictive models for the biological activity of novel 2-aminothiazole derivatives.[16][17][18] These models use computational descriptors to correlate molecular features with inhibitory activity, guiding the design of more potent compounds.[19]

Case Study: Dasatinib - A 2-Aminothiazole-Based Kinase Inhibitor

Dasatinib is a powerful oral medication used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[2] It exemplifies the successful application of the 2-aminothiazole scaffold in targeted cancer therapy.

Mechanism of Action: Dasatinib functions as a multi-targeted tyrosine kinase inhibitor.[20] In CML, the BCR-ABL fusion protein exhibits uncontrolled kinase activity, driving cancer cell proliferation. Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, inhibiting its function and blocking downstream signaling pathways that promote cell growth.[2] This leads to apoptosis (programmed cell death) of the cancer cells. Unlike its predecessor imatinib, dasatinib can bind to both the active and inactive conformations of the ABL kinase, making it effective against many imatinib-resistant mutations.[21]

Kinase_Inhibition BCR_ABL BCR-ABL Kinase (Active) Phospho_Substrate Phosphorylated Substrate BCR_ABL->Phospho_Substrate Phosphorylation Inactive_Kinase Inactive Kinase Complex ATP ATP Substrate Substrate Protein Proliferation Uncontrolled Cell Proliferation Phospho_Substrate->Proliferation Dasatinib Dasatinib Dasatinib->Inactive_Kinase Binds to ATP site Apoptosis Apoptosis Inactive_Kinase->Apoptosis

Caption: Mechanism of tyrosine kinase inhibition by Dasatinib.

Experimental Workflow for Biological Evaluation: A Roadmap for Anticancer Screening

The journey from a newly synthesized compound to a potential drug candidate involves a rigorous series of biological evaluations. The following workflow outlines a typical process for the in vitro screening of 2-aminothiazole derivatives for anticancer activity.

Anticancer_Screening_Workflow start Synthesized 2-Aminothiazole Derivatives step1 Cell Line Selection (e.g., MCF-7, H1299, SHG-44) start->step1 step2 Cytotoxicity Assay (e.g., MTT Assay) step1->step2 decision1 Determine IC₅₀ Values step2->decision1 step3 Mechanism of Action Studies (for potent compounds) decision1->step3 Potent? sub_step3a Apoptosis Assay (Annexin V/PI Staining) step3->sub_step3a sub_step3b Cell Cycle Analysis step3->sub_step3b sub_step3c Western Blot (Target Protein Expression) step3->sub_step3c end Lead Compound Identification sub_step3a->end sub_step3b->end sub_step3c->end

Caption: A generalized workflow for in vitro anticancer screening.

Generalized Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[22]

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

    • Drug Treatment: Treat the cells with a range of concentrations of the 2-aminothiazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[23]

Part 3: Conclusion and Future Perspectives

The 2-aminothiazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its synthetic accessibility, coupled with its remarkable biological versatility, ensures its continued relevance in the quest for novel therapeutics. The evolution from the classical Hantzsch synthesis to more efficient, one-pot, and green methodologies reflects the broader trends in organic chemistry towards sustainability and efficiency.

Looking ahead, the future of 2-aminothiazole research is bright. The application of computational tools like QSAR and molecular docking will continue to accelerate the discovery of new lead compounds with enhanced potency and selectivity.[18] Furthermore, the exploration of novel biological targets for 2-aminothiazole derivatives beyond the well-trodden paths of kinase inhibition and antimicrobial activity holds immense promise. As our understanding of disease biology deepens, this privileged scaffold is poised to play an even more significant role in the development of next-generation medicines.

References

role of thiazole compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of Thiazole Compounds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have rendered it a privileged scaffold in the design of a multitude of therapeutic agents. This guide provides a comprehensive exploration of the multifaceted role of thiazole compounds in drug discovery and development. We will delve into the fundamental chemical properties that underpin its biological activity, survey key synthetic methodologies, and examine its diverse applications across a spectrum of diseases, including cancer, infectious diseases, and neurodegenerative disorders. Through an analysis of structure-activity relationships and mechanisms of action, this document aims to equip researchers with the foundational knowledge and field-proven insights necessary to innovate within this critical area of medicinal chemistry.

The Thiazole Scaffold: A Privileged Pharmacophore

The thiazole ring is a five-membered heterocyclic compound with the molecular formula C₃H₃NS.[1] Its significance in medicinal chemistry stems from its ability to serve as a versatile scaffold for a wide array of biologically active derivatives.[1][2] The aromatic nature of the thiazole ring, arising from the delocalization of π-electrons from the sulfur atom, imparts stability and allows for various chemical modifications.[2][3] This unique electronic structure, featuring an electron-donating sulfur atom and an electron-accepting nitrogen atom, facilitates interactions with biological targets through hydrogen bonding, π-π stacking, and coordination with metal ions.[3][4]

The thiazole moiety is not only a synthetic pharmacophore but is also found in nature, most notably in thiamine (Vitamin B1), which is essential for neurological function.[2][5] Its presence in clinically successful drugs across diverse therapeutic areas underscores its importance as a "privileged" structure in drug design.[5][6][7]

Synthetic Strategies for Thiazole Derivatives: Building the Core

The construction of the thiazole ring is a well-established area of organic synthesis, with several named reactions providing reliable routes to a diverse range of derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern on the thiazole core, which in turn influences the compound's biological activity.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone of thiazole chemistry, involving the condensation of an α-haloketone with a thioamide.[8][9] This versatile method allows for the introduction of various substituents at the 2, 4, and 5-positions of the thiazole ring.

Causality Behind Experimental Choices: The selection of the α-haloketone and thioamide is critical as their constituent R-groups will directly translate to the final substitution pattern of the thiazole derivative. The reaction is typically carried out in a polar solvent, such as ethanol, to facilitate the dissolution of the reactants and the progression of the reaction. The mechanism involves a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to yield the aromatic thiazole ring.

Experimental Protocol: Hantzsch Synthesis of a 2-Amino-4-phenylthiazole Derivative

  • Reactant Preparation: Dissolve equimolar amounts of a substituted thioamide (e.g., thiourea) and an α-haloketone (e.g., 2-bromoacetophenone) in absolute ethanol.

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 2-amino-4-phenylthiazole derivative.

Cook-Heilbron Synthesis

Another classical method, the Cook-Heilbron synthesis, is particularly useful for preparing 2-aminothiazoles from α-aminonitriles and carbon disulfide.

Workflow for Thiazole Synthesis

G cluster_hantzsch Hantzsch Synthesis cluster_cook Cook-Heilbron Synthesis h_start α-Haloketone + Thioamide h_intermediate Condensation & Cyclization h_start->h_intermediate Reflux in Ethanol h_end Thiazole Derivative h_intermediate->h_end application Biological Screening h_end->application c_start α-Aminonitrile + CS₂ c_intermediate Dithiocarbamate Intermediate c_start->c_intermediate c_end 2-Aminothiazole c_intermediate->c_end c_end->application

Caption: General workflows for the Hantzsch and Cook-Heilbron thiazole syntheses leading to biological evaluation.

Therapeutic Applications of Thiazole Compounds: A Multifaceted Arsenal

The versatility of the thiazole scaffold has led to its incorporation into a wide range of therapeutic agents, demonstrating efficacy against a multitude of diseases.[5][10]

Anticancer Activity

Thiazole derivatives are prominent in oncology, with several approved drugs and numerous candidates in clinical trials.[4][11][12] Their anticancer effects are mediated through various mechanisms of action.[4][13]

  • Kinase Inhibition: Many thiazole-containing compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[14][15] For example, Dasatinib , a potent inhibitor of multiple tyrosine kinases, features a central thiazole ring and is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[2][11]

  • Microtubule Disruption: The epothilones, a class of natural products containing a thiazole moiety, are potent microtubule-stabilizing agents, similar to the taxanes.[16][17] Ixabepilone , a semi-synthetic analog of epothilone B, is approved for the treatment of metastatic or locally advanced breast cancer.[2][11]

  • Induction of Apoptosis: Thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells by targeting various components of the apoptotic machinery, such as the Bcl-2 family of proteins.[4][18]

Structure-Activity Relationship (SAR) Insights: SAR studies have revealed that the nature and position of substituents on the thiazole ring are critical for anticancer activity. For instance, the presence of specific aromatic or heterocyclic groups at the 2- and 4-positions can significantly enhance potency against various cancer cell lines.[6][18]

Signaling Pathway Targeted by Thiazole-Based Kinase Inhibitorsdot

G receptor Receptor Tyrosine Kinase (e.g., BCR-ABL) downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) receptor->downstream Phosphorylation Cascade thiazole_drug Thiazole Inhibitor (e.g., Dasatinib) thiazole_drug->receptor Inhibition proliferation Cell Proliferation & Survival downstream->proliferation apoptosis Apoptosis

References

Introduction: The Prominence of the 2-Aminothiazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone scaffold in the realm of medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Within this chemical class, the 2-aminothiazole moiety is particularly significant, forming the structural core of numerous clinically approved drugs, including the anti-HIV agent Ritonavir, the anti-inflammatory drug Meloxicam, and the potent anticancer agent Dasatinib.[2][3][4] This broad spectrum of activity makes the 2-aminothiazole nucleus an attractive starting point for drug discovery and development.[5]

This technical guide focuses on the specific chemical entity This compound and its derivatives. This molecule serves as a pivotal building block, offering multiple points for chemical modification to generate diverse libraries of compounds with significant therapeutic potential.[6][7] We will explore its synthesis, derivatization strategies, key biological activities with a focus on anticancer applications, and the established protocols for its evaluation. By synthesizing technical data with mechanistic insights, this guide aims to provide a comprehensive resource for researchers dedicated to advancing the therapeutic applications of this promising class of compounds.

Part 1: Synthesis and Derivatization Strategies

The chemical tractability of the 2-aminothiazole scaffold is a primary reason for its widespread use in drug discovery. The synthesis of the core structure and its subsequent modification allows for the systematic exploration of the chemical space to optimize biological activity.

Core Synthesis: The Hantzsch Thiazole Synthesis

The most fundamental and widely adopted method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[3][8] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide derivative. For the parent compound, 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone, the synthesis typically involves the reaction of 3-chloro-2,4-pentanedione with thiourea.[9][10]

G cluster_reactants Reactants cluster_process Process cluster_product Product A α-Haloketone (e.g., 3-Chloro-2,4-pentanedione) C Hantzsch Thiazole Synthesis (Condensation/Cyclization) A->C B Thiourea Derivative (e.g., N-Methylthiourea) B->C D 1-(4-Methyl-2-(methylamino) thiazol-5-yl)ethanone Core C->D

Key Derivatization Pathways

The this compound scaffold presents three primary sites for chemical modification, enabling the generation of extensive analog libraries for structure-activity relationship (SAR) studies.

  • Modification at the 5-acetyl Group: The ketone functionality is a versatile handle for derivatization. A common reaction is the Claisen-Schmidt condensation with various aromatic aldehydes to produce α,β-unsaturated ketones, often referred to as chalcones.[6][10] These chalcone derivatives have shown significant biological activity.[6]

  • Modification at the 2-amino Group: The exocyclic amino group can be acylated, alkylated, or used as a nucleophile to form ureas, sulfonamides, or more complex heterocyclic systems. This position is critical for modulating interactions with biological targets, particularly the hinge region of protein kinases.[11][12]

  • Halogenation and Further Substitution: The acetyl group can be brominated at the α-position to form 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one.[6] This reactive intermediate can then be treated with various nucleophiles, such as heterocyclic amines, to build more complex molecular architectures.[6]

G Core Core Scaffold: 1-(4-Methyl-2-(methylamino) thiazol-5-yl)ethanone Mod1 Mod1 Core->Mod1 Mod2 Mod2 Core->Mod2 Mod3 Mod3 Core->Mod3 Prod1 Prod1 Mod1->Prod1 Prod2 Prod2 Mod2->Prod2 Prod3 Prod3 Mod3->Prod3

Part 2: Biological Activity and Therapeutic Potential

Derivatives of the 2-aminothiazole scaffold exhibit a remarkable range of pharmacological activities, with anticancer and antimicrobial effects being the most extensively studied.[5][13]

Anticancer Activity: Targeting Protein Kinases

The most significant therapeutic application of 2-aminothiazole derivatives is in oncology, primarily as protein kinase inhibitors.[3][14] Uncontrolled signaling through protein kinases is a hallmark of many cancers. The 2-aminothiazole scaffold serves as an excellent "hinge-binder," a critical interaction motif for ATP-competitive kinase inhibitors.

Case Study: Dasatinib - A 2-Aminothiazole Analog in the Clinic

Dasatinib (marketed as Sprycel) is a potent, second-generation tyrosine kinase inhibitor (TKI) that exemplifies the success of this scaffold.[15] It is a structural analog that contains the core 2-aminothiazole ring.

  • Mechanism of Action: Dasatinib is a multi-targeted inhibitor that potently targets the BCR-ABL fusion protein and the Src family of kinases (SFKs).[16][17][18] The BCR-ABL protein is the causative driver of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL).[17] By binding to the ATP-binding site of these kinases, Dasatinib blocks their activity, inhibiting downstream signaling pathways that promote cancer cell proliferation and survival.[16][17] A key advantage of Dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase, allowing it to overcome resistance to first-generation inhibitors like imatinib.[17][18]

G cluster_upstream Upstream Signaling cluster_downstream Downstream Pathways BCR_ABL BCR-ABL Kinase (Constitutively Active) Proliferation Cell Proliferation BCR_ABL->Proliferation Activates Survival Inhibition of Apoptosis BCR_ABL->Survival Promotes Outcome Leukemic Cell Death (Apoptosis) Proliferation->Outcome Survival->Outcome Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits

Structure-Activity Relationship (SAR) Insights

SAR studies have been crucial in optimizing the 2-aminothiazole scaffold for kinase inhibition.[11][19]

  • The 2-amino group is a key hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding pocket.

  • The thiazole ring itself acts as a central scaffold, correctly positioning the substituents for optimal interaction.

  • Substituents at the 5-position (such as the carboxamide in Dasatinib) can extend into more variable regions of the ATP pocket, influencing potency and selectivity.[20]

  • Modifications on the N-phenyl ring (or other aromatic systems attached to the 2-amino group) explore the solvent-exposed region and are critical for modulating potency and pharmacokinetic properties.[11]

Antimicrobial and Other Activities

Beyond cancer, this compound derivatives have demonstrated a range of other biological activities.

  • Antimicrobial Activity: Novel chalcones synthesized from the core molecule have shown antibacterial properties, in some cases superior to standard antibiotics like ampicillin.[6] The mechanism is often linked to the disruption of bacterial cell wall synthesis or other essential enzymatic processes.

  • Anti-inflammatory and Antioxidant Activity: The thiazole nucleus is present in several anti-inflammatory agents, and derivatives have been reported to possess anti-inflammatory and antioxidant properties.[1][21]

Compound Class Biological Target/Activity Therapeutic Potential Representative References
N-Aryl-2-aminothiazolesPan-Src Kinase, Bcr-AblCML, ALL, Solid Tumors[11][12][22]
Thiazolyl-ChalconesAntimicrobial, AnticancerInfectious Diseases, Cancer[6][10]
Thiazole-Naphthalene HybridsTubulin Polymerization InhibitionBreast and Lung Cancer[21]
Pyrazoline-Thiazole HybridsAntimicrobial, AnticancerInfectious Diseases, Liver Cancer[23]

Table 1: Summary of Biological Activities and Therapeutic Potential.

Part 3: Key Experimental Protocols

The evaluation of novel this compound derivatives requires a standardized set of robust and reproducible assays. These protocols form a self-validating system to confirm the biological activity and mechanism of action.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay is a fundamental first step to determine the concentration at which a compound exhibits cytotoxic effects against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[21][24]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[24]

Protocol: Kinase Inhibition Assay (Biochemical)

To confirm that the anticancer activity is due to the inhibition of a specific kinase, a direct biochemical assay is essential.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation can be quantified using various methods, such as radioactivity (³²P-ATP) or fluorescence-based detection.

Step-by-Step Methodology (Generic Example):

  • Reaction Setup: In a 96- or 384-well plate, combine the purified recombinant kinase (e.g., Src, Abl), a specific peptide substrate, and the test compound at various concentrations in a kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP (often labeled, e.g., ³²P-ATP, or in a system with coupled enzymes for detection).

  • Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺, which is essential for kinase activity).

  • Detection: Quantify the amount of phosphorylated substrate. For radioactive assays, this involves capturing the substrate on a filter and measuring radioactivity. For fluorescence assays, this may involve antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage inhibition against the log of the compound concentration.

G

Conclusion and Future Perspectives

The this compound core represents a privileged scaffold in modern medicinal chemistry. Its straightforward synthesis and versatile functional handles allow for the creation of diverse chemical libraries with a wide range of biological activities. The clinical success of Dasatinib stands as a testament to the therapeutic potential embedded within the 2-aminothiazole framework, particularly in the domain of kinase inhibition for cancer therapy.[3][15]

Future research in this area will likely focus on several key objectives:

  • Enhancing Selectivity: While broad-spectrum inhibitors like Dasatinib are effective, designing derivatives with higher selectivity for specific kinases could reduce off-target effects and improve the safety profile.[20]

  • Overcoming Resistance: As with all targeted therapies, acquired resistance is a major clinical challenge. The synthesis of new analogs capable of inhibiting mutated forms of target kinases will remain a high priority.

  • Exploring New Targets: While kinase inhibition is the most prominent activity, further exploration of other mechanisms, such as tubulin polymerization inhibition or targeting metabolic enzymes, could open new therapeutic avenues.[21][25]

  • Expanding Therapeutic Areas: The potent antimicrobial and anti-inflammatory activities of some derivatives warrant further investigation and optimization for treating infectious and inflammatory diseases.[2][23]

By leveraging the foundational knowledge of synthesis, SAR, and biological evaluation detailed in this guide, researchers are well-equipped to innovate and develop the next generation of therapeutics derived from this versatile and powerful chemical scaffold.

References

Spectroscopic Data for 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone, a molecule of interest in medicinal chemistry and drug discovery. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted spectroscopic data to facilitate the structural elucidation and characterization of this thiazole derivative. We will delve into the theoretical underpinnings and practical interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this molecule for synthesis confirmation, quality control, and further molecular design.

Introduction: The Significance of this compound

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. The title compound, this compound, incorporates this key heterocycle along with functional groups that make it a valuable intermediate in the synthesis of more complex molecules, such as kinase inhibitors. Accurate structural confirmation and purity assessment are paramount in the drug development pipeline, making a thorough understanding of its spectroscopic signature essential.

This guide provides a detailed analysis of the predicted spectroscopic data for this compound. By examining the nuances of its NMR, IR, and MS data, researchers can gain a deeper understanding of its chemical architecture.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. Below is a diagram of this compound, with key functional groups highlighted.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR data for this compound in CDCl₃ is summarized below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.5-6.0broad singlet1HN-H
~3.0singlet3HN-CH₃
~2.5singlet3HC(O)-CH₃
~2.4singlet3HThiazole-CH₃

Interpretation:

  • N-H Proton (δ ~5.5-6.0): The proton attached to the nitrogen is expected to appear as a broad singlet. Its chemical shift can be variable and is dependent on factors such as solvent and concentration due to hydrogen bonding.

  • N-Methyl Protons (δ ~3.0): The three protons of the methyl group attached to the nitrogen are expected to appear as a sharp singlet. Their proximity to the electron-withdrawing nitrogen atom shifts them downfield.

  • Acetyl Methyl Protons (δ ~2.5): The protons of the acetyl methyl group are deshielded by the adjacent carbonyl group, resulting in a singlet at approximately 2.5 ppm.

  • Thiazole Methyl Protons (δ ~2.4): The methyl group attached to the thiazole ring is in a relatively shielded environment compared to the other methyl groups, and thus appears as a singlet at a slightly higher field.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR data for this compound is presented below.

Chemical Shift (δ) ppmAssignment
~190C =O (acetyl)
~165C -2 (thiazole, attached to N)
~150C -4 (thiazole, attached to methyl)
~120C -5 (thiazole, attached to acetyl)
~31N-C H₃
~29C(O)-C H₃
~16Thiazole-C H₃

Interpretation:

  • Carbonyl Carbon (δ ~190): The carbon of the acetyl carbonyl group is highly deshielded and appears significantly downfield.

  • Thiazole Ring Carbons:

    • C-2 (δ ~165): This carbon is bonded to two nitrogen atoms (in the ring and the amino group) and the sulfur atom, leading to a substantial downfield shift.

    • C-4 (δ ~150): This carbon is part of the thiazole ring and is substituted with a methyl group.

    • C-5 (δ ~120): This carbon is bonded to the electron-withdrawing acetyl group.

  • Methyl Carbons:

    • N-CH₃ (δ ~31): The carbon of the N-methyl group is deshielded by the adjacent nitrogen.

    • C(O)-CH₃ (δ ~29): The acetyl methyl carbon.

    • Thiazole-CH₃ (δ ~16): The carbon of the methyl group on the thiazole ring appears at the highest field among the methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, sharpN-H stretch
~2950-2850MediumC-H stretch (aliphatic)
~1680StrongC=O stretch (acetyl)
~1600MediumC=N stretch (thiazole ring)
~1550MediumN-H bend
~1450MediumC-H bend (methyl)

Interpretation:

  • N-H Stretch (~3350 cm⁻¹): A sharp to medium intensity peak in this region is characteristic of the N-H stretching vibration of the secondary amine.

  • C-H Stretch (~2950-2850 cm⁻¹): These absorptions are due to the stretching vibrations of the C-H bonds in the three methyl groups.

  • C=O Stretch (~1680 cm⁻¹): A strong absorption band in this region is a clear indicator of the carbonyl group of the acetyl moiety.

  • C=N Stretch (~1600 cm⁻¹): This absorption is characteristic of the carbon-nitrogen double bond within the thiazole ring.

  • N-H Bend (~1550 cm⁻¹): The bending vibration of the N-H bond typically appears in this region.

  • C-H Bend (~1450 cm⁻¹): This absorption arises from the bending vibrations of the C-H bonds in the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₁₀N₂OS), the expected molecular ion peak and key fragments are discussed below.

Molecular Ion Peak:

  • m/z 170.05: This corresponds to the molecular weight of the compound.

Key Fragmentation Patterns:

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the loss of the acetyl group and fragmentation of the thiazole ring.

G M [M]⁺˙ m/z 170 F1 [M - CH₃]⁺ m/z 155 M->F1 - •CH₃ F2 [M - COCH₃]⁺ m/z 127 M->F2 - •COCH₃ F3 [CH₃CO]⁺ m/z 43 M->F3

Caption: Predicted major fragmentation pathways for this compound.

  • Loss of a Methyl Radical (m/z 155): Cleavage of the acetyl methyl group can lead to a fragment at [M-15]⁺.

  • Loss of the Acetyl Group (m/z 127): A prominent fragmentation pathway is the cleavage of the bond between the thiazole ring and the acetyl group, resulting in a fragment corresponding to the thiazole core.

  • Acetyl Cation (m/z 43): The formation of the acetyl cation is a very common fragmentation for acetyl-containing compounds.

Experimental Workflow: A General Protocol

While the data presented here is predicted, the following outlines a standard workflow for the spectroscopic analysis of a solid organic compound like this compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Structural Confirmation prep_nmr Dissolve in CDCl₃ for NMR acq_nmr Acquire ¹H and ¹³C NMR Spectra prep_nmr->acq_nmr prep_ir Prepare KBr pellet or use ATR for IR acq_ir Acquire IR Spectrum prep_ir->acq_ir prep_ms Dissolve in suitable solvent for MS acq_ms Acquire Mass Spectrum prep_ms->acq_ms analyze_nmr Interpret Chemical Shifts, Multiplicities, and Integrals acq_nmr->analyze_nmr analyze_ir Identify Characteristic Absorption Bands acq_ir->analyze_ir analyze_ms Determine Molecular Weight and Analyze Fragmentation acq_ms->analyze_ms confirm Correlate all Spectroscopic Data with the Proposed Structure analyze_nmr->confirm analyze_ir->confirm analyze_ms->confirm

Caption: General workflow for spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data offers a robust framework for the structural confirmation of this important synthetic intermediate. The principles of interpretation discussed herein are broadly applicable and serve as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities. It is our hope that this guide will facilitate the research and development efforts of professionals in the pharmaceutical and chemical industries.

An In-depth Technical Guide to Investigating the Therapeutic Potential of 1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved and investigational drugs.[1][2] This guide focuses on a specific exemplar of this class, 1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone, a compound whose therapeutic potential is largely untapped but can be inferred from the extensive bioactivity of its structural relatives. While direct studies on this exact molecule are sparse, the broader family of 2-aminothiazole derivatives exhibits a remarkable range of pharmacological activities, most notably in oncology, infectious diseases, and inflammatory conditions.[3][4][5][6] This document serves as a technical roadmap for researchers, outlining a logical, evidence-based strategy to systematically identify and validate the potential therapeutic targets of this promising compound. We will delve into the rationale behind prioritizing certain target classes, provide detailed experimental protocols for target validation, and present a workflow for advancing from initial hypothesis to preclinical candidate assessment.

The 2-Aminothiazole Core: A Foundation for Diverse Bioactivity

The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen, a feature that endows it with unique electronic properties and the ability to form key interactions with biological targets.[7] The 2-aminothiazole substitution pattern is particularly significant and is a key structural feature in numerous therapeutic agents, including the multi-kinase inhibitor Dasatinib, an anticancer drug.[3][8] This scaffold's versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] Derivatives of this compound have been explored for various applications, including as antimicrobial agents and as intermediates in the synthesis of potent enzyme inhibitors.[9] Given this rich chemical and pharmacological context, a systematic investigation into its specific molecular targets is warranted.

Prioritizing Potential Therapeutic Target Classes

Based on the extensive literature on 2-aminothiazole derivatives, we can logically infer several high-priority classes of therapeutic targets for this compound. The following sections outline these target classes and the rationale for their selection.

Protein Kinases: A Primary Focus for Oncology

The most prominent success of 2-aminothiazole-based drugs is in the field of oncology, specifically as protein kinase inhibitors.[3][7] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer. The nitrogen atom in the thiazole ring is adept at forming hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a critical interaction for potent inhibition.[7]

Inferred Targets:

  • Cyclin-Dependent Kinases (CDKs): A study has already utilized this compound as a precursor for synthesizing highly active CDK9 inhibitors.[10] CDKs are central regulators of the cell cycle, and their inhibition is a validated anticancer strategy.

  • Src Family Kinases (SFKs): Dasatinib, a 2-aminothiazole, is a potent inhibitor of Src and Abl kinases.

  • Receptor Tyrosine Kinases (RTKs): Many thiazole derivatives have been shown to inhibit RTKs involved in tumor growth and angiogenesis, such as VEGFR and EGFR.

Rationale for Investigation: The established success of similar compounds as kinase inhibitors makes this target class the most logical starting point for cancer-related investigations. The structural similarity provides a high probability of identifying interactions with one or more kinase families.

Ecto-5'-Nucleotidase (e5'NT/CD73): A Novel Immuno-Oncology and Anti-Inflammatory Target

Recent research has highlighted the potential of thiazole derivatives as inhibitors of ecto-5'-nucleotidase (e5'NT), also known as CD73. e5'NT is a cell-surface enzyme that converts extracellular AMP to adenosine. Adenosine accumulation in the tumor microenvironment suppresses the anti-tumor immune response. Therefore, inhibiting e5'NT is a promising strategy in immuno-oncology.

Inferred Target:

  • Ecto-5'-Nucleotidase (CD73): Derivatives of this compound have been synthesized and identified as potent e5'NT inhibitors.[11]

Rationale for Investigation: Inhibition of e5'NT offers a distinct mechanism of action from traditional kinase inhibition, positioning the compound as a potential immunomodulatory agent for cancer or inflammatory diseases. This is a novel and exciting avenue for this scaffold.

Microbial Enzymes: Combating Infectious Diseases

The thiazole scaffold is a component of natural antibiotics like penicillin and has been extensively explored for the development of new antimicrobial agents. Derivatives of the core compound have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[9]

Inferred Targets:

  • Bacterial Cell Wall Synthesis Enzymes: Penicillin's mechanism involves the inhibition of transpeptidases. Thiazole derivatives could target similar or different enzymes in this pathway.

  • DNA Gyrase and Topoisomerases: These enzymes are essential for bacterial DNA replication and are validated targets for antibiotics.

  • Fungal Ergosterol Biosynthesis Pathway: Many antifungal agents target enzymes like lanosterol 14α-demethylase in this essential pathway.

Rationale for Investigation: The global challenge of antimicrobial resistance necessitates the discovery of novel chemical entities with antibacterial and antifungal properties. The documented antimicrobial activity of related compounds strongly supports the investigation of this compound in this therapeutic area.[12]

A Strategic Workflow for Target Identification and Validation

A multi-pronged approach, integrating computational, biochemical, and cell-based methods, is essential for robustly identifying and validating the therapeutic targets of this compound.

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Hit Confirmation & Cell-Based Validation cluster_2 Phase 3: Lead Advancement A Compound Procurement & QC B Molecular Docking (Kinase, e5'NT, Microbial Targets) A->B Test Compound C Broad Kinase Panel Screen (Biochemical Assay) A->C Test Compound D e5'NT Inhibition Assay (Biochemical) A->D Test Compound E Antimicrobial MIC Panel (Phenotypic Screen) A->E Test Compound F IC50 Determination for Confirmed Kinase Hits C->F Primary Hits J Immune Cell Function Assays (Adenosine Suppression) D->J Confirmed Hit L In Vivo Efficacy Models (Xenograft, Infection) E->L G Target Engagement Assays (e.g., CETSA) F->G Confirmed Hits H Cancer Cell Line Proliferation Assays F->H Confirmed Hits I Analysis of Phospho-Signaling (Western Blot) G->I Validated Target H->L K Structure-Activity Relationship (SAR) Studies I->K J->K J->L G A Treat Cells with Compound or Vehicle B Harvest Cells A->B C Apply Heat Gradient B->C D Lyse Cells C->D E Centrifuge to Pellet Aggregated Proteins D->E F Collect Supernatant (Soluble Proteins) E->F G Quantify Target Protein (e.g., Western Blot) F->G H Plot Soluble Protein vs. Temperature G->H

References

Methodological & Application

synthesis of 1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone from thiourea

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Efficient Synthesis of 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] The presented methodology utilizes the robust and highly efficient Hantzsch thiazole synthesis, reacting N-methylthiourea with 3-chloro-2,4-pentanedione. This convergent approach is designed for high yield and purity, circumventing common issues such as regioselectivity in post-synthesis modifications. We provide a detailed mechanistic rationale, a step-by-step experimental protocol, characterization guidelines, and essential safety information tailored for researchers in organic synthesis and pharmaceutical development.

Introduction and Scientific Rationale

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, including sulfathiazole, meloxicam, and various cephalosporin antibiotics.[3][4][5] Its derivatives exhibit a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.[6][7] The target molecule, this compound, serves as a key intermediate for the elaboration of more complex pharmaceutical agents, often through modification of its 5-acetyl group.[1][8]

The chosen synthetic strategy is the Hantzsch thiazole synthesis, a classic condensation reaction first described in 1887 that remains one of the most reliable methods for constructing the thiazole ring.[9][10] The core principle involves the reaction of a thioamide with an α-halocarbonyl compound.[6][11]

Causality Behind Experimental Choices:

  • Convergent Strategy: Instead of building the 2-aminothiazole ring and subsequently attempting to N-methylate the exocyclic amine—a step that could lead to a mixture of undesired N-alkylated products on the endocyclic nitrogen[12][13]—we employ N-methylthiourea as a starting material. This ensures the direct and unambiguous installation of the required methylamino group at the 2-position.

  • Direct Installation of Substituents: The use of 3-chloro-2,4-pentanedione as the α-halocarbonyl component is a critical design choice. This diketone provides the precise carbon backbone needed to concurrently install the 4-methyl and 5-acetyl substituents onto the thiazole ring in a single, atom-economical step. This approach is superior to synthesizing a simpler thiazole and then attempting a Friedel-Crafts acylation, which would require harsh Lewis acid catalysts and could present regioselectivity challenges.[14]

The overall reaction proceeds with high efficiency, driven by the formation of the stable, aromatic thiazole ring system.[15]

Reaction Scheme and Mechanism

The synthesis follows a well-established mechanistic pathway for the Hantzsch reaction.

Overall Reaction Scheme:

Caption: One-pot Hantzsch synthesis of the target compound.

Plausible Reaction Mechanism:

The reaction is initiated by a nucleophilic attack of the sulfur atom from N-methylthiourea onto the electrophilic carbon bearing the chlorine atom in 3-chloro-2,4-pentanedione (SN2 reaction). This is followed by an intramolecular cyclization where a nitrogen atom attacks one of the carbonyl groups. The final step involves dehydration to form the aromatic thiazole ring.[5][15]

G A 1. Setup Combine N-methylthiourea and ethanol in RBF. B 2. Reagent Addition Add 3-chloro-2,4-pentanedione. A->B C 3. Reaction Reflux for 3-4 hours. B->C D 4. Work-up Cool, neutralize with NaHCO3. C->D E 5. Extraction Extract with Ethyl Acetate (3x). D->E F 6. Purification Wash, dry, and concentrate. Recrystallize crude solid. E->F G 7. Analysis Characterize using NMR, MS, IR. F->G H Final Product G->H

References

Application Notes & Protocols: A Senior Application Scientist's Guide to the Hantzsch Synthesis of 2-Amino-4-Methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Medicinal Chemists, and Drug Development Professionals

Preamble: The Enduring Relevance of the Hantzsch Thiazole Synthesis in Modern Drug Discovery

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of pharmacologically active compounds, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[1][2][3][4] Notably, the 2-aminothiazole scaffold is a privileged structure, appearing in clinically significant medications such as the kinase inhibitor Dasatinib.[5] The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and versatile methods for constructing this vital heterocyclic system.[1][6][7] This guide provides an in-depth exploration of the Hantzsch synthesis for preparing 2-amino-4-methylthiazole derivatives, offering both mechanistic insights and detailed, field-proven protocols for the modern research laboratory.

I. The Chemical Logic of the Hantzsch Thiazole Synthesis

The classical Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide or thiourea.[6][8][9][10] For the synthesis of 2-aminothiazole derivatives, thiourea is the most common sulfur- and nitrogen-donating reagent. The reaction's success hinges on the dual electrophilic nature of the α-haloketone and the nucleophilic character of the thiourea.

The Mechanism Unveiled:

The reaction proceeds through a well-established multi-step pathway:[7][9][10][11]

  • Nucleophilic Attack (SN2 Reaction): The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic α-carbon of the haloketone, displacing the halide ion. This initial step forms an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This step results in the formation of a five-membered hydroxylated thiazoline ring intermediate.

  • Dehydration: The final step is the acid-catalyzed dehydration of the cyclic intermediate. The loss of a water molecule leads to the formation of a stable, aromatic 2-aminothiazole ring. The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[11]

Hantzsch_Mechanism reagents α-Haloketone + Thiourea intermediate1 Isothiouronium Salt (S-Alkylation) reagents->intermediate1 1. Nucleophilic Attack (SN2) intermediate2 Hydroxythiazoline Intermediate (Cyclization) intermediate1->intermediate2 2. Intramolecular Cyclization product 2-Aminothiazole (Aromatic Product) intermediate2->product 3. Dehydration (-H₂O)

Caption: The mechanistic pathway of the Hantzsch thiazole synthesis.

II. Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole

This protocol details a robust and reproducible method for the synthesis of 2-amino-4-methylthiazole from chloroacetone and thiourea.

Materials & Reagents:

  • Chloroacetone (95%)

  • Thiourea (99%)

  • Ethanol (95% or absolute)

  • Sodium Carbonate (Na₂CO₃)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (7.61 g, 0.1 mol) in 100 mL of ethanol. Stir the mixture until the thiourea is completely dissolved.

  • Addition of α-Haloketone: To the stirring solution, add chloroacetone (9.25 g, 0.1 mol) dropwise at room temperature. Note: Chloroacetone is a lachrymator and should be handled in a well-ventilated fume hood.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain the reflux with continuous stirring for 3-4 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

  • Neutralization and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. In a separate beaker, prepare a solution of sodium carbonate (10.6 g, 0.1 mol) in 200 mL of deionized water. Slowly pour the reaction mixture into the sodium carbonate solution while stirring. The 2-amino-4-methylthiazole will precipitate as a solid. The initial product formed is the hydrohalide salt, which is soluble in the polar solvent; neutralization with a base like sodium carbonate deprotonates the thiazole, rendering it neutral and causing it to precipitate.[11]

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with cold deionized water to remove any inorganic salts. Allow the product to air-dry or dry it in a desiccator to a constant weight.

Hantzsch_Workflow start Dissolve Thiourea in Ethanol step2 Add Chloroacetone Dropwise start->step2 step3 Reflux for 3-4 hours step2->step3 step4 Monitor by TLC step3->step4 step5 Cool and Neutralize with Na₂CO₃ Solution step4->step5 step6 Precipitation of Product step5->step6 step7 Isolate by Vacuum Filtration step6->step7 end Wash and Dry Final Product step7->end

Caption: Experimental workflow for the synthesis of 2-amino-4-methylthiazole.

III. Key Parameters and Optimization Strategies

The yield and purity of 2-amino-4-methylthiazole derivatives can be influenced by several factors. Understanding these parameters allows for the optimization of the synthesis for specific substrates.

ParameterEffect on ReactionOptimization Insights
Solvent The choice of solvent affects the solubility of reactants and the reaction rate. Protic solvents like ethanol and methanol are commonly used and generally give good yields.[9]For less reactive substrates, higher boiling point solvents like 1-butanol can be employed. Solvent-free conditions have also been reported to be effective and environmentally friendly.[12][13]
Temperature The reaction is typically heated to reflux to overcome the activation energy for cyclization and dehydration.[11]Microwave-assisted synthesis can significantly reduce reaction times and often leads to higher yields and cleaner products by providing rapid and uniform heating.[14]
Catalyst While the classical Hantzsch synthesis often proceeds without a catalyst, various catalysts can enhance the reaction rate and yield.Acid catalysts can facilitate the dehydration step. Heterogeneous catalysts, such as silica-supported tungstosilicic acid, have been used for more environmentally benign and efficient one-pot syntheses.[15][16]
Substrate Scope The nature of the α-haloketone and the thiourea derivative will determine the substitution pattern of the final thiazole product. Electron-withdrawing or -donating groups on the substrates can affect reaction rates.A wide variety of α-haloketones and substituted thioureas can be used, making this a versatile method for generating diverse libraries of 2-aminothiazole derivatives.[17][18]

IV. Applications in Drug Development

The 2-amino-4-methylthiazole core is a key pharmacophore in numerous compounds with a broad spectrum of biological activities.[3][19] Its prevalence in medicinal chemistry is due to its ability to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking.

  • Anticancer Agents: Many 2-aminothiazole derivatives have demonstrated potent anticancer activity by inhibiting various protein kinases.[4][5]

  • Antimicrobial and Antifungal Agents: The thiazole ring is a component of several antimicrobial and antifungal drugs.[1][3][20]

  • Anti-inflammatory Activity: Compounds incorporating the 2-aminothiazole scaffold have shown significant anti-inflammatory properties.[3][4]

The Hantzsch synthesis provides a direct and efficient route to these valuable compounds, enabling medicinal chemists to readily synthesize and screen libraries of derivatives in the search for new therapeutic agents.

V. Conclusion

The Hantzsch synthesis is a time-honored yet highly relevant reaction in organic and medicinal chemistry. Its simplicity, reliability, and versatility make it an indispensable tool for the synthesis of 2-amino-4-methylthiazole derivatives and their analogs. By understanding the underlying mechanism and key reaction parameters, researchers can effectively leverage this powerful reaction to advance their drug discovery and development programs.

References

Application Notes: Leveraging 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole motif is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone , a key chemical intermediate, in the discovery of novel therapeutics. We will explore its synthetic versatility, providing detailed protocols for its elaboration into biologically active compounds, and discuss its application in developing targeted agents such as kinase inhibitors and antimicrobial agents. This guide emphasizes the rationale behind experimental design, aiming to equip researchers with the foundational knowledge to innovate from this versatile scaffold.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole core is a five-membered heterocycle containing both sulfur and nitrogen, a feature that imparts unique physicochemical properties allowing for diverse molecular interactions.[1] Its structural importance is validated by its presence in several clinically approved drugs, most notably the multi-targeted kinase inhibitor Dasatinib , used in cancer therapy.[3][4] The 2-aminothiazole moiety often serves as a critical hinge-binding element in kinase inhibitors, demonstrating its utility in designing potent and selective modulators of enzyme activity.[5]

This compound (herein referred to as Compound 1 ) is a readily accessible derivative that serves as an ideal starting point for chemical library synthesis. Its acetyl group at the 5-position and the methylamino group at the 2-position provide orthogonal chemical handles for systematic structural modification and the exploration of structure-activity relationships (SAR).

While celebrated for its role in successful drugs, it is crucial for researchers to be aware that the 2-aminothiazole group has also been classified as a potential toxicophore, susceptible to metabolic activation.[2] Therefore, careful ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of novel derivatives is an indispensable part of the drug discovery workflow.

Compound Profile and Handling

A thorough understanding of the starting material is fundamental to its successful application.

PropertyValueSource
IUPAC Name This compound
Synonyms 5-Acetyl-4-methyl-N-methyl-1,3-thiazol-2-amine
CAS Number 94284-66-9[6]
Molecular Formula C₇H₁₀N₂OS[6]
Molecular Weight 170.23 g/mol [6]
Appearance Cream to off-white solid[7]
Boiling Point 281.9±32.0°C at 760 mmHg[6]
Storage & Handling Store at room temperature or 0-8°C, away from light, under inert gas.[6][7]
Safety Standard laboratory precautions (gloves, safety glasses) should be employed. Handling may be harmful; consult the Safety Data Sheet (SDS) before use.General Best Practice

Synthetic Utility and Key Reaction Protocols

Compound 1 is a versatile building block, primarily due to the reactivity of its C5-acetyl group, which can participate in a variety of condensation and functionalization reactions.

Core Synthetic Strategy: From Building Block to Bioactive Molecule

The general workflow involves leveraging the reactive ketone of Compound 1 to introduce diversity elements, which can then be screened for biological activity. This iterative process is central to lead optimization.

G cluster_0 Synthesis Phase cluster_1 Screening & Analysis Phase A Compound 1 (Starting Material) C Condensation or Functionalization Rxn A->C B Reaction Partner (e.g., Aldehyde) B->C D Synthesized Library of Derivatives C->D E High-Throughput Screening (HTS) D->E Biological Evaluation F Hit Identification E->F G Structure-Activity Relationship (SAR) F->G H Lead Optimization G->H H->C Iterative Design

Caption: General drug discovery workflow using Compound 1.

Protocol 1: Synthesis of Thiazole-Based Chalcones via Claisen-Schmidt Condensation

Chalcones are α,β-unsaturated ketones that serve as precursors for numerous heterocyclic compounds and often exhibit intrinsic biological activity, including antimicrobial and anticancer effects.[8][9] This protocol details a Claisen-Schmidt condensation, a reliable method for their synthesis from Compound 1 .

Rationale: This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. The acetyl group of Compound 1 provides the enolizable ketone. The choice of a strong base like potassium hydroxide or sodium ethoxide is critical for deprotonating the α-carbon of the ketone, initiating the reaction. The aromatic aldehyde partner is the primary source of structural diversity.

Materials:

  • This compound (Compound 1 )

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol (absolute)

  • Potassium hydroxide (KOH) or Sodium Ethoxide

  • Stir plate and magnetic stir bar

  • Round-bottom flask and reflux condenser

  • Ice bath

Step-by-Step Methodology:

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve Compound 1 (1.0 eq) and the chosen aromatic aldehyde (1.1 eq) in absolute ethanol (approx. 20-30 mL).

  • Catalyst Introduction: While stirring at room temperature, add a catalytic amount of powdered KOH (0.2 eq) or a solution of sodium ethoxide in ethanol. The reaction is often exothermic.

  • Reaction Monitoring: Stir the mixture at room temperature or gently reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Product Isolation: Once the reaction is complete, cool the flask in an ice bath. The chalcone product often precipitates as a solid. If precipitation does not occur, slowly add cold water to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol or a mixture of ethanol/water to remove unreacted starting materials and catalyst.

  • Drying and Characterization: Dry the purified solid under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Novel chalcones derived from this method have shown moderate activity against various cancer cell lines.[9]

Protocol 2: Elaboration into Kinase Inhibitor Scaffolds

The 2-aminothiazole scaffold is a proven pharmacophore for kinase inhibition. The synthesis of Dasatinib, for example, involves coupling a 2-aminothiazole derivative with a pyrimidine ring.[4][10] This protocol provides a conceptual framework for elaborating Compound 1 into a pyrimidine-thiazole core, a common feature of many ATP-competitive kinase inhibitors.

Rationale: This multi-step synthesis first transforms the acetyl group into a more reactive handle (e.g., an α-bromoketone) for subsequent cyclization or coupling reactions. The key step is the construction of the pyrimidine ring, which, along with the 2-aminothiazole, forms the core hinge-binding motif.

G A Compound 1 B Step 1: Bromination (e.g., NBS, AIBN) A->B Reagents C α-Bromoketone Intermediate B->C Product D Step 2: Hantzsch-type Reaction with Guanidine or Urea derivative C->D Reactants E Pyrimidine-Thiazole Core Scaffold D->E Product F Step 3: Further Functionalization (e.g., Suzuki Coupling) E->F Strategy G Final Kinase Inhibitor Candidate F->G Product

Caption: Workflow for elaborating Compound 1 into a kinase inhibitor scaffold.

Step-by-Step Methodology (Conceptual):

  • Activation of Acetyl Group: Brominate the α-carbon of the acetyl group on Compound 1 using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (AIBN) to form 1-(2-(methylamino)-4-methylthiazol-5-yl)-2-bromoethanone. This intermediate is a powerful electrophile.

  • Pyrimidine Ring Formation: React the α-bromoketone intermediate with a suitable dinucleophile, such as a substituted guanidine or thiourea, in a Hantzsch-type thiazole synthesis variation. This cyclization reaction forms the key 2-amino-4-substituted-pyrimidine ring fused or linked to the thiazole.

  • Scaffold Elaboration: The resulting pyrimidine-thiazole core will likely have reactive sites (e.g., a chloro or bromo substituent on the pyrimidine introduced via the choice of guanidine derivative). These sites can be further functionalized using cross-coupling reactions like Suzuki or Buchwald-Hartwig amination to introduce additional diversity elements that can interact with other regions of the kinase active site.[11]

  • Purification and Characterization: Each step requires careful purification, typically by column chromatography, and full characterization to confirm the structure of the intermediates and final products.

Application in Target-Oriented Discovery

Derivatives of Compound 1 have shown promise against several important drug targets.

Kinase Inhibition

The primary application for this scaffold is in the development of kinase inhibitors for oncology and inflammatory diseases.[3] The N-methylamino group and the thiazole ring nitrogen are perfectly positioned to form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a critical interaction for potent inhibition.

G cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor derived from Compound 1 Hinge Hinge Region (Backbone NH) DFG DFG Motif (Activation Loop) Gatekeeper Gatekeeper Residue Solvent Solvent-Exposed Region Inhibitor Scaffold (Thiazole-Pyrimidine) Inhibitor->Hinge H-Bonds (Key Interaction) Inhibitor->Gatekeeper Steric Interaction Sidechain Side Chain for Selectivity Sidechain->Solvent Van der Waals & H-Bonds

References

Protocol for the Synthesis of Novel Thiazole-Chalcone Hybrids from 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive and field-proven protocol for the synthesis of thiazole-chalcone hybrids, a class of compounds with significant therapeutic potential. The synthesis is achieved through a base-catalyzed Claisen-Schmidt condensation between 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone and various substituted aromatic aldehydes. We delve into the mechanistic rationale behind the protocol, offer a detailed step-by-step methodology, and provide guidance on characterization and troubleshooting. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to generate novel molecular entities by leveraging the privileged structures of thiazole and chalcone pharmacophores.

Introduction: The Strategic Hybridization of Privileged Scaffolds

In the landscape of modern drug discovery, the molecular hybridization of known pharmacophores has emerged as a powerful strategy for developing novel therapeutic agents. This approach combines two or more distinct bioactive scaffolds to create a single hybrid molecule with potentially enhanced affinity, improved efficacy, or a novel mechanism of action.

The Chalcone Scaffold: Chalcones (1,3-diaryl-2-propen-1-ones) are open-chain flavonoids that serve as crucial precursors in the biosynthesis of a vast array of plant-based natural products.[1] Their α,β-unsaturated ketone moiety is a key structural feature responsible for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4] The synthetic accessibility of chalcones makes them an exceptionally attractive template for developing diverse compound libraries for structure-activity relationship (SAR) studies.[1]

The Thiazole Moiety: The thiazole ring is a five-membered aromatic heterocycle that is a cornerstone of medicinal chemistry.[5] It is a key structural component in numerous FDA-approved drugs, such as the anticancer agent Dasatinib and the antibiotic Bleomycin.[2][6] The thiazole nucleus often enhances biological activity by participating in hydrogen bonding, improving pharmacokinetic properties, and serving as a rigid scaffold to orient other functional groups for optimal target interaction.[6]

By combining these two privileged structures, we aim to synthesize novel thiazole-chalcone hybrids. Such compounds are of high interest as they may exhibit synergistic or unique biological activities, making them promising candidates for further investigation in various disease models, including oncology and infectious diseases.[7][8][9] This document outlines a robust and reproducible protocol for their synthesis via the Claisen-Schmidt condensation reaction.[8][10]

Reaction Mechanism and Workflow

The synthesis of chalcones is most reliably achieved through the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation between an aromatic ketone (which possesses acidic α-hydrogens) and an aromatic aldehyde (which lacks α-hydrogens).[11][12]

The mechanism proceeds through the following key steps:

  • Enolate Formation: The base (e.g., hydroxide) abstracts an acidic α-hydrogen from the methyl group of this compound, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate (an aldol adduct).

  • Dehydration: This intermediate rapidly undergoes dehydration (loss of a water molecule) to yield the final α,β-unsaturated ketone, the chalcone. This step is driven by the formation of a highly stable, extended conjugated system.

Claisen_Schmidt_Mechanism Figure 1: Mechanism of the Claisen-Schmidt Condensation Ketone 1. Enolate Formation Thiazole-CO-CH₃ + OH⁻ Enolate [Thiazole-CO-CH₂]⁻ (Enolate) Ketone->Enolate - H₂O Intermediate 3. Dehydration Thiazole-CO-CH₂-CH(O⁻)-Ar Enolate->Intermediate Aldehyde 2. Nucleophilic Attack Ar-CHO Product Final Product Thiazole-CO-CH=CH-Ar (Chalcone) Intermediate->Product - OH⁻ H2O + H₂O Synthesis_Workflow Figure 2: Experimental Synthesis Workflow A Reactant Preparation (Thiazole Ketone + Aldehyde in EtOH) B Base-Catalyzed Condensation (Add aq. NaOH, stir at RT) A->B C Reaction Monitoring (Thin-Layer Chromatography) B->C D Product Isolation (Precipitation in ice water, filtration) C->D Reaction Complete E Purification (Recrystallization from Ethanol) D->E F Characterization (NMR, IR, MP, MS) E->F

References

The Strategic Application of 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the thiazole ring stands out as a "privileged scaffold." Its unique electronic properties and ability to form key hydrogen bonds and other non-covalent interactions have made it a cornerstone in the design of numerous biologically active molecules.[1] This is particularly evident in the field of protein kinase inhibitors, where the thiazole nucleus is a recurring motif in several FDA-approved drugs and clinical candidates.[2] Kinases, being central regulators of cellular signaling pathways, are implicated in a multitude of diseases, most notably cancer. The development of small molecule inhibitors that can selectively target the ATP-binding site of specific kinases is therefore a major focus of contemporary drug discovery.

This application note provides a detailed technical guide on the utilization of a key thiazole-containing building block, 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone , in the synthesis of potent and selective kinase inhibitors. We will delve into the rationale behind its use, explore specific synthetic transformations, and provide detailed protocols for its application in the generation of diverse kinase inhibitor scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their own research endeavors.

Core Rationale: Why this compound is a Valuable Starting Material

The utility of this compound as a precursor for kinase inhibitor synthesis stems from several key structural and chemical features:

  • The 2-(Methylamino)thiazole Core: This moiety is a bioisostere for other hydrogen bond-donating and -accepting groups commonly found in kinase inhibitors. The nitrogen atoms of the thiazole ring and the exocyclic amino group can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a common anchoring point for many inhibitors.

  • The C5-Ethanone Group: The acetyl group at the 5-position of the thiazole ring is a versatile chemical handle. It can be readily transformed into a variety of other functional groups, allowing for the exploration of chemical space and the optimization of inhibitor potency and selectivity. This group can participate in reactions such as alpha-halogenation, condensation, and oxidation, providing access to a wide array of more complex intermediates.

  • The C4-Methyl Group: The methyl group at the 4-position can provide beneficial steric interactions within the kinase active site and can also influence the overall physicochemical properties of the final inhibitor molecule, such as solubility and metabolic stability.

The convergence of these features in a single, readily accessible molecule makes this compound a highly strategic starting point for the synthesis of libraries of potential kinase inhibitors.

Application 1: Synthesis of 2-Anilino-4-(thiazol-5-yl)pyrimidine-Based CDK9 Inhibitors

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription and has emerged as a promising target for cancer therapy.[3] The 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold has been identified as a potent chemotype for CDK9 inhibition.[4] The synthesis of these inhibitors can be efficiently achieved using this compound as a key starting material.

Causality of Experimental Choices

The synthetic strategy involves the transformation of the C5-ethanone group into a more reactive intermediate that can then be cyclized to form the pyrimidine ring. A common approach is to first introduce a leaving group at the alpha-position of the ketone, followed by condensation with a suitable three-carbon building block.[1][3]

Experimental Workflow and Protocol

The following workflow outlines the synthesis of a key intermediate for 2-anilino-4-(thiazol-5-yl)pyrimidine-based CDK9 inhibitors, starting from this compound.

G cluster_0 Synthesis of a Key Enaminone Intermediate A This compound B 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone A->B Bromination (e.g., Br2, HBr/AcOH) C Key Enaminone Intermediate B->C Reaction with DMF-DMA

Caption: Synthetic workflow for the preparation of a key enaminone intermediate.

Detailed Protocol: Synthesis of 3-(Dimethylamino)-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one

This protocol is adapted from methodologies described in the literature for the synthesis of related compounds.[1][3]

Step 1: Bromination of this compound

  • Reagents and Solvents:

    • This compound (1.0 eq)

    • Glacial Acetic Acid

    • 33% HBr in Acetic Acid

    • Bromine (1.05 eq)

    • Diethyl Ether

  • Procedure:

    • Dissolve this compound in glacial acetic acid.

    • Add a catalytic amount of 33% HBr in acetic acid.

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water.

    • Extract the product with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone.

Step 2: Formation of the Enaminone Intermediate

  • Reagents and Solvents:

    • 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone (1.0 eq)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq)

    • Toluene

  • Procedure:

    • Dissolve the crude 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone in toluene.

    • Add DMF-DMA to the solution.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

This enaminone intermediate can then be reacted with various guanidines to construct the final 2-anilino-4-(thiazol-5-yl)pyrimidine kinase inhibitors.

Application 2: Synthesis of Thiazole-Based Chalcones as Kinase Inhibitors

Chalcones are a class of natural and synthetic compounds known for their wide range of biological activities, including anticancer properties. The incorporation of a thiazole moiety into the chalcone scaffold can lead to the development of potent kinase inhibitors.[5] A straightforward and efficient method for the synthesis of thiazole-based chalcones is the Claisen-Schmidt condensation.

Causality of Experimental Choices

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde or ketone with an activated methylene group. In this case, the methyl group of the C5-ethanone on the thiazole ring is sufficiently acidic to be deprotonated by a base, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde.

Experimental Workflow and Protocol

The following workflow illustrates the general scheme for the synthesis of thiazole-based chalcones.

G cluster_1 Claisen-Schmidt Condensation for Thiazole-Based Chalcones D This compound F Thiazole-Based Chalcone D->F D->F Base or Acid Catalysis (e.g., NaOH or H2SO4) E Aromatic Aldehyde E->F

Caption: General workflow for the synthesis of thiazole-based chalcones.

Detailed Protocol: General Method for the Synthesis of (E)-1-(4-methyl-2-(methylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones

This protocol provides a general procedure for the synthesis of thiazole-based chalcones via a base-catalyzed Claisen-Schmidt condensation.[5]

  • Reagents and Solvents:

    • This compound (1.0 eq)

    • Substituted Aromatic Aldehyde (1.0 eq)

    • Methanol

    • 10% Aqueous Sodium Hydroxide Solution

  • Procedure:

    • Dissolve the substituted aromatic aldehyde (1 mmol) in methanol (4-5 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of this compound (1 mmol) in methanol (4-5 mL) dropwise to the aldehyde solution.

    • To this cooled and stirred mixture, add 10% aqueous sodium hydroxide solution (3-4 mL) dropwise, maintaining the temperature at 0 °C.

    • Continue stirring the reaction mixture at 0 °C for 1.5 hours, and then allow it to warm to room temperature.

    • Stir the reaction at room temperature for 24-48 hours. The formation of a solid precipitate indicates product formation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or dioxane) to obtain the pure thiazole-based chalcone.

The synthesized chalcones can then be screened for their inhibitory activity against a panel of kinases, such as Janus kinases (JAKs) and epidermal growth factor receptor tyrosine kinase (EGFR-TK).[5]

Data Summary: Representative Kinase Inhibitory Activity

The following table summarizes representative data for kinase inhibitors synthesized from thiazole-based scaffolds, illustrating the potential of these compounds.

Compound ClassTarget KinaseRepresentative IC₅₀/KᵢReference
2-Anilino-4-(thiazol-5-yl)pyrimidinesCDK9/CycT11-10 nM[3]
Thiazole-Based ChalconesJAK20.5-5 µM[5]
Thiazole-Based ChalconesEGFR-TK1-10 µM[5]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of kinase inhibitors. Its inherent structural features, combined with the reactivity of the C5-ethanone group, provide medicinal chemists with a powerful tool for the rapid generation of novel and potent kinase inhibitor libraries. The protocols detailed in this application note for the synthesis of 2-anilino-4-(thiazol-5-yl)pyrimidine-based CDK9 inhibitors and thiazole-based chalcones serve as a practical guide for researchers in the field. The continued exploration of the synthetic utility of this and related thiazole derivatives will undoubtedly lead to the discovery of new and improved therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

Application Notes and Protocols: A Comprehensive Guide to the N-Alkylation of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core structure of numerous approved drugs and biologically active compounds.[1][2][3] Its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have driven extensive research into its chemical modification.[4][5] N-alkylation of the 2-amino group is a critical transformation, enabling the modulation of a compound's physicochemical properties, target affinity, and pharmacokinetic profile. This guide provides an in-depth exploration of the experimental procedures for the N-alkylation of 2-aminothiazoles, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug discovery and development.

Understanding the Reactivity of 2-Aminothiazole

The regioselectivity of 2-aminothiazole alkylation is a key consideration. The molecule possesses two primary nucleophilic nitrogen atoms: the exocyclic amino group (N-2) and the endocyclic ring nitrogen (N-3). The reaction's outcome is influenced by the nature of the alkylating agent, the reaction conditions, and the substitution pattern of the thiazole ring.

  • Reaction at the Exocyclic Nitrogen (N-2): This is typically the desired pathway for generating N-substituted 2-aminothiazole derivatives.

  • Reaction at the Endocyclic Nitrogen (N-3): Alkylation at the ring nitrogen can also occur, particularly with more reactive alkylating agents, leading to the formation of thiazolium salts.[6][7]

The choice of synthetic strategy is therefore paramount in achieving the desired regioselectivity.

Synthetic Methodologies for N-Alkylation

Several robust methods have been developed for the N-alkylation of 2-aminothiazoles. The selection of a particular method depends on the substrate scope, functional group tolerance, and desired scale of the reaction.

Direct Alkylation with Alkyl Halides

This is a classical and straightforward approach involving the reaction of a 2-aminothiazole with an alkyl halide in the presence of a base.

Causality of Experimental Choices:

  • Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. The choice depends on the desired reactivity and the potential for side reactions.

  • Base: A base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the amino group, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (Et₃N). The strength of the base should be carefully considered to avoid undesired side reactions.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and acetone are commonly used to dissolve the reactants and facilitate the reaction.

Experimental Protocol: General Procedure for Direct N-Alkylation

  • To a solution of the 2-aminothiazole (1.0 eq) in a suitable solvent (e.g., DMF), add the base (1.1-2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated depending on the reactivity of the substrates. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Direct N-Alkylation

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification 2-Aminothiazole 2-Aminothiazole Mixing in Solvent Mixing in Solvent 2-Aminothiazole->Mixing in Solvent Alkyl Halide Alkyl Halide Alkyl Halide->Mixing in Solvent Base Base Base->Mixing in Solvent Quenching Quenching Mixing in Solvent->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification N-Alkylated 2-Aminothiazole N-Alkylated 2-Aminothiazole Purification->N-Alkylated 2-Aminothiazole

Caption: General workflow for the direct N-alkylation of 2-aminothiazole.

Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is highly effective for the N-alkylation of 2-aminothiazoles.[8][9][10] This two-step, one-pot reaction involves the initial formation of an imine or enamine from the 2-aminothiazole and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding N-alkylated amine.

Causality of Experimental Choices:

  • Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.

  • Reducing Agent: Mild reducing agents are preferred to selectively reduce the imine in the presence of the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the most commonly used reagents for this purpose.[8]

  • Catalyst: The imine formation is often catalyzed by a weak acid, such as acetic acid.

Experimental Protocol: General Procedure for Reductive Amination [8][11]

  • To a solution of the 2-aminothiazole (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., methanol or dichloroethane), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature to facilitate imine formation. The progress can be monitored by the disappearance of the starting materials on TLC.

  • Once imine formation is significant, add the reducing agent (e.g., NaBH₃CN or NaBH(OAc)₃, 1.2-1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.

Workflow for Reductive Amination

G cluster_reactants Reactants 2-Aminothiazole 2-Aminothiazole Imine Formation Imine Formation 2-Aminothiazole->Imine Formation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Imine Formation Reduction Reduction Imine Formation->Reduction Add Reducing Agent N-Alkylated 2-Aminothiazole N-Alkylated 2-Aminothiazole Reduction->N-Alkylated 2-Aminothiazole

Caption: Two-step, one-pot process of reductive amination.

Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient method for the N-alkylation of 2-aminothiazoles using an alcohol as the alkylating agent.[12][13][14] This reaction proceeds with inversion of configuration at the alcohol's stereocenter, making it particularly useful in stereoselective synthesis.[15]

Causality of Experimental Choices:

  • Reagents: The reaction requires a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Nucleophile Acidity: The 2-aminothiazole must be sufficiently acidic to protonate the intermediate formed from the phosphine and the azodicarboxylate.[16]

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are common solvents for the Mitsunobu reaction.

Experimental Protocol: General Procedure for Mitsunobu Reaction

  • To a solution of the 2-aminothiazole (1.0 eq), the alcohol (1.0-1.2 eq), and triphenylphosphine (1.2-1.5 eq) in anhydrous THF at 0 °C, add the azodicarboxylate (1.2-1.5 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete as indicated by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to separate the desired N-alkylated product from the triphenylphosphine oxide and hydrazinedicarboxylate byproducts.

Buchwald-Hartwig Amination

For the synthesis of N-aryl-2-aminothiazoles, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.[17][18][19] This method allows for the formation of C-N bonds between the 2-aminothiazole and aryl halides or triflates.

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand are required. The choice of ligand is crucial for the reaction's success and can influence the substrate scope and reaction conditions.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically used.

  • Solvent: Anhydrous aromatic solvents like toluene or xylene are commonly employed.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [20][21]

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 eq), 2-aminothiazole (1.2 eq), the palladium precursor (e.g., 1-5 mol%), the phosphine ligand (e.g., 2-10 mol%), and the base (1.4-2.0 eq).

  • Add anhydrous solvent (e.g., toluene) and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Microwave-Assisted N-Alkylation

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles.[22][23][24] The direct N-alkylation and other methods can be adapted for microwave synthesis.

Experimental Protocol: General Procedure for Microwave-Assisted N-Alkylation [25][26]

  • In a microwave-safe reaction vessel, combine the 2-aminothiazole, alkylating agent, and base (if required) in a suitable solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature and for a specific time. The reaction parameters should be optimized for each specific transformation.

  • After the reaction is complete, cool the vessel to room temperature and work up the reaction mixture as described in the conventional heating protocols.

Data Presentation: Comparison of N-Alkylation Methods

MethodAlkylating AgentKey ReagentsAdvantagesDisadvantages
Direct Alkylation Alkyl HalidesBase (e.g., K₂CO₃, NaH)Simple, readily available reagentsPotential for over-alkylation, regioselectivity issues
Reductive Amination Aldehydes, KetonesReducing Agent (e.g., NaBH₃CN)Wide substrate scope, mild conditionsRequires a carbonyl compound
Mitsunobu Reaction AlcoholsPPh₃, DEAD/DIADMild conditions, stereochemical inversionStoichiometric byproducts can complicate purification
Buchwald-Hartwig Aryl Halides/TriflatesPd Catalyst, Ligand, BaseForms C(aryl)-N bonds, broad scopeRequires inert atmosphere, expensive catalysts
Microwave-Assisted VariousVaries with reactionRapid reaction times, higher yieldsRequires specialized equipment

Characterization of N-Alkylated 2-Aminothiazoles

The structure and purity of the synthesized N-alkylated 2-aminothiazoles should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regioselectivity of the alkylation.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Melting Point: To assess the purity of solid compounds.

Conclusion

The N-alkylation of 2-aminothiazoles is a fundamental transformation in the synthesis of biologically active molecules. This guide has detailed several robust and versatile methodologies, providing researchers with a comprehensive toolkit to access a wide range of N-substituted 2-aminothiazole derivatives. The choice of the optimal method will depend on the specific synthetic target and the available resources. Careful consideration of the reaction mechanism and experimental parameters is crucial for achieving high yields and the desired regioselectivity.

References

Application Notes and Protocols: 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone as a Pivotal Intermediate for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thiazole Scaffold in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, necessitating the urgent development of new and effective antimicrobial agents.[1] The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds, including approved drugs.[1][2] Its unique structural features allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Within this chemical space, 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone serves as a critical and versatile intermediate for the synthesis of a new generation of potent antimicrobial agents.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and antimicrobial evaluation of compounds derived from this key intermediate.

Part 1: Synthesis of the Core Intermediate: this compound

The synthesis of the title intermediate is a crucial first step in the development of novel thiazole-based antimicrobials. A common and efficient method involves the Hantzsch thiazole synthesis.

Protocol 1: Synthesis of this compound

This protocol outlines a representative procedure for the synthesis of the intermediate.

Materials:

  • 1-Methylthiourea

  • Ethyl 2-chloro-3-oxobutanoate

  • Pyridine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylthiourea (1.0 eq) in pyridine.

  • Addition of Reagents: To the stirring solution, add ethyl 2-chloro-3-oxobutanoate (1.0 eq) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Causality Behind Experimental Choices:

  • Pyridine: Acts as both a solvent and a base to facilitate the condensation reaction.

  • Reflux: Provides the necessary thermal energy to overcome the activation barrier of the reaction.

  • Aqueous Work-up and Extraction: Removes water-soluble impurities and isolates the desired organic product.

  • Column Chromatography: Ensures the high purity of the intermediate, which is critical for subsequent synthetic steps.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Purification cluster_product Final Product Methylthiourea 1-Methylthiourea Reaction Hantzsch Thiazole Synthesis (Pyridine, Reflux) Methylthiourea->Reaction Chloroacetoacetate Ethyl 2-chloro- 3-oxobutanoate Chloroacetoacetate->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Intermediate 1-(4-Methyl-2-(methylamino) thiazol-5-yl)ethanone Purification->Intermediate Mechanism_of_Action cluster_compound Thiazole Derivative cluster_targets Potential Bacterial Targets cluster_outcome Result Thiazole Thiazole-Based Antimicrobial CellWall Cell Wall Synthesis Thiazole->CellWall Inhibition CellMembrane Cell Membrane Integrity Thiazole->CellMembrane Disruption Enzymes Essential Enzymes (e.g., DNA Gyrase) Thiazole->Enzymes Inhibition BacterialDeath Bacterial Cell Death CellWall->BacterialDeath CellMembrane->BacterialDeath Enzymes->BacterialDeath

References

Application Notes and Protocols for the Development of Novel Anticancer Agents from 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Motif in Oncology

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds, including several FDA-approved anticancer drugs like Dasatinib and Ixazomib.[1][2] This five-membered heterocycle, containing sulfur and nitrogen atoms, serves as an excellent pharmacophore capable of engaging in various interactions with biological targets.[1] Thiazole derivatives have demonstrated a remarkable breadth of anticancer activities, acting through diverse mechanisms such as the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[3]

The starting compound, 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone, represents a promising starting point for the development of a new generation of anticancer agents. Its structure contains several key features amenable to chemical modification: the methylamino group at the 2-position, the acetyl group at the 5-position, and the methyl group at the 4-position. Strategic modification of these positions can lead to the generation of a library of novel derivatives with potentially enhanced potency, selectivity, and favorable pharmacokinetic profiles.

These application notes provide a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals. We will detail the synthetic strategies for lead generation and optimization, robust protocols for in vitro and in vivo evaluation, and methodologies for elucidating the mechanism of action of novel anticancer agents derived from this versatile thiazole scaffold.

Part 1: Synthesis and Lead Optimization

The journey from a starting scaffold to a viable drug candidate is a meticulous process of chemical synthesis and iterative optimization. This section outlines the synthesis of the core scaffold and strategies for creating a diverse library of derivatives to explore the structure-activity relationship (SAR).

Synthesis of the Core Scaffold: this compound

The synthesis of the 2-aminothiazole core is efficiently achieved through the Hantzsch thiazole synthesis , a classic and reliable condensation reaction between an α-haloketone and a thioamide.[4][5]

Rationale: The Hantzsch synthesis is a robust and versatile method for constructing the thiazole ring. The reaction proceeds via an initial S-nucleophilic attack of the thioamide on the α-haloketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[6] Using N-methylthiourea as the thioamide component directly installs the desired methylamino group at the 2-position of the thiazole.

Protocol 1: Hantzsch Synthesis of the Thiazole Core

  • Materials:

    • 3-Chloro-2,4-pentanedione (α-haloketone)

    • N-Methylthiourea (thioamide)

    • Ethanol

    • Sodium bicarbonate (NaHCO₃)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve N-methylthiourea (1.1 equivalents) in ethanol.

    • To this solution, add 3-chloro-2,4-pentanedione (1.0 equivalent) dropwise with stirring.

    • Attach a condenser and reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the crude product with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum. The resulting solid is this compound.

    • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Lead Generation and Optimization: The Claisen-Schmidt Condensation

With the core scaffold in hand, the next step is to generate a library of derivatives to identify lead compounds with potent anticancer activity. A highly effective strategy for modifying the acetyl group at the 5-position is the Claisen-Schmidt condensation to synthesize chalcones.[1][7] Chalcones are α,β-unsaturated ketones that are well-documented anticancer agents themselves.[7]

Rationale: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone.[7] This reaction is ideal for creating a diverse library of compounds as a wide variety of substituted aromatic aldehydes are commercially available. The resulting chalcone derivatives introduce a propenone linker and a new aromatic ring system, significantly expanding the chemical space and potential for new biological interactions.

Protocol 2: Synthesis of Thiazolyl-Chalcone Derivatives

  • Materials:

    • This compound (from Protocol 1)

    • Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

    • Ethanol

    • Aqueous sodium hydroxide (NaOH) solution (10-20%)

    • Dilute hydrochloric acid (HCl)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve this compound (1.0 equivalent) and a selected aromatic aldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath and slowly add the aqueous NaOH solution dropwise with constant stirring.

    • Allow the reaction to stir at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation. Monitor by TLC.

    • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to a neutral pH.

    • Collect the precipitated chalcone derivative by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

    • Characterize each derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Lead Generation cluster_2 Screening & Evaluation start N-Methylthiourea + 3-Chloro-2,4-pentanedione hantzsch Hantzsch Thiazole Synthesis (Protocol 1) start->hantzsch core This compound hantzsch->core claisen Claisen-Schmidt Condensation (Protocol 2) core->claisen aldehydes Substituted Aromatic Aldehydes aldehydes->claisen derivatives Library of Thiazolyl-Chalcone Derivatives claisen->derivatives screening In Vitro & In Vivo Screening derivatives->screening

Caption: Workflow for synthesis and lead generation.

Part 2: In Vitro Biological Evaluation

Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity in vitro. This involves a cascade of assays to determine their cytotoxicity against cancer cell lines, their effect on cell proliferation and survival, and to gain initial insights into their mechanism of action.

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Rationale: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. By measuring the absorbance of the formazan, we can determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Protocol 3: MTT Cytotoxicity Assay

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

    • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

    • 96-well plates

    • Test compounds (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.[3][8][9]

Data Presentation: IC₅₀ Values

Compound IDDerivative Structure (Modification at 5-position)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
SC-01 -COCH₃ (Starting Compound)>100>100>100
TC-01 Chalcone (unsubstituted phenyl)15.2 ± 1.822.5 ± 2.318.9 ± 2.1
TC-02 Chalcone (4-chlorophenyl)5.8 ± 0.78.1 ± 0.96.5 ± 0.8
TC-03 Chalcone (4-methoxyphenyl)10.1 ± 1.214.3 ± 1.512.7 ± 1.3
Doxorubicin Positive Control0.8 ± 0.11.1 ± 0.20.9 ± 0.1
Apoptosis Induction: Annexin V-FITC/PI Staining

A key hallmark of many effective anticancer drugs is their ability to induce apoptosis, or programmed cell death. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and quantify apoptosis.

Rationale: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC to label early apoptotic cells.[10] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised.[10] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[7][11][12]

Protocol 4: Apoptosis Assay by Flow Cytometry

  • Materials:

    • Cancer cells treated with test compounds at their IC₅₀ concentrations

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compounds for 24-48 hours.

    • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Interpret the results by quadrant analysis of the dot plot:

      • Lower Left (Annexin V- / PI-): Live cells

      • Lower Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper Left (Annexin V- / PI+): Necrotic cells[7][11][12]

Cell Cycle Analysis

Many anticancer agents exert their effects by arresting the cell cycle at specific phases, preventing cancer cell proliferation. Flow cytometry with propidium iodide staining is a common method to analyze the cell cycle distribution of a cell population.

Rationale: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G2/M phase of the cell cycle have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[13]

Protocol 5: Cell Cycle Analysis

  • Materials:

    • Cancer cells treated with test compounds

    • Cold 70% ethanol

    • PBS

    • Propidium Iodide staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with test compounds for 24 hours.

    • Harvest and wash the cells with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

    • The resulting DNA content histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualization of the In Vitro Screening Cascade

G start Library of Thiazolyl-Chalcone Derivatives mtt Primary Cytotoxicity Screening (MTT Assay - Protocol 3) start->mtt ic50 Determine IC₅₀ Values mtt->ic50 apoptosis Apoptosis Induction Assay (Annexin V/PI - Protocol 4) ic50->apoptosis cell_cycle Cell Cycle Analysis (Protocol 5) ic50->cell_cycle lead_compounds Identification of Lead Compounds apoptosis->lead_compounds cell_cycle->lead_compounds

Caption: In vitro screening cascade for lead identification.

Part 3: Mechanism of Action Elucidation

Identifying the molecular target and the signaling pathways modulated by the lead compounds is a critical step in their development. Based on the known activities of thiazole derivatives, several potential mechanisms of action can be investigated.

Kinase Inhibition Assays

Thiazole-containing compounds are known to inhibit various protein kinases. A luminescent-based in vitro kinase assay can be used to screen lead compounds against a panel of cancer-relevant kinases.

Rationale: This assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity. A decrease in luminescence indicates inhibition of the kinase.[14]

Protocol 6: In Vitro Kinase Inhibition Assay

  • Materials:

    • Recombinant protein kinases (e.g., CDK9, PI3K, Akt, mTOR)

    • Specific kinase substrates

    • ATP

    • Lead compounds

    • Kinase assay buffer

    • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

    • White, opaque 96-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the lead compounds in DMSO.

    • In a 96-well plate, add the kinase, its specific substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the luminescence-based detection reagents according to the manufacturer's protocol.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value for each kinase.

Tubulin Polymerization Assay

Disruption of microtubule dynamics is a clinically validated anticancer strategy.[3] An in vitro tubulin polymerization assay can determine if the lead compounds interfere with microtubule formation.

Rationale: This assay monitors the assembly of purified tubulin into microtubules, which can be measured by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.[3]

Protocol 7: Tubulin Polymerization Assay

  • Materials:

    • Purified tubulin (>99%)

    • Tubulin polymerization buffer

    • GTP

    • Fluorescent reporter dye

    • Lead compounds

    • Positive controls (Paclitaxel - stabilizer, Nocodazole - destabilizer)

    • 96-well plate

    • Fluorescence plate reader with temperature control

  • Procedure:

    • Prepare the tubulin reaction mix on ice.

    • Add the test compounds or controls to the wells of a pre-warmed 96-well plate.

    • Initiate polymerization by adding the tubulin reaction mix to the wells.

    • Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals for 60-90 minutes.

    • Plot the fluorescence intensity versus time to generate polymerization curves. Inhibitors will reduce the rate and extent of polymerization, while stabilizers will enhance it.

Western Blot Analysis of Signaling Pathways

Western blotting is a powerful technique to investigate the effect of lead compounds on specific signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2]

Rationale: This technique allows for the detection and quantification of specific proteins and their phosphorylation status. By using antibodies specific for total and phosphorylated forms of key proteins like Akt and its downstream targets, we can determine if the compounds inhibit the pathway's activity.[2][15]

Protocol 8: Western Blotting

  • Materials:

    • Cancer cells treated with lead compounds

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Treat cells with the lead compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software like ImageJ.[16][17][18] Normalize the phosphorylated protein levels to the total protein levels.

Visualization of a Potential Signaling Pathway

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt phosphorylates (Thr308) mTORC2->Akt phosphorylates (Ser473) mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation LeadCompound Thiazole Derivative LeadCompound->PI3K inhibits? LeadCompound->Akt inhibits?

Caption: Potential inhibition of the PI3K/Akt pathway.

Part 4: Preclinical Evaluation

Promising lead compounds identified through in vitro studies must be further evaluated for their in vivo efficacy and safety profile in animal models before they can be considered for clinical development.

In Vitro ADME/Tox Profiling

Before moving into animal studies, it is essential to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) and potential toxicity of the lead compounds using in vitro assays.

Rationale: Early assessment of ADME properties helps to identify potential liabilities such as poor solubility, low permeability, rapid metabolism, or off-target toxicity, which can lead to failure in later stages of drug development.[16][17]

Key In Vitro ADME/Tox Assays:

  • Solubility: Determines the aqueous solubility of the compound.

  • Permeability (e.g., Caco-2 assay): Assesses the ability of the compound to cross intestinal barriers, predicting oral absorption.

  • Metabolic Stability (e.g., liver microsomes, hepatocytes): Evaluates the susceptibility of the compound to metabolism by liver enzymes.

  • Cytochrome P450 (CYP) Inhibition: Identifies potential drug-drug interactions.

  • Plasma Protein Binding: Determines the extent to which the compound binds to plasma proteins, which can affect its distribution and availability.

  • hERG Inhibition: Assesses the risk of cardiotoxicity.

  • Cytotoxicity in normal cells (e.g., primary fibroblasts): Evaluates the selectivity of the compound for cancer cells over normal cells.

In Vivo Efficacy: Human Tumor Xenograft Models

The most common preclinical model to evaluate the in vivo anticancer activity of a compound is the human tumor xenograft model in immunocompromised mice.

Rationale: This model involves the implantation of human cancer cells into mice that lack a functional immune system, allowing the human tumor to grow. The effect of the test compound on tumor growth can then be directly measured.[19] The use of Matrigel, a basement membrane matrix, can enhance tumor take and growth.[20][21][22]

Protocol 9: Subcutaneous Xenograft Model

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or SCID mice)

    • Human cancer cell line

    • Matrigel

    • Lead compound formulated for in vivo administration

    • Calipers

  • Procedure:

    • Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of the mice.

    • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the lead compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., oral, intraperitoneal).

    • Measure the tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

In Vivo Toxicology Studies

Assessing the safety profile of a lead compound is paramount. In vivo toxicology studies are conducted in rodents to identify potential toxicities and determine a safe dose range for potential clinical trials.

Rationale: These studies are required by regulatory agencies like the FDA to ensure the safety of a new drug candidate. They involve administering the compound at various doses and monitoring the animals for adverse effects.[23][24][25]

Guidelines for In Vivo Toxicology Studies:

  • Acute Toxicity: A single high dose is administered to determine the immediate toxic effects and the maximum tolerated dose (MTD).

  • Repeated-Dose Toxicity (Subchronic): The compound is administered daily for a period of 28 or 90 days to evaluate the long-term toxic effects on various organs.

  • Endpoints:

    • Clinical observations (e.g., changes in appearance, behavior)

    • Body weight and food consumption

    • Hematology and clinical chemistry

    • Gross necropsy and histopathology of major organs

  • Cardiotoxicity Assessment: Given the potential for cardiotoxicity with some anticancer agents, specific assessments such as echocardiography and analysis of cardiac biomarkers (e.g., troponins) may be warranted.[26][27][28]

Conclusion

The development of novel anticancer agents from the this compound scaffold is a promising avenue of research. By employing the systematic and rigorous protocols outlined in these application notes, from rational synthesis and lead optimization to comprehensive in vitro and in vivo evaluation, researchers can effectively advance new thiazole derivatives through the preclinical drug discovery pipeline. Each step is designed to be self-validating, with clear endpoints and rationale, ensuring the generation of robust and reliable data. This structured approach will ultimately facilitate the identification of potent and safe clinical candidates with the potential to make a significant impact in the fight against cancer.

References

laboratory-scale synthesis of 1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Laboratory-Scale Synthesis of 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, a key heterocyclic building block in medicinal chemistry. This thiazole derivative serves as a valuable intermediate in the development of various therapeutic agents, including kinase inhibitors and antimicrobial compounds.[1][2][3] The synthetic approach detailed herein is grounded in the well-established Hantzsch thiazole synthesis, a robust and reliable method for constructing the thiazole ring system.[4][5]

Our focus is on providing not just a procedural protocol, but a deep understanding of the reaction's causality, enabling researchers to adapt and troubleshoot the synthesis effectively. All procedural and mechanistic claims are supported by authoritative references to ensure scientific integrity.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic pathway is the Hantzsch thiazole synthesis, which classically involves the condensation of an α-haloketone with a thioamide or thiourea derivative.[6][7] This method is highly efficient for creating substituted thiazoles. For the target molecule, the key disconnection approach identifies N-methylthiourea and 3-chloro-2,4-pentanedione as the optimal starting materials.

Causality of Reagent Selection:

  • N-methylthiourea : This reagent provides the C2-nitrogen, the exocyclic methylamino group, and the ring's sulfur atom. Its use directly installs the required 2-(methylamino) functionality on the thiazole core.

  • 3-chloro-2,4-pentanedione : This α-haloketone serves as the C4-C5 backbone of the thiazole ring. The two carbonyl groups and the methyl substituent are precisely positioned to cyclize into the desired 4-methyl-5-acetylthiazole structure.

The reaction proceeds via a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration to form the aromatic thiazole ring.[6] Under neutral or slightly acidic conditions, the reaction with an N-monosubstituted thiourea, such as N-methylthiourea, regioselectively yields the desired 2-(N-substituted amino)thiazole isomer.[8]

Reaction Mechanism Diagram

The following diagram illustrates the step-by-step mechanism of the Hantzsch synthesis for the target molecule.

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism Thiourea N-Methylthiourea Intermediate1 Thiouronium Adduct (S-Alkylation) Thiourea->Intermediate1 1. Nucleophilic Attack (SN2) Haloketone 3-Chloro-2,4-pentanedione Haloketone->Intermediate1 Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2 2. Intramolecular    Cyclization Product 1-(4-Methyl-2-(methylamino) thiazol-5-yl)ethanone Intermediate2->Product 3. Dehydration   (-H₂O)

Caption: A diagram illustrating the key steps of the Hantzsch synthesis pathway.

Detailed Experimental Protocol

This protocol is designed for a standard laboratory setting and assumes familiarity with basic organic synthesis techniques.

Materials and Equipment
Reagent/MaterialCAS No.Molecular FormulaM. W. ( g/mol )Notes
N-Methylthiourea598-52-7CH₄N₂S90.14Solid
3-Chloro-2,4-pentanedione1694-29-7C₅H₇ClO₂134.56Liquid, lachrymator
Absolute Ethanol (EtOH)64-17-5C₂H₆O46.07Solvent
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01For neutralization
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Extraction solvent
Brine (Saturated NaCl)7647-14-5NaCl58.44For washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Drying agent

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Fume hood

Safety Precautions
  • Primary Hazard : 3-Chloro-2,4-pentanedione is a lachrymator and irritant. Handle this reagent exclusively within a certified chemical fume hood.

  • Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).

  • Solvent Handling : Ethanol and ethyl acetate are flammable. Keep away from open flames and ignition sources.

  • Waste Disposal : Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Synthesis Procedure
  • Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methylthiourea (0.90 g, 10 mmol, 1.0 eq.) in 30 mL of absolute ethanol. Stir until all the solid has dissolved.

  • Addition of α-Haloketone : While stirring, add 3-chloro-2,4-pentanedione (1.35 g, 10 mmol, 1.0 eq.) dropwise to the ethanol solution at room temperature.

  • Reflux : Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

  • Reaction Monitoring : Monitor the progress of the reaction by TLC (eluent: 1:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours. The disappearance of the starting materials indicates completion.

  • Cooling and Solvent Removal : Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Work-up : Dissolve the resulting residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash it with 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid formed, followed by 30 mL of brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent gradient from 20% to 50% ethyl acetate in hexane) to afford the pure this compound as a solid.

Characterization and Data Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Analysis TechniqueExpected Results
¹H NMR Expected signals include singlets for the thiazole methyl group (CH ₃-C4), the acetyl methyl group (CH ₃-CO), and the N-methyl group (CH ₃-NH). A broad singlet for the N-H proton is also expected.
¹³C NMR Signals corresponding to the acetyl carbonyl carbon, the thiazole ring carbons (C2, C4, C5), and the three distinct methyl carbons.
IR Spectroscopy Characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), C=O stretch of the ketone (~1660 cm⁻¹), and C=N/C=C stretches of the aromatic thiazole ring (~1600-1500 cm⁻¹).
Mass Spectrometry The molecular formula is C₇H₁₀N₂OS, with a molecular weight of 170.23 g/mol .[9] Expect a prominent molecular ion peak [M+H]⁺ at m/z = 171.
Melting Point A sharp melting point range should be observed for the pure, crystalline product.

Experimental Workflow Diagram

The overall process from starting materials to the final, analyzed product is summarized in the workflow below.

Workflow Figure 2: Experimental Synthesis Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start_mats Starting Materials (N-Methylthiourea, 3-Chloro-2,4-pentanedione) reaction Hantzsch Reaction (Reflux in Ethanol) start_mats->reaction workup Aqueous Work-up (EtOAc, NaHCO₃, Brine) reaction->workup Cool & Concentrate purification Purification (Recrystallization or Chromatography) workup->purification analysis Characterization (NMR, IR, MS, M.P.) purification->analysis Isolate Pure Compound final_product Pure Product analysis->final_product

Caption: A flowchart of the complete experimental procedure for synthesis and analysis.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; impure starting materials; incorrect stoichiometry.Ensure reagents are pure and dry. Monitor reaction to completion via TLC. Re-verify calculations for molar equivalents.
Impure Product Incomplete reaction; side product formation; insufficient purification.Extend reaction time if starting material is present. Optimize purification (e.g., change chromatography eluent, use different recrystallization solvent).
Reaction Stalls Insufficient heating; poor quality solvent.Ensure the reaction reaches and maintains reflux temperature. Use absolute (anhydrous) ethanol.
Dark-colored Product Decomposition due to prolonged heating.Minimize reaction time once TLC shows completion. Purify using activated charcoal during recrystallization if necessary.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the mechanistic reasoning behind procedural choices, providing a framework for robust and reproducible synthesis.

Synthesis Overview & Core Challenges

The synthesis of this compound, a valuable heterocyclic building block[1], typically proceeds through a multi-step sequence. The most common route involves the initial formation of a 2-amino-4-methylthiazole core via the Hantzsch thiazole synthesis, followed by N-methylation and subsequent C5-acylation. While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity. Key difficulties include controlling the exothermic initial cyclization, managing regioselectivity, and preventing side-product formation.

This guide provides a structured approach to identifying and resolving these issues.

General Synthetic Workflow

The logical flow of the synthesis is depicted below. Problems can arise at any stage, and understanding the sequence is crucial for effective troubleshooting.

G cluster_0 Step 1: Thiazole Ring Formation (Hantzsch Synthesis) cluster_1 Step 2: C5-Acylation (Friedel-Crafts) A N-Methylthiourea C 2-(Methylamino)-4-methylthiazole (Intermediate 1) A->C B 3-Chloro-2,4-pentanedione or Chloroacetone B->C D Intermediate 1 F This compound (Final Product) D->F E Acylating Agent (e.g., Acetyl Chloride) E->F

Caption: General two-step synthetic pathway.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.

Part 1: Hantzsch Thiazole Synthesis (Ring Formation)

The Hantzsch synthesis is a cornerstone for creating the thiazole ring, typically by reacting an α-haloketone with a thioamide.[2][3]

Q1: My reaction yield is very low, or I'm not forming any of the desired 2-(methylamino)-4-methylthiazole intermediate. What's going wrong?

A1: Low yield in the Hantzsch cyclization is a common issue that can be traced to several factors. Let's break down the potential causes and solutions.

  • Reagent Quality & Stoichiometry:

    • α-Haloketone Purity: Chloroacetone or similar reagents can degrade over time. It is recommended to use freshly distilled chloroacetone for best results.[4]

    • Thioamide Stability: Ensure your N-methylthiourea is pure and dry.

    • Stoichiometry: While the reaction proceeds in a 1:1 ratio, using a slight excess (e.g., 1.5 equivalents) of the thioamide can often drive the reaction to completion. The unreacted, water-soluble thioamide is typically easy to remove during workup.[5]

  • Reaction Conditions:

    • Temperature: This is a critical parameter. Many Hantzsch syntheses require heating to proceed at an efficient rate.[6] If you are running the reaction at room temperature, try gentle heating to 40-60 °C. For more resistant substrates, refluxing in a solvent like ethanol may be necessary. However, excessive heat can promote side reactions and decomposition.

    • Solvent Choice: The solvent plays a key role. Alcohols like ethanol are frequently used and generally provide good outcomes.[6] In some cases, an ethanol/water mixture can enhance yields.[7]

    • Reaction Time: The reaction may simply need more time. Monitor the disappearance of starting materials using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time.

  • Work-up Procedure:

    • pH Adjustment: The thiazole product is often isolated by basifying the reaction mixture to precipitate the free base.[6] Ensure the pH is sufficiently high (pH 8-9) using a base like sodium carbonate or sodium hydroxide to neutralize any acid formed and precipitate the product fully.

    • Extraction: If the product doesn't precipitate, it might be soluble in the aqueous layer. Perform an extraction with a suitable organic solvent like ethyl acetate or ether to recover it.[4]

Q2: The reaction became violent and uncontrollable. How can I prevent this?

A2: The initial condensation can be highly exothermic.

  • Use a Diluent: Running the reaction without a solvent is not recommended as it can become violent.[4] Using a solvent like water or ethanol helps to dissipate the heat generated.

  • Controlled Addition: Add the α-haloketone dropwise to the thioamide suspension/solution using a dropping funnel. This allows you to manage the reaction rate and temperature.

  • External Cooling: Keep an ice bath on standby. If the temperature rises too quickly, you can cool the reaction vessel to bring it under control.

Troubleshooting Flowchart: Low Yield in Hantzsch Cyclization

G start Low Yield in Hantzsch Cyclization reagent_check Are reagents pure and fresh? (Distill chloroacetone) start->reagent_check time_temp_check Are reaction time and temperature sufficient? reagent_check->time_temp_check Yes outcome_fail Still Low Yield (Re-evaluate overall strategy) reagent_check->outcome_fail No solvent_check Is the solvent appropriate? (Try Ethanol) time_temp_check->solvent_check Yes time_temp_check->outcome_fail No workup_check Is the work-up procedure correct? (Check pH, perform extraction) solvent_check->workup_check Yes solvent_check->outcome_fail No outcome_ok Yield Improved workup_check->outcome_ok Yes workup_check->outcome_fail No

Caption: Diagnostic flowchart for Hantzsch synthesis issues.

Part 2: C5-Acylation (Friedel-Crafts Type Reaction)

This step introduces the acetyl group onto the electron-rich C5 position of the thiazole ring.

Q3: I'm getting a low yield on the final acylation step to produce the target molecule.

A3: This is an electrophilic aromatic substitution. The success of this step depends on activating the electrophile sufficiently without causing side reactions.

  • Choice of Acylating Agent: Acetic anhydride is often a milder and more effective choice than acetyl chloride for this transformation, as it can reduce the formation of aggressive byproducts.

  • Catalyst: While the 2-(methylamino) group strongly activates the ring, a mild Lewis acid catalyst may be required in some cases. However, strong Lewis acids can complex with the nitrogen and sulfur atoms, deactivating the ring. Experiment with milder conditions first.

  • Temperature Control: These reactions are often performed at low temperatures (e.g., 0 °C to room temperature) to prevent over-reaction and decomposition.

  • Protecting Groups: The 2-(methylamino) group is a potential site for a competing N-acylation reaction. If you observe significant formation of the N-acylated byproduct, consider a protection-acylation-deprotection strategy. Using a Boc-protecting group on the amine can effectively block N-acylation, directing the reaction exclusively to the C5 position.[8][9] The Boc group can then be removed under mild acidic conditions.[8]

Q4: I'm seeing multiple products on my TLC plate after the acylation reaction. What are they?

A4: Besides the desired product, you may be forming several byproducts:

  • N-Acylated Product: As mentioned above, the acylating agent can react with the methylamino group. This can sometimes be the major product if conditions are not optimized for C-acylation.

  • Bis-acylated Product: Under harsh conditions, a second acylation might occur, although this is less common. A bis-acylamino derivative has been observed in similar systems.[8][9]

  • Isomers: The C5 position is the most electron-rich and sterically accessible site for electrophilic substitution on a 2-amino-4-methylthiazole ring.[10] Therefore, acylation at other positions (like C4) is highly unlikely. The other major spots are almost certainly N-acylated or starting material.

Frequently Asked Questions (FAQs)

  • Q: What is the mechanistic basis for C5-acylation?

    • A: The thiazole ring is aromatic and undergoes electrophilic substitution.[11] The sulfur atom and the 2-(methylamino) group are both electron-donating groups that activate the ring. They preferentially increase the electron density at the C5 position, making it the most nucleophilic and thus the primary site of attack for the acylium ion (the electrophile).[10]

  • Q: How can I best monitor the progress of these reactions?

    • A: Thin Layer Chromatography (TLC) is the most effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) to achieve good separation between your starting materials, intermediates, and products. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

  • Q: What are the recommended purification techniques for the final product?

    • A: The final product is often a solid. Recrystallization from a suitable solvent (such as ethanol or isopropanol) is an excellent method for purification. If recrystallization is insufficient, column chromatography on silica gel is the standard alternative.

Experimental Protocols

The following are representative protocols. Always perform a thorough safety assessment before beginning any experiment.

Protocol 1: Synthesis of 2-Amino-4-methylthiazole (Hantzsch Method)

(This is a precursor to the N-methylated intermediate)

  • Suspend thiourea (76 g, 1 mole) in water (200 mL) in a 500-mL flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.[4]

  • With stirring, add chloroacetone (92.5 g, 1 mole) dropwise over 30 minutes. The reaction is exothermic.[4]

  • After the addition is complete, heat the yellow solution to reflux for two hours.[4]

  • Cool the mixture in an ice bath. While stirring, slowly add solid sodium hydroxide (200 g) to basify the solution, keeping the temperature controlled.[4]

  • An oily layer containing the product will separate. Separate this layer and extract the aqueous phase three times with ether (100 mL each).[4]

  • Combine the organic layers, dry over anhydrous sodium hydroxide, filter, and remove the solvent by distillation.[4]

  • The crude product can be purified by vacuum distillation to yield 2-amino-4-methylthiazole.[4] The yield is typically 70-75%.[4]

Protocol 2: Acylation of 2-(Methylamino)-4-methylthiazole (General Procedure)
  • Dissolve 2-(methylamino)-4-methylthiazole (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for one hour and then warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization or column chromatography.

Data Summary: Reaction Condition Optimization

The following table provides a conceptual summary for optimizing the Hantzsch synthesis, a critical step for overall yield.

ParameterCondition A (Baseline)Condition B (Optimized)Rationale for ImprovementReference
Solvent WaterEthanolBetter solubility for organic reagents can improve reaction rates and homogeneity.[6]
Temperature Room Temperature60 °CIncreased thermal energy overcomes the activation barrier, accelerating the reaction.[6]
Thioamide eq. 1.01.5Le Chatelier's principle; drives the equilibrium towards product formation.[5]
Work-up Precipitation onlyPrecipitation & ExtractionRecovers product that may have slight solubility in the aqueous phase.[4]

References

Hantzsch Thiazole Synthesis: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this robust reaction for the synthesis of thiazole-containing scaffolds. As a cornerstone of heterocyclic chemistry, the Hantzsch synthesis is valued for its reliability and broad substrate scope.[1][2] However, like any chemical transformation, it is not without its nuances.

This document moves beyond a simple recitation of procedures. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the practical challenges and side reactions you may encounter at the bench. Here, we delve into the causality behind these issues, offering field-proven insights and evidence-based solutions to optimize your synthetic outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the Hantzsch thiazole synthesis. Each entry details the probable cause, the underlying chemical mechanism, and a recommended course of action.

Q1: My reaction with an N-substituted thiourea gave a mixture of isomers that are difficult to separate. What is happening and how can I fix it?

Probable Cause: You are observing a loss of regioselectivity, leading to the formation of both the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. This is a classic side reaction that is highly dependent on the reaction's pH.[3]

Mechanistic Insight: The Hantzsch synthesis begins with the nucleophilic attack of the thioamide's sulfur atom on the α-haloketone. The key branching point occurs during the subsequent intramolecular cyclization.

  • Under Neutral or Basic Conditions: The endocyclic nitrogen (N) of the thiourea is more nucleophilic and attacks the carbonyl carbon. After dehydration, this pathway exclusively yields the thermodynamically stable 2-(N-substituted amino)thiazole.

  • Under Acidic Conditions: The thioamide can be protonated at multiple sites. Protonation can favor a conformation where the exocyclic substituted nitrogen (N') becomes the more potent nucleophile for the ring-closing step. This leads to the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer, often as a significant by-product.[3]

Solution & Protocol Adjustment: To ensure the exclusive formation of the 2-(N-substituted amino) isomer, strict pH control is essential. Avoid acidic catalysts or reagents that can generate acidic by-products without a neutralizing agent.

  • Use a Mild Base: Incorporate a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or diisopropylethylamine (DIPEA) into the reaction mixture. This will neutralize any hydrohalic acid (HX) formed in situ, maintaining neutral conditions that favor the desired reaction pathway.

  • Solvent Choice: Employ polar aprotic solvents like ethanol, isopropanol, or acetonitrile. Classical protocols often use refluxing ethanol, which is generally sufficient to drive the reaction to completion without promoting isomerism.[4]

  • Monitor pH: If your substrate is particularly sensitive, you can monitor the reaction mixture's pH and make adjustments as needed.

The following diagram illustrates the mechanistic divergence based on reaction conditions.

Caption: Competing cyclization pathways in Hantzsch synthesis.

Data Summary: Effect of Acidity on Product Distribution

Reaction Condition2-(N-substituted amino)thiazole Yield3-substituted 2-imino Isomer Yield
Neutral (e.g., Refluxing Ethanol)>95%<5%
Strongly Acidic (e.g., 10M HCl/EtOH)Variable (can be minor)Up to 73%[3]
Q2: My reaction is sluggish, and the primary isolated material is my unreacted thioamide. Why is the reaction failing?

Probable Cause: The electrophilicity of your α-haloketone is insufficient, or the halide is a poor leaving group. The initial S-alkylation is the rate-determining step, and if it is slow, the reaction will not proceed efficiently.[5]

Mechanistic Insight: The first step of the Hantzsch synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[5] The rate of this step is governed by:

  • The Nucleophilicity of the Thioamide: Generally high.

  • The Electrophilicity of the α-Carbon: Electron-withdrawing groups on the ketone will accelerate the reaction.

  • The Nature of the Leaving Group (Halide): The rate of reaction follows the trend I > Br > Cl >> F. Using an α-chloroketone can lead to significantly longer reaction times or require higher temperatures compared to an α-bromoketone.[6]

Solution & Protocol Adjustment:

  • Switch the Halide: If you are using an α-chloroketone, consider replacing it with the corresponding α-bromoketone. This is the most common and effective solution. α-Iodoketones are even more reactive but may be less stable and more expensive.

  • Increase Temperature: If switching the halide is not an option, increasing the reaction temperature can help overcome the activation energy barrier. Move from refluxing ethanol (78 °C) to a higher boiling solvent like n-butanol (118 °C).

  • Microwave Irradiation: The use of microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, by efficiently promoting the initial SN2 step.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side reactions in Hantzsch thiazole synthesis?

Beyond the regioselectivity issue discussed above, other side reactions are generally related to substrate stability and reactivity:

  • Self-Condensation of α-Haloketone: Under basic conditions, α-haloketones can undergo self-condensation reactions. This is why controlled addition of a mild, non-nucleophilic base is preferred over strong bases like NaOH or KOH.

  • Hydrolysis of Thioamide: In the presence of water and acid/base catalysts, thioamides can hydrolyze back to their corresponding amides. This is typically slow under standard Hantzsch conditions but can become a factor during prolonged heating or in aqueous solvent mixtures.

  • Over-Alkylation: The final thiazole product contains a nucleophilic nitrogen atom. In the presence of excess, highly reactive α-haloketone, this nitrogen can be alkylated to form a thiazolium salt.[9][10] This is best avoided by using a slight excess of the thioamide (e.g., 1.1 to 1.2 equivalents) relative to the α-haloketone.

Q2: I've seen the "Hantzsch Synthesis" used to make pyridines. Is this related?

This is a common point of confusion. The Hantzsch Thiazole Synthesis is distinct from the Hantzsch Dihydropyridine Synthesis .

  • Thiazole Synthesis: Reacts an α-haloketone with a thioamide .[1]

  • Dihydropyridine Synthesis: A multi-component reaction between an aldehyde , two equivalents of a β-ketoester , and ammonia .[11][12]

While both were developed by Arthur Hantzsch, they are mechanistically and functionally unrelated reactions that produce entirely different heterocyclic systems. Always specify which Hantzsch synthesis you are referring to in your work.

Q3: Can the thiazole ring open up as a side reaction during the synthesis?

Ring-opening of the thiazole product is not a common side reaction during the synthesis itself, as the aromatic thiazole is the thermodynamic sink of the reaction.[5] However, the thiazole ring can be susceptible to cleavage under specific, harsh conditions that are not typical for its synthesis, such as enzymatic bioactivation in metabolic studies or treatment with potent reducing agents like sodium in liquid ammonia.[13][14] For the purpose of synthesis and purification, the thiazole ring is considered a stable entity.

Standardized Protocol with Troubleshooting Notes

This protocol for the synthesis of 2-amino-4-phenylthiazole is adapted from established procedures and includes annotations to mitigate common side reactions.[4]

G start Start reagents 1. Combine Reagents - 2-Bromoacetophenone - Thiourea (1.5 eq) - Methanol start->reagents heat 2. Heat Mixture - Stir at 65°C for 30 min reagents->heat cool 3. Cool to RT heat->cool precipitate 4. Neutralize & Precipitate - Pour into 5% Na₂CO₃ (aq) cool->precipitate isolate 5. Isolate Product - Vacuum Filtration - Wash with H₂O precipitate->isolate dry 6. Dry & Characterize - Air dry - Obtain mass, MP, NMR isolate->dry end End dry->end

Caption: Experimental workflow for a standard Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 g)

  • Thiourea (7.5 mmol, 0.57 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone and thiourea.

    • Scientist's Note: Using a 1.5 molar excess of thiourea helps to ensure the complete consumption of the α-haloketone, minimizing potential side reactions like self-condensation or over-alkylation of the product.[4]

  • Add methanol (5 mL) to the vial and cap it loosely.

  • Heat the mixture with stirring on a hot plate set to a gentle reflux (approx. 65-70 °C in methanol) for 30 minutes. The solids should dissolve upon heating.

  • After the reaction time, remove the vial from the heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl to mix. A precipitate should form immediately.

    • Scientist's Note: This step is crucial. The initial product exists as the HBr salt, which is soluble in the reaction mixture. The sodium carbonate neutralizes the acid, yielding the free base of the thiazole which is poorly soluble in the aqueous methanol mixture, causing it to precipitate.[5] This step also ensures the final reaction medium is basic, preventing any acid-catalyzed side reactions during workup.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water (2 x 10 mL) to remove any inorganic salts and unreacted thiourea.

  • Allow the collected solid to air dry on a watch glass before determining the mass, yield, and characterizing by melting point and spectroscopy.

References

Technical Support Center: Purification of 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the purification of 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone by column chromatography.

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this compound. We will address common challenges and provide a framework for developing a robust and reproducible purification strategy using column chromatography.

Section 1: Understanding the Molecule's Chromatographic Behavior

This compound is a heterocyclic compound whose structure presents specific challenges for purification on standard silica gel.[1][2]

  • Polarity: The presence of the ketone and the nitrogen-rich thiazole ring, particularly the basic methylamino group, makes the molecule quite polar. This high polarity can lead to very strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel, resulting in poor mobility and peak tailing.[3][4]

  • Acid Sensitivity: The basic nitrogen of the methylamino group can interact strongly with acidic silica, potentially leading to irreversible adsorption or even degradation of the compound on the column.[3] This makes careful selection of the stationary and mobile phases critical for successful purification.

Section 2: General Purification Protocol & Workflow

A successful purification begins with a systematic approach, starting with small-scale analysis before committing to a large-scale column.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Analysis (Select Solvent System) Stability 2. Check Stability on TLC (2D TLC) TLC->Stability Optimal Rf ~0.3 Pack 3. Pack Column (Slurry Method) Stability->Pack Load 4. Load Sample (Dry or Wet Loading) Pack->Load Elute 5. Elute & Collect Fractions Load->Elute Analyze 6. Analyze Fractions (TLC) Elute->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: General workflow for column chromatography purification.

The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4.[5] A lower Rf provides better separation from less polar impurities, while a higher Rf can lead to co-elution with more polar impurities.

PolaritySuggested Solvent System (v/v)Comments
Low 70:30 Hexane : Ethyl AcetateA good starting point for many thiazole derivatives.[6][7]
Medium 100% Ethyl AcetateAssess the compound's mobility in a moderately polar solvent.
High 95:5 Dichloromethane : MethanolA stronger eluent for highly polar compounds.
High (Basic) 95:5:0.5 DCM : MeOH : Triethylamine (TEA)The addition of a base like TEA can prevent peak tailing by neutralizing acidic silica sites.

Prepare a slurry of silica gel in your initial, least polar solvent. Ensure the column is packed uniformly to avoid channeling, which severely degrades separation efficiency.

  • Wet Loading: Dissolve the crude sample in the minimum amount of a solvent (like dichloromethane) and carefully pipette it onto the top of the silica bed. This is suitable for samples that are readily soluble in the mobile phase.[8]

  • Dry Loading: If the sample has poor solubility in the eluent, dissolve it in a suitable solvent (e.g., DCM, methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column bed.[8] This method often results in sharper bands and better separation.

Start with the solvent system determined by TLC. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution. A gradient is often preferred to speed up the elution of more strongly retained compounds.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Q1: My compound has an Rf of 0 and won't move from the TLC baseline, even with 100% ethyl acetate. How do I purify it?

A: This is a classic sign of a highly polar compound that is strongly adsorbed to the silica.

  • Causality: The polar functional groups on your molecule are interacting too strongly with the polar stationary phase.

  • Solutions:

    • Increase Mobile Phase Polarity: Try a more polar solvent system. A gradient of methanol in dichloromethane (e.g., 1% to 10% MeOH in DCM) is a standard approach.

    • Add a Basic Modifier: Since your compound contains a basic methylamino group, it is likely interacting with acidic silanol groups on the silica surface, causing it to stick. Adding a small amount (0.5-1%) of triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase can neutralize these sites and improve mobility.[3][5]

    • Consider Reverse-Phase Chromatography: If the compound is still immobile, reverse-phase (RP) chromatography is an excellent alternative for polar molecules.[5] In RP, the stationary phase is nonpolar (e.g., C18), and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[4][9]

Q2: The spot for my compound is streaking/tailing badly on the TLC plate and the column fractions are broad and overlapping.

A: Peak tailing is often caused by undesirable secondary interactions between the analyte and the stationary phase.

  • Causality: For a basic compound like this thiazole derivative, tailing is typically caused by strong ionic interactions with the acidic silanol groups on silica. It can also be caused by overloading the column or poor sample solubility in the mobile phase.

  • Solutions:

    • Add a Basic Modifier: As with the previous issue, adding 0.5-1% triethylamine (TEA) to the eluent is the most common and effective solution. The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.[5]

    • Deactivate the Silica: You can reduce the acidity of the silica gel by flushing the packed column with your eluent containing 1-2% TEA, followed by flushing with the regular eluent before loading your sample.[5]

    • Reduce Sample Load: Ensure you are not overloading the column. A general rule is to load 1-5% of the silica gel's weight (e.g., 100-500 mg of sample for 10 g of silica).

    • Switch to a Different Stationary Phase: Alumina (basic or neutral) or Florisil can be less acidic alternatives to silica gel for acid-sensitive compounds.[3]

Q3: My compound seems to have decomposed on the column, and I have very low recovery.

A: This is a critical issue that suggests your compound is unstable on silica gel.

  • Causality: The acidic nature of silica gel can catalyze the degradation of sensitive molecules.

  • Solutions:

    • Confirm Instability: Before running a column, perform a 2D TLC test. Spot your compound on a TLC plate, run it in a solvent system, then dry the plate, turn it 90 degrees, and run it again in the same solvent system. If new spots appear that are not on the diagonal, your compound is decomposing on the silica.[3]

    • Use Deactivated Silica or an Alternative Stationary Phase: As mentioned above, deactivating the silica with a base or using a less acidic stationary phase like neutral alumina can prevent decomposition.[3]

    • Work Quickly: Minimize the time your compound spends on the column. Use flash chromatography with positive pressure to speed up the elution.[8] Avoid leaving the compound on a packed column overnight.

Q4: The separation of my compound from an impurity is poor, even though they have different Rf values on TLC.

A: A good TLC separation doesn't always translate perfectly to a column, often due to kinetic or loading effects.

  • Causality: This can happen if you overload the column, use a solvent system that is too polar (causing all compounds to move too quickly), or if the column is packed poorly (channeling). It can also occur if one compound has poor solubility in the eluent, causing it to smear across many fractions.[3]

  • Solutions:

    • Optimize the Solvent System: Find a solvent system where the difference in Rf values (ΔRf) between your product and the impurity is maximized, and the product Rf is around 0.2-0.3.

    • Use Dry Loading: If solubility is an issue, dry loading ensures the sample is introduced to the column in a fine, uniform band, which significantly improves resolution.[8]

    • Run a Gradient Elution: Start with a low-polarity solvent to elute the less polar impurity first, then gradually increase the polarity to elute your target compound.

Section 4: Frequently Asked Questions (FAQs)

Q: Should I use normal-phase or reverse-phase chromatography? A: For this compound, normal-phase (silica gel) is often attempted first due to its simplicity and low cost. However, given the compound's polarity and basicity, reverse-phase HPLC can offer superior resolution and reproducibility, especially for high-purity requirements.[4][10][11] HILIC (Hydrophilic Interaction Liquid Chromatography) is another powerful technique specifically designed for polar compounds.[4]

Q: How much crude material can I load onto my column? A: This depends on the difficulty of the separation. For easy separations (large ΔRf), you can load up to 5 g of sample per 100 g of silica (5%). For difficult separations (small ΔRf), the loading should be reduced to 1 g per 100 g of silica (1%) or even less.

Q: Can I switch solvents abruptly during a run? A: It is generally not recommended to switch solvent components (e.g., from a hexane/ethyl acetate system to a DCM/methanol system) mid-run, as this can generate heat and cause cracking of the silica bed. However, it is very common and recommended to change the ratio of the two solvents in your system (gradient elution) to increase polarity as the run progresses.[3]

References

Technical Support Center: Optimizing Catalysts for the Claisen-Schmidt Reaction of Thiazole Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the optimization of catalysts for the Claisen-Schmidt reaction, with a specific focus on the synthesis of thiazole-containing chalcones. This guide is designed to provide you, our fellow researchers, with practical, in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this powerful C-C bond-forming reaction. As Senior Application Scientists, we understand that success in the lab is built on a foundation of solid mechanistic understanding and field-tested protocols.

Introduction to the Claisen-Schmidt Reaction with Thiazole Ketones

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, enabling the formation of α,β-unsaturated ketones, commonly known as chalcones.[1] This reaction involves the base- or acid-catalyzed reaction between a ketone or aldehyde possessing an α-hydrogen and a carbonyl compound, typically an aromatic aldehyde, that lacks an α-hydrogen.[2][3][4] In the context of medicinal chemistry, the hybridization of the thiazole scaffold with the chalcone framework has yielded compounds with significant biological activities, including potential anticancer and antitubercular properties.[5][6][7]

The general reaction scheme for the synthesis of thiazole-containing chalcones via a Claisen-Schmidt condensation is depicted below:

Caption: General Claisen-Schmidt reaction for thiazole chalcone synthesis.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific challenges you may encounter during your experiments, providing not just solutions but the underlying chemical principles to empower your decision-making.

Low or No Product Yield

Q1: I'm not getting any product, or the yield of my thiazole chalcone is disappointingly low. What are the likely culprits?

A1: Low or no yield in a Claisen-Schmidt condensation can be attributed to several factors, from the quality of your reagents to the specifics of your reaction setup.[8] Let's break down the most common issues:

  • Improper Catalyst Choice or Concentration: The selection and concentration of the catalyst are paramount. While strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used, the optimal choice depends on your specific substrates.[8][9] For some thiazole ketones, a milder base or even a Lewis acid might be necessary to prevent side reactions.[10] It is highly recommended to screen a few different catalysts to determine the most effective one for your particular reaction.

  • Sub-optimal Reaction Temperature: Temperature plays a critical role. While some reactions proceed efficiently at room temperature, others may require gentle heating to overcome the activation energy barrier.[8] However, be cautious, as excessively high temperatures can lead to the formation of undesired by-products.[8]

  • Poor Reagent Quality: Ensure your starting materials, particularly the aldehyde, are pure. Aldehydes are susceptible to oxidation to carboxylic acids, which can quench the base catalyst and halt the reaction.[8] Distillation or purification of the aldehyde before use is often a good practice.

  • Steric Hindrance: The steric bulk on either the thiazole ketone or the aromatic aldehyde can significantly slow down or even prevent the reaction from occurring.[8]

Formation of Multiple Products & Side Reactions

Q2: My reaction mixture is complex, and I'm struggling to isolate the desired thiazole chalcone. What are the common side reactions, and how can I mitigate them?

A2: The formation of multiple products is a frequent challenge in Claisen-Schmidt reactions. Understanding the potential side reactions is the first step toward suppressing them.[8]

  • Self-Condensation of the Ketone: This occurs when the enolate of your thiazole ketone reacts with another molecule of the ketone instead of the aromatic aldehyde.[2]

    • Solution: A highly effective strategy is to add the thiazole ketone slowly to the reaction mixture containing the base and the aldehyde.[2] This maintains a low concentration of the enolate, favoring the desired cross-condensation.[2]

  • Cannizzaro Reaction: Under strongly basic conditions, aromatic aldehydes (which lack α-hydrogens) can undergo a disproportionation reaction to yield a corresponding alcohol and a carboxylic acid.[2][8]

    • Solution: If the Cannizzaro reaction is a significant issue, consider switching to a milder base.[2] Additionally, optimizing the concentration of the strong base is crucial; a catalytic amount may be sufficient to promote the Claisen-Schmidt condensation without favoring the Cannizzaro side reaction.[2]

  • Michael Addition: The α,β-unsaturated ketone product (the chalcone) is a Michael acceptor and can react with the enolate of the starting ketone.

    • Solution: Using a slight excess of the aldehyde can help to ensure the ketone enolate preferentially reacts with the aldehyde.[8] Conducting the reaction at a lower temperature can also disfavor this side reaction.[8]

Side_Reactions A Low Yield / No Product sub_A1 Improper Catalyst A->sub_A1 sub_A2 Sub-optimal Temperature A->sub_A2 sub_A3 Poor Reagent Quality A->sub_A3 B Multiple Products sub_B1 Self-Condensation B->sub_B1 sub_B2 Cannizzaro Reaction B->sub_B2 sub_B3 Michael Addition B->sub_B3 sol_A1 Screen Catalysts (e.g., NaOH, KOH, Lewis Acids) sub_A1->sol_A1 sol_A2 Optimize Temperature (e.g., gentle heating) sub_A2->sol_A2 sol_A3 Purify Starting Materials (e.g., distill aldehyde) sub_A3->sol_A3 sol_B1 Slow addition of ketone. Adjust stoichiometry. sub_B1->sol_B1 sol_B2 Use milder base. Lower base concentration. sub_B2->sol_B2 sol_B3 Reduce reaction time/temp. Choose solvent to precipitate product. sub_B3->sol_B3

Caption: Troubleshooting common issues in the Claisen-Schmidt reaction.

Frequently Asked Questions (FAQs)

Q3: What is the fundamental mechanism of the base-catalyzed Claisen-Schmidt reaction?

A3: The base-catalyzed Claisen-Schmidt condensation proceeds through a three-step mechanism:

  • Enolate Formation: The base abstracts an acidic α-hydrogen from the thiazole ketone to form a resonance-stabilized enolate.[11][12]

  • Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral alkoxide intermediate.[11][12]

  • Dehydration: The alkoxide intermediate is protonated by the solvent (often an alcohol) and subsequently undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone (the thiazole chalcone).[11][12]

Q4: Why is a base catalyst generally preferred over an acid catalyst for this reaction?

A4: While both acid and base catalysts can be employed, bases like NaOH and KOH are more commonly used.[10][13] This is because under acidic conditions, side reactions such as polymerization of the aldehyde or ketal formation can occur, leading to a more complex reaction mixture and potentially lower yields of the desired chalcone.

Q5: Are there any "green chemistry" approaches to optimizing the Claisen-Schmidt reaction?

A5: Absolutely. Green chemistry principles are increasingly being applied to this reaction to reduce environmental impact and improve efficiency. Two notable methods are:

  • Solvent-Free Grinding: This technique involves grinding the solid reactants with a solid catalyst (e.g., NaOH).[2][14] This method often leads to shorter reaction times, simpler product isolation, and high yields, sometimes reaching 96-98%.[2][15]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times to mere minutes by providing rapid and uniform heating.[2] This can result in higher yields and fewer side products compared to conventional heating methods.[2]

Experimental Protocols

Protocol 1: Classic Base-Catalyzed Claisen-Schmidt Condensation in Ethanol

This protocol provides a general guideline for a standard Claisen-Schmidt reaction in an ethanol solvent.[10]

  • Reaction Setup: In a suitable flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (1.0 eq) and the thiazole ketone (1.0 eq) in ethanol.

  • Reagent Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (KOH, ~1.2 eq) in ethanol dropwise.[2][13]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). Reactions are often complete within 1-4 hours.[8][10]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the chalcone product.[2][10] Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold water to remove the base, followed by a wash with cold ethanol.[10] The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Solvent-Free Synthesis by Grinding

This green chemistry protocol is adapted from established solvent-free procedures.[13]

  • Reactant Preparation: In a mortar, combine the thiazole ketone (1.0 eq) and the aromatic aldehyde (1.0 eq).

  • Catalyst Addition: Add solid NaOH (20 mol%) to the mortar.[10]

  • Grinding: Grind the mixture vigorously with a pestle. The solid mixture will often turn into a thick, colored paste and may then solidify again. The reaction is typically complete in 5-15 minutes.

  • Isolation: Scrape the solid product from the mortar and transfer it to a beaker. Add cold water and stir to dissolve the NaOH.

  • Purification: Collect the crude chalcone by suction filtration. Wash the solid thoroughly with water until the filtrate is neutral. The product can be recrystallized if necessary.

Data Presentation: Catalyst and Solvent Effects

The choice of catalyst and solvent can significantly impact the yield of the Claisen-Schmidt reaction. The following table summarizes representative data on the effect of different catalysts and solvents.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1NaOH (20)None (Grinding)Room Temp.0.0898[14]
2KOH (20)None (Grinding)Room Temp.0.0885[14]
3NaOH (20)EthanolReflux893[14]
4NaOH (20)EthanolRoom Temp.2440[14]

Note: Yields are highly substrate-dependent and the above table should be used as a general guide for optimization.

Mechanistic Pathway Visualization

Claisen_Mechanism Base-Catalyzed Claisen-Schmidt Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Ketone Thiazole Ketone Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (OH⁻) Enolate_Attack Aldehyde Aromatic Aldehyde (Electrophile) Intermediate Tetrahedral Alkoxide Intermediate Aldehyde->Intermediate Protonation Protonation Intermediate->Protonation Enolate_Attack->Aldehyde Nucleophilic Attack Dehydration Dehydration (-H₂O) Protonation->Dehydration Chalcone Thiazole Chalcone Dehydration->Chalcone

References

Technical Support Center: Troubleshooting Low Yield in 2-Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-aminothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in their synthetic work. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: My 2-aminothiazole synthesis is resulting in a consistently low yield. What are the most common culprits?

Low yields in 2-aminothiazole synthesis, particularly via the widely used Hantzsch reaction, can stem from several factors. A systematic troubleshooting approach is the most effective way to identify and resolve the issue.[1] The primary areas to investigate are:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters that significantly influence the reaction outcome.[1]

  • Purity of Reagents and Solvents: Impurities in your starting materials (α-haloketone and thiourea) or solvents can lead to unwanted side reactions or incomplete conversion.[1]

  • Atmospheric Moisture and Oxygen: Certain intermediates in the synthesis may be sensitive to air and moisture, leading to degradation.[1]

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can result in localized concentration gradients and incomplete reaction.[1]

  • Product Decomposition: The desired 2-aminothiazole product might be unstable under the reaction or workup conditions.[1]

Q2: How do I optimize the reaction conditions for the Hantzsch 2-aminothiazole synthesis?

Optimizing reaction conditions is a crucial step to enhance your yield.[2] Key parameters to focus on include:

  • Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. Ethanol, methanol, and water are commonly used.[2] Some modern approaches even utilize solvent-free conditions or greener solvents like polyethylene glycol (PEG) to improve yields and simplify workup.[3][4]

  • Temperature Control: The optimal temperature can range from room temperature to reflux, depending on the specific substrates and catalysts used.[4] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and often increase yields by providing efficient and uniform heating.[2][5]

  • Catalyst Introduction: While the Hantzsch synthesis can proceed without a catalyst, acidic or basic catalysts can be beneficial.[2] Reusable solid-supported catalysts, such as silica-supported tungstosilisic acid, offer an eco-friendly option that simplifies purification.[2][6]

Q3: I suspect side reactions are consuming my starting materials. What are the common side products and how can I minimize their formation?

Side reactions are a frequent cause of low yields. In the Hantzsch synthesis, potential side reactions include the formation of dimers or polymers of the α-haloketone, especially under basic conditions. The thiourea can also undergo self-condensation.

To minimize side reactions:

  • Control Stoichiometry: Ensure the correct molar ratios of your reactants. A slight excess of thiourea is sometimes used to ensure complete consumption of the α-haloketone.[7][8]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction. This helps in determining the optimal reaction time and preventing the formation of degradation products due to prolonged reaction times or excessive heating.[2]

  • pH Adjustment: The pH of the reaction mixture can influence the reaction pathway. In some cases, acidic conditions can improve regioselectivity and reduce side product formation.[2][9]

Troubleshooting Guide: A Deeper Dive

This section provides more detailed, step-by-step guidance on specific issues you may encounter.

Issue: Low or No Product Formation

Possible Cause & Suggested Solution

Possible CauseSuggested Solution & Scientific Rationale
Inappropriate Solvent Solution: Screen different solvents such as ethanol, methanol, dimethylformamide (DMF), or even water.[2][10] Rationale: The solvent polarity affects the solubility of reactants and intermediates, influencing reaction kinetics. For instance, polar protic solvents can stabilize charged intermediates in the Hantzsch mechanism.
Suboptimal Reaction Temperature Solution: Optimize the reaction temperature. Consider running small-scale trials at room temperature, 50 °C, and reflux to determine the optimal condition. Microwave heating can also be an effective alternative for rapid optimization.[2] Rationale: Higher temperatures increase reaction rates but can also promote side reactions and decomposition. Finding the "sweet spot" is key.
Ineffective or Absent Catalyst Solution: Introduce a catalyst. Acidic catalysts (e.g., HCl) or basic catalysts (e.g., triethylamine) can accelerate the reaction.[2][11] For a greener approach, consider solid-supported catalysts.[6] Rationale: Catalysts can activate the carbonyl group of the α-haloketone, making it more susceptible to nucleophilic attack by the sulfur of thiourea.
Poor Quality of Starting Materials Solution: Ensure the purity of your α-haloketone and thiourea. If necessary, purify the starting materials before use. For example, α-haloketones can be unstable and should be freshly prepared or purified if they have been stored for a long time. Rationale: Impurities can act as inhibitors or participate in competing side reactions, consuming reactants and lowering the yield of the desired product.
Incorrect Stoichiometry Solution: Carefully verify the molar ratios of your reactants. A 1:1.5 ratio of α-haloketone to thiourea is often a good starting point.[7] Rationale: Using a slight excess of one reagent can drive the reaction to completion, ensuring the full conversion of the limiting reagent.
Issue: Difficulty in Product Isolation and Purification

Possible Cause & Suggested Solution

Possible CauseSuggested Solution & Scientific Rationale
Product is Highly Soluble in the Reaction Solvent Solution: After the reaction is complete, try precipitating the product by adding a non-solvent (e.g., cold water) or by cooling the reaction mixture.[2][4] Rationale: Changing the polarity of the solvent system can significantly decrease the solubility of the product, causing it to precipitate out of the solution.
Formation of a Complex Mixture of Products Solution: Employ column chromatography for purification. Select a solvent system that provides good separation of your product from impurities on a TLC plate before scaling up to a column.[3] Rationale: Column chromatography is a powerful technique for separating compounds with different polarities, allowing for the isolation of the desired product from a complex mixture.
Catalyst is Difficult to Remove Solution: Use a solid-supported or reusable catalyst that can be easily removed by filtration after the reaction.[2][6] Rationale: Heterogeneous catalysts simplify the workup process, as they are not dissolved in the reaction mixture and can be physically separated.

Experimental Protocols

Standard Hantzsch 2-Aminothiazole Synthesis Protocol

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add thiourea (1.1 - 1.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into cold water to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.[12]

Visualizing the Process

The Hantzsch Thiazole Synthesis Mechanism

The following diagram illustrates the generally accepted mechanism for the Hantzsch thiazole synthesis.

Hantzsch_Mechanism reagents α-Haloketone + Thiourea intermediate1 S-Alkylation (Thiouronium salt) reagents->intermediate1 Nucleophilic Attack intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Tautomerization & Attack intermediate3 Dehydration intermediate2->intermediate3 - H2O product 2-Aminothiazole intermediate3->product Tautomerization

Caption: The Hantzsch synthesis of 2-aminothiazoles.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low yield issues.

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_reagents->start Impurities Found optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Catalyst) check_reagents->optimize_conditions Reagents OK optimize_conditions->start No Improvement monitor_reaction Monitor Reaction by TLC optimize_conditions->monitor_reaction Conditions Optimized monitor_reaction->optimize_conditions Incomplete Reaction workup_purification Review Workup and Purification Procedures monitor_reaction->workup_purification Side Products Observed? workup_purification->start Product Loss During Isolation success Yield Improved workup_purification->success Yield Improves

Caption: A systematic approach to troubleshooting low yields.

References

Technical Support Center: Scale-Up of 1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this process from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and efficiency of your synthesis.

I. Overview of the Synthetic Pathway

The most common and industrially viable route for the synthesis of this compound is a variation of the Hantzsch thiazole synthesis.[1][2] This involves the condensation of an α-haloketone with a thiourea derivative. For the target molecule, the likely precursors are 3-chloro-2,4-pentanedione and N-methylthiourea.

Hantzsch_Thiazole_Synthesis reagent1 3-Chloro-2,4-pentanedione intermediate Thiazolium Intermediate reagent1->intermediate + reagent2 N-Methylthiourea reagent2->intermediate product This compound intermediate->product Cyclization & Dehydration

References

preventing byproduct formation in thiazole ring synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for thiazole ring synthesis. This guide is designed to provide you, the researcher, with in-depth technical insights and field-proven troubleshooting strategies to minimize or eliminate common byproducts in your thiazole synthesis protocols. As your virtual Senior Application Scientist, my goal is to move beyond simple step-by-step instructions and delve into the causality of reaction outcomes, empowering you to make informed decisions in your experimental design.

This center is structured as a dynamic resource, focusing on the most prevalent challenges encountered during the synthesis of this critical heterocyclic moiety. We will primarily focus on the widely-used Hantzsch thiazole synthesis and its variations, while also addressing potential pitfalls in other common methods.

Section 1: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address the specific issues you may encounter during your experiments.

Hantzsch Thiazole Synthesis: Common Issues & Resolutions

The Hantzsch synthesis, the condensation of an α-haloketone with a thioamide, is a robust and versatile method for thiazole formation. However, several side reactions can lead to impurities that complicate purification and reduce yields.[1][2]

Question 1: My reaction is producing a significant amount of a byproduct with a mass corresponding to a dimer of my α-haloketone, and my yield of the desired thiazole is low. What is happening and how can I prevent it?

Answer:

This is a classic case of α-haloketone self-condensation , which is particularly prevalent under basic conditions. The underlying mechanism is often a Favorskii rearrangement , where the base removes an acidic α'-proton from the α-haloketone, leading to the formation of a cyclopropanone intermediate. This intermediate is then attacked by another enolate, leading to a variety of dimeric and polymeric byproducts instead of the desired thiazole.

Causality & Mechanism: The thioamide and the enolate of the α-haloketone are competing nucleophiles. If the rate of enolization and subsequent self-condensation of the α-haloketone is faster than its reaction with the thioamide, byproduct formation will dominate.

Favorskii_Byproduct

Troubleshooting & Prevention Protocol:

  • Control of Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the thioamide. This increases the concentration of the desired nucleophile, favoring the Hantzsch pathway over self-condensation.[3]

  • Temperature Control: Run the reaction at the lowest effective temperature. Higher temperatures can accelerate the rate of enolization and self-condensation. Start at room temperature and gradually increase if the reaction is too slow.

  • Order of Addition: Consider adding the α-haloketone slowly to a solution of the thioamide. This maintains a low instantaneous concentration of the α-haloketone, minimizing its ability to react with itself.

  • pH Control: Avoid strongly basic conditions. If a base is necessary, use a weak, non-nucleophilic base and add it slowly. In many cases, the thioamide itself is basic enough to drive the reaction.

Question 2: I am using an N-substituted thiourea and I am getting two isomeric products that are difficult to separate. How can I improve the regioselectivity of my reaction?

Answer:

The formation of isomeric thiazoles is a common issue when using N-monosubstituted thioureas. The reaction can proceed through two different pathways, leading to either a 2-(N-substituted amino)thiazole (the typical product in neutral conditions) or a 3-substituted 2-imino-2,3-dihydrothiazole . The formation of the latter is significantly enhanced under acidic conditions.[4]

Causality & Mechanism: The regioselectivity depends on which nitrogen atom of the thiourea intermediate acts as the nucleophile in the intramolecular cyclization step. Under neutral conditions, the more nucleophilic amino group attacks the carbonyl. Under acidic conditions, protonation of the thiourea can alter the relative nucleophilicity of the nitrogen atoms, leading to the formation of the imino isomer.[4]

Regioselectivity

Troubleshooting & Prevention Protocol:

  • Strict pH Control: To favor the formation of the 2-(N-substituted amino)thiazole, maintain neutral or slightly basic conditions. The use of an acid scavenger like sodium bicarbonate can be beneficial.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol are common, but exploring aprotic solvents may alter the regioselectivity.

  • Reaction Monitoring: Closely monitor the reaction by Thin Layer Chromatography (TLC). The two isomers will likely have different Rf values. If you observe the formation of the undesired isomer, you can adjust the reaction conditions accordingly.

Question 3: My final product is contaminated with a high molecular weight impurity, and the mass spectrum suggests the addition of another α-haloketone molecule to my desired thiazole. What is this byproduct?

Answer:

This impurity is likely the result of over-alkylation . The nitrogen atom at position 3 of the newly formed thiazole ring is nucleophilic and can be alkylated by a second molecule of the α-haloketone, forming a quaternary thiazolium salt.[5][6] This is especially a problem if a significant excess of the α-haloketone is used or if the reaction is run for an extended period at high temperatures.

Causality & Mechanism: The thiazole nitrogen is a competing nucleophile with the starting thioamide. Once the thiazole product begins to form, it can react with the remaining α-haloketone.

Overalkylation

Troubleshooting & Prevention Protocol:

  • Stoichiometric Control: Carefully control the stoichiometry. Use a 1:1 ratio of α-haloketone to thioamide, or a slight excess of the thioamide. Avoid using an excess of the α-haloketone.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting α-haloketone is consumed.

  • Purification: If the over-alkylated product does form, it is a salt and will have very different solubility properties from your desired neutral thiazole. This difference can be exploited during workup and purification, for example, through extraction or crystallization.

Section 2: Data-Driven Optimization

Optimizing reaction parameters is crucial for minimizing byproduct formation. The following table summarizes the impact of key variables on the outcome of the Hantzsch thiazole synthesis.

ParameterRecommended ConditionRationale & Impact on Byproducts
Stoichiometry 1.1-1.2 eq. ThioamideA slight excess of thioamide outcompetes self-condensation and over-alkylation of the product by ensuring the α-haloketone is consumed by the desired nucleophile.
Temperature Start at RT, then gently heat if necessaryLower temperatures reduce the rate of side reactions like self-condensation and decomposition. Monitor progress before increasing heat.
Solvent Ethanol, Methanol, or DMFProtic solvents like ethanol are standard. DMF can be useful for less soluble starting materials. Solvent choice can also influence regioselectivity.[7]
pH Neutral to slightly basicStrongly acidic conditions can promote the formation of isomeric thiazoles.[4] Strongly basic conditions can promote α-haloketone self-condensation.
Reaction Time Monitor by TLC/LC-MSStop the reaction once the limiting reagent (α-haloketone) is consumed to prevent over-alkylation and other degradation pathways.

Section 3: Alternative Synthesis Routes & Their Byproducts

While the Hantzsch synthesis is a workhorse, other methods are valuable for accessing different substitution patterns. It is important to be aware of their potential side reactions as well.

Robinson-Gabriel Synthesis

This method involves the cyclization of 2-acylamino-ketones using a dehydrating agent to form oxazoles, but can be adapted for thiazoles using a thionating agent like Lawesson's reagent.[8][9]

Common Issue: Incomplete cyclization or dehydration, leading to the isolation of intermediates. The use of harsh dehydrating agents can also lead to decomposition and tar formation.

Prevention:

  • Choice of Dehydrating Agent: Strong acids like concentrated sulfuric acid can cause degradation. Milder reagents like trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃) may provide cleaner reactions.

  • Temperature Control: Avoid excessive heat, which can lead to decomposition.

Cook-Heilbron Synthesis

This method produces 5-aminothiazoles from the reaction of α-aminonitriles with carbon disulfide or other sulfur-containing reagents.[5][10]

Common Issue: The formation of dithio- and trithio-carbonic acid derivatives as byproducts, especially if the reaction is not carried out under optimal conditions.

Prevention:

  • Purity of Reagents: Use high-purity α-aminonitriles and carbon disulfide.

  • Reaction Conditions: The reaction is typically run at or below room temperature. Careful control of temperature and stoichiometry is key to minimizing side reactions.

Section 4: Experimental Protocols

Protocol 1: Monitoring a Hantzsch Thiazole Synthesis by TLC
  • Prepare the TLC Plate: On a silica gel TLC plate, lightly draw a starting line with a pencil.

  • Spot the Plate: Apply small spots of your starting materials (α-haloketone and thioamide) as references. As the reaction proceeds, take small aliquots and spot them on the plate.

  • Develop the Plate: Place the TLC plate in a developing chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Visualize the Plate: After the solvent front has reached near the top of the plate, remove it and visualize the spots.

    • UV Light: Many thiazoles and α-haloketones are UV-active and will appear as dark spots on a fluorescent background.[11]

    • Iodine Chamber: Place the plate in a chamber with a few crystals of iodine. Many organic compounds will absorb the iodine vapor and appear as brown spots.[11]

    • Potassium Permanganate Stain: A dip in a potassium permanganate solution can visualize compounds that are susceptible to oxidation.[11]

  • Interpret the Results: The disappearance of the starting material spots and the appearance of a new spot corresponding to your thiazole product indicates the reaction is progressing. The appearance of additional spots suggests byproduct formation. The relative intensity of the spots can give a qualitative measure of the reaction's cleanliness.

References

Technical Support Center: Purification of Thiazole Derivatives by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this important class of heterocyclic compounds. Thiazole derivatives are foundational scaffolds in numerous pharmaceuticals, making their purification a critical step in research and development.[1] This document provides practical, field-proven insights to help you overcome common challenges and achieve high-purity crystalline products.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that researchers may encounter during the recrystallization of thiazole derivatives, presented in a question-and-answer format.

Q1: My thiazole derivative "oiled out" during cooling instead of forming crystals. What should I do?

A1: "Oiling out" is a common problem where the compound separates from the solution as a liquid instead of a solid.[2] This often occurs when the melting point of the compound is lower than the solution's temperature or due to the presence of impurities.[2] Here are several strategies to address this:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Then, add a small amount of additional hot solvent to slightly decrease the solution's saturation. Allow the solution to cool slowly.[2]

  • Lower the Cooling Temperature: If your thiazole derivative has a low melting point, try cooling the solution in an ice bath or freezer after it has been allowed to cool slowly to room temperature.[2]

  • Change the Solvent System: The choice of solvent is crucial. If oiling persists, a different solvent or a mixed-solvent system may be necessary. For thiazole derivatives, consider solvents like ethanol, or a mixture such as ethyl acetate/hexane.[3]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. These microscopic scratches can provide nucleation sites for crystal growth.[2]

  • Seeding: Introduce a tiny, pure crystal of your thiazole compound (a "seed crystal") into the cooled, supersaturated solution. This provides a template for crystallization to begin.[4]

Q2: My thiazole derivative won't crystallize, even after the solution has cooled completely. What steps can I take?

A2: A failure to crystallize usually indicates that the solution is not supersaturated. Here are some techniques to induce crystallization:

  • Induce Nucleation: As mentioned above, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate crystallization.[4]

  • Reduce Solvent Volume: If the solution is too dilute, you can gently heat it to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to precipitate out too quickly, trapping impurities.[4] Once the volume is reduced, allow the solution to cool again.

  • Introduce an Anti-Solvent: If you are using a single-solvent system, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your primary solvent) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the primary solvent until the solution is clear again and allow it to cool slowly.

Q3: The yield of my recrystallized thiazole derivative is very low. How can I improve it?

A3: Low yield is a frequent issue in recrystallization. The following are common causes and their solutions:

  • Excessive Solvent Use: Using too much solvent is the most common reason for low recovery, as a significant amount of your product will remain dissolved in the mother liquor.[4] To remedy this, you can concentrate the filtrate by evaporation and attempt a second crystallization.

  • High Solubility in Cold Solvent: Your thiazole derivative might be too soluble in the chosen solvent, even at low temperatures. In this case, you should consider a different solvent or a mixed-solvent system.

  • Premature Crystallization: The product may have crystallized prematurely during hot filtration. To prevent this, ensure your filtration apparatus (funnel and receiving flask) is pre-heated.

  • Losses During Transfers: Product can be lost when transferring between flasks. Rinse all glassware with a small amount of the cold recrystallization solvent to recover any residual product.

  • Inadequate Cooling: Ensure the solution has been cooled sufficiently to maximize crystal formation before filtration.

Q4: My recrystallized thiazole derivative is still impure. What could be the reason?

A4: Impurities in the final product can result from several factors:

  • Rapid Crystallization: If the solution cools too quickly, impurities can become trapped in the crystal lattice.[4] An ideal crystallization should have crystals forming over a period of about 20 minutes.[4] If crystallization is too fast, reheat the solution, add a small amount of extra solvent, and allow it to cool more slowly.[4]

  • Insoluble Impurities: If there were insoluble impurities in your crude product that were not removed by hot filtration, they will contaminate your final product.

  • Co-precipitation of Soluble Impurities: If the concentration of a soluble impurity is very high, it may co-precipitate with your desired product. In this case, a second recrystallization may be necessary.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of a Thiazole Derivative

This protocol outlines a general procedure for purifying a solid thiazole derivative using a single solvent.

Step 1: Solvent Selection The ideal solvent should dissolve the thiazole derivative well at high temperatures but poorly at low temperatures.[5] Common solvents for thiazole derivatives include ethanol, methanol, ethyl acetate, and water-ethanol mixtures.[3][6][7]

Step 2: Dissolution

  • Place the crude thiazole derivative in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.

Step 3: Hot Filtration (if necessary) If there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution and the filtration apparatus hot to prevent premature crystallization.

Step 4: Cooling and Crystallization

  • Allow the hot, clear solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time to allow for the formation of large, pure crystals.

  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

Step 5: Collection and Washing

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

Step 6: Drying Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization of a Thiazole Derivative

This method is useful when a suitable single solvent cannot be found. It involves a "good" solvent that dissolves the compound readily and a "poor" solvent in which the compound is insoluble.

Step 1: Solvent Pair Selection Choose a pair of miscible solvents, one in which your thiazole derivative is soluble (e.g., ethanol) and one in which it is insoluble (e.g., water or hexane).

Step 2: Dissolution

  • Dissolve the crude thiazole derivative in a minimum amount of the hot "good" solvent.

  • While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Add a few drops of the hot "good" solvent until the solution becomes clear again.

Step 3: Cooling and Crystallization Follow the same cooling procedure as in the single-solvent method.

Step 4: Collection, Washing, and Drying Collect, wash, and dry the crystals as described in the single-solvent protocol.

Data Presentation

Table 1: Properties of Common Solvents for Recrystallization of Thiazole Derivatives

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes and Common Thiazole Applications
Water10080.1Good for polar thiazoles, often used in mixed systems with alcohols.[8]
Ethanol7824.5A versatile and commonly used solvent for a wide range of thiazole derivatives.[6][9][10]
Methanol6532.7Similar to ethanol, effective for many thiazoles.[11][12]
Ethyl Acetate776.0Often used in combination with non-polar solvents like hexane for less polar thiazoles.[3]
Acetone5620.7A good solvent for many organic compounds, can be used for some thiazole derivatives.[8]
Dichloromethane409.1Useful for less polar compounds, often used in mixed systems.
Toluene1112.4Good for non-polar thiazole derivatives.
Hexane691.9A non-polar solvent, typically used as the "poor" solvent in mixed-solvent systems.[3][8]
Tetrahydrofuran (THF)667.6A moderately polar ether, can be effective for certain thiazole derivatives.[11]

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation start Start with Crude Thiazole Derivative select_solvent Select Appropriate Solvent(s) start->select_solvent dissolve Dissolve in Minimum Hot Solvent select_solvent->dissolve hot_filtration Hot Gravity Filtration (if needed) dissolve->hot_filtration Insoluble Impurities Present cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end Pure Thiazole Derivative dry->end

Caption: General workflow for the recrystallization of thiazole derivatives.

Troubleshooting_Recrystallization start Problem Encountered During Recrystallization oiling_out Compound 'Oiled Out'? start->oiling_out no_crystals No Crystals Formed? start->no_crystals low_yield Low Yield? start->low_yield oiling_out->no_crystals No reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes no_crystals->low_yield No scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed Yes check_solvent_amount Check for Excessive Solvent Use low_yield->check_solvent_amount Yes slow_cool Cool More Slowly reheat_add_solvent->slow_cool change_solvent Change Solvent/Solvent System slow_cool->change_solvent Still Oiling Out reduce_volume Reduce Solvent Volume scratch_seed->reduce_volume Still No Crystals add_antisolvent Add Anti-Solvent reduce_volume->add_antisolvent Still No Crystals check_solubility Assess Solubility in Cold Solvent check_solvent_amount->check_solubility preheat_funnel Preheat Filtration Apparatus check_solubility->preheat_funnel

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Reaction Condition Optimization for Substituted Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for substituted thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Thiazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, including antivirals, antibiotics, and anti-inflammatory agents.[1][2][3] Their synthesis, while well-established, is often nuanced, with reaction outcomes highly sensitive to subtle changes in conditions.

The Hantzsch thiazole synthesis, first described in 1887, remains the most prominent method for constructing this critical heterocycle.[4] It typically involves the condensation of an α-haloketone with a thioamide.[5][6] This guide focuses primarily on optimizing this and related pathways, providing in-depth troubleshooting advice and answers to frequently encountered questions to help you navigate the complexities of your synthesis and maximize your success.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of substituted thiazoles in a direct question-and-answer format.

Q1: My Hantzsch thiazole synthesis is resulting in a very low yield or no product at all. What are the primary factors to investigate?

A1: A low or zero yield is a common issue that can almost always be traced back to one of four key areas: reagent integrity, reaction parameters, or the work-up procedure.

Causality Analysis: The Hantzsch synthesis is a multi-step reaction in a single pot, beginning with an SN2 reaction between the thioamide's sulfur and the α-haloketone, followed by cyclization and dehydration.[5][7] A failure in any of these steps will halt the entire sequence.

Troubleshooting Workflow:

References

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Characterization of 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly those with antimicrobial and anti-inflammatory properties. Its structural integrity and purity are paramount to the successful development of effective and safe pharmaceuticals. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth technical overview of the characterization of this compound using mass spectrometry. We will delve into the predicted fragmentation pathways under electron ionization, offer a detailed experimental protocol, and objectively compare the capabilities of mass spectrometry with other critical analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Characterization: Unveiling the Molecular Blueprint

Mass spectrometry is an indispensable analytical technique in pharmaceutical analysis, providing precise information about the molecular weight and structure of a compound.[1] For a molecule like this compound, electron ionization mass spectrometry (EI-MS) is a powerful tool for structural elucidation due to its ability to induce characteristic fragmentation patterns.

The Cornerstone of Analysis: Predicted Fragmentation Pathway

The molecular structure of this compound (C₇H₁₀N₂OS), with a molecular weight of 170.23 g/mol , offers several potential sites for fragmentation under electron ionization. Based on established fragmentation patterns of thiazole derivatives and related functional groups, we can predict a logical fragmentation cascade.[2] The initial event is the removal of an electron to form the molecular ion (M⁺˙) at m/z 170.

The fragmentation of 2-aryl-5-acetylthiazole derivatives is known to involve the cleavage of the 1,2- and 3,4-bonds of the thiazole ring.[2] Applying this principle to our target molecule, we can anticipate the following key fragmentation steps:

  • Alpha-Cleavage of the Acetyl Group: A common fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group. This would result in the loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 155.

  • Cleavage of the Thiazole Ring: Following the precedent for thiazole derivatives, cleavage of the C2-N3 and C4-C5 bonds can occur. This could lead to the formation of a fragment containing the methylamino group and the adjacent carbon at m/z 58, and another fragment containing the acetyl and methyl-substituted part of the ring.

  • Loss of the Methylamino Group: Cleavage of the C2-N(methylamino) bond could result in the loss of a methylamino radical (•NHCH₃), leading to a fragment at m/z 140.

  • McLafferty Rearrangement: While less likely due to the lack of a suitable gamma-hydrogen on a flexible chain, it's a possibility to consider in complex spectra.

These predicted fragmentation pathways provide a roadmap for interpreting the mass spectrum and confirming the identity of the compound.

Experimental Protocol: Acquiring a High-Fidelity Mass Spectrum via GC-MS

This protocol outlines a robust method for the analysis of this compound using a standard Gas Chromatograph-Mass Spectrometer (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.
  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.
  • Vortex the solution to ensure complete dissolution.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph:
  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL in splitless mode.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: Increase to 280 °C at a rate of 20 °C/min.
  • Final hold: Hold at 280 °C for 5 minutes.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Mass Range: Scan from m/z 40 to 300.
  • Solvent Delay: 3 minutes.

3. Data Analysis:

  • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
  • Extract the mass spectrum for this peak.
  • Identify the molecular ion peak (M⁺˙) at m/z 170.
  • Correlate the observed fragment ions with the predicted fragmentation pathway.

Data Presentation and Interpretation

The anticipated mass spectrum of this compound would exhibit a distinct pattern of peaks. The following table summarizes the expected key ions.

m/zProposed Fragment StructureInterpretation
170[C₇H₁₀N₂OS]⁺˙Molecular Ion (M⁺˙)
155[C₆H₇N₂OS]⁺Loss of a methyl radical (•CH₃) from the acetyl group
127[C₅H₅N₂S]⁺Loss of the acetyl group (•COCH₃)
85[C₄H₅NS]⁺˙Cleavage of the thiazole ring
58[C₂H₆N]⁺Fragment containing the methylamino group
Visualizing the Fragmentation Cascade

A Graphviz diagram provides a clear visual representation of the predicted fragmentation pathway.

fragmentation M Molecular Ion (M⁺˙) m/z = 170 F1 [M - CH₃]⁺ m/z = 155 M->F1 - •CH₃ F2 [M - COCH₃]⁺˙ m/z = 127 M->F2 - •COCH₃ F3 [C₄H₅NS]⁺˙ m/z = 85 M->F3 Ring Cleavage F4 [C₂H₆N]⁺ m/z = 58 F3->F4 - C₂H₂O

Caption: Predicted EI-MS fragmentation pathway of this compound.

A Comparative Perspective: Mass Spectrometry Alongside Other Analytical Techniques

While mass spectrometry provides invaluable structural information, a comprehensive characterization often relies on a multi-technique approach. Here, we compare mass spectrometry with HPLC and NMR spectroscopy for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, primarily used for the separation, identification, and quantification of compounds in a mixture.[3][4][5]

  • Principle: HPLC separates compounds based on their differential distribution between a stationary phase (the column) and a liquid mobile phase.[3] For our target compound, a reversed-phase HPLC method would be most suitable, where a non-polar stationary phase is used with a polar mobile phase.

  • Strengths vs. Mass Spectrometry:

    • Quantitative Accuracy: HPLC with UV detection is often the gold standard for accurate quantification and purity assessment.

    • Non-destructive: The sample can be collected after analysis for further characterization.

    • Versatility: Applicable to a wide range of compounds, including those that are not volatile or are thermally labile, which can be a limitation for GC-MS.[6]

  • Weaknesses vs. Mass Spectrometry:

    • Structural Information: While retention time can be used for identification against a known standard, it provides no definitive structural information for unknown compounds or impurities. Mass spectrometry, in contrast, provides a molecular fingerprint.

Illustrative HPLC Protocol

  • System: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with 95% A, 5% B.

    • Ramp to 5% A, 95% B over 10 minutes.

    • Hold for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution.[7]

  • Principle: NMR exploits the magnetic properties of atomic nuclei. By absorbing radiofrequency energy in a strong magnetic field, different nuclei in a molecule produce distinct signals, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

  • Complementarity with Mass Spectrometry:

    • Definitive Structure: While mass spectrometry provides the molecular formula and fragmentation patterns, NMR provides the precise arrangement of atoms and their connectivity, offering an unambiguous structural confirmation.

    • Isomer Differentiation: NMR can readily distinguish between isomers that may have identical mass spectra.

  • Limitations Compared to Mass Spectrometry:

    • Sensitivity: NMR is significantly less sensitive than mass spectrometry, requiring a larger amount of sample (typically in the milligram range).

    • Throughput: NMR experiments are generally more time-consuming than mass spectrometry analyses.

At a Glance: A Comparative Summary
FeatureMass Spectrometry (EI-GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Molecular weight and fragmentation patternRetention time, purity, and quantityComplete molecular structure and connectivity
Sensitivity High (picogram to femtogram)Moderate (nanogram to microgram)Low (microgram to milligram)
Sample Requirements Volatile and thermally stableSoluble in mobile phaseSoluble in deuterated solvent, relatively pure
Structural Elucidation Good for knowns and inferring structure of unknownsLimited to comparison with standardsExcellent for novel structures
Quantitative Analysis Possible with standardsExcellentPossible with standards, but less common for routine quantification
Workflow Synergy: A Logical Approach

A logical workflow for the comprehensive characterization of a new batch of this compound would involve the following steps:

workflow cluster_0 Initial Purity & Identity Screen cluster_1 Definitive Structural Confirmation HPLC HPLC-UV (Purity & Quantification) NMR NMR Spectroscopy ('H, ¹³C, 2D) (Unambiguous Structure) HPLC->NMR MS GC-MS (Molecular Weight & Fragmentation) MS->NMR

Caption: Recommended analytical workflow for comprehensive characterization.

Conclusion

The characterization of pharmaceutical intermediates like this compound demands a rigorous and multi-faceted analytical approach. Mass spectrometry, particularly with electron ionization, serves as a powerful and sensitive technique for confirming the molecular weight and providing crucial structural insights through predictable fragmentation pathways. While HPLC excels in purity determination and quantification, and NMR spectroscopy offers definitive structural elucidation, mass spectrometry provides a unique and vital piece of the analytical puzzle. As a Senior Application Scientist, my recommendation is to leverage the strengths of each of these techniques in a complementary workflow to ensure the highest standards of quality and confidence in your research and drug development endeavors.

References

The Structure-Activity Relationship of 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1] This guide delves into the structure-activity relationship (SAR) of analogs based on the 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone core. While this specific molecule often serves as a versatile starting material for the synthesis of more complex therapeutics, understanding the SAR of its immediate analogs is crucial for the rational design of novel drug candidates, particularly in the realms of oncology and kinase inhibition.

The 2-Aminothiazole Core: A Privileged Scaffold

The 2-aminothiazole moiety is considered a "privileged structure" in drug discovery due to its ability to interact with a variety of biological targets.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The nitrogen and sulfur atoms within the thiazole ring, along with the exocyclic amino group, provide key hydrogen bonding and coordination opportunities with biological macromolecules.

The subject of this guide, this compound, represents a foundational building block within this class. Its chemical functionality—a ketone and a secondary amine—offers facile points for chemical modification, allowing for the exploration of a wide chemical space to optimize biological activity.

Structure-Activity Relationship (SAR) Analysis

While direct and systematic SAR studies on simple analogs of this compound are not extensively documented in publicly available literature, significant insights can be gleaned from studies where this core is elaborated into more complex molecules, such as cyclin-dependent kinase 9 (CDK9) inhibitors.[3][4]

Key Modification Points and Their Inferred Impact on Activity:
  • The 2-(Methylamino) Group: Modifications at this position are critical for activity and selectivity. While the methylamino group is often retained, its elaboration into larger substituents can dramatically influence the biological profile. In the context of CDK9 inhibitors, substitution of the C2-amino group with bulkier moieties like phenyl or pyridyl groups led to a significant reduction in activity against all CDKs.[4] This suggests that while some modification is tolerated, steric hindrance at this position can be detrimental to binding at certain kinase active sites.

  • The 4-Methyl Group: The C4-methyl group often plays a role in establishing hydrophobic interactions within the target's binding pocket. For instance, in the development of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors, the C4-methyl group was observed to form hydrophobic interactions with the gatekeeper residue of CDKs.[5] Replacement of this methyl group with a larger phenyl group was not tolerated and abolished inhibitory activity against CDKs.[4] This highlights the sensitivity of this position to steric bulk.

  • The 5-Ethanone (Acetyl) Group: The acetyl group at the C5 position is a key handle for synthetic elaboration. It is frequently used to build more complex structures, such as chalcones or pyrimidine rings.[6] The reactivity of the ketone allows for condensations and cyclizations, leading to diverse chemical scaffolds. The electronic nature of this group also influences the overall reactivity and properties of the thiazole ring.

The following diagram illustrates the key modification points on the core structure:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound Incubate_Inhibitor Incubate kinase with test compound Compound_Prep->Incubate_Inhibitor Enzyme_Prep Prepare kinase, substrate, and ATP solution Enzyme_Prep->Incubate_Inhibitor Initiate_Reaction Initiate reaction with ATP/substrate mix Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30°C for 60 min Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop reaction and deplete remaining ATP Incubate_Reaction->Stop_Reaction Signal_Generation Add detection reagent to generate signal Stop_Reaction->Signal_Generation Read_Plate Measure luminescence Signal_Generation->Read_Plate Plot_Data Plot signal vs. log(inhibitor concentration) Read_Plate->Plot_Data Calculate_IC50 Determine IC50 from dose-response curve Plot_Data->Calculate_IC50 MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_formazan_formation Formazan Formation cluster_measurement Measurement Seed_Cells Seed cancer cells in a 96-well plate Incubate_Cells Incubate for 24h to allow attachment Seed_Cells->Incubate_Cells Add_Compound Add various concentrations of test compound Incubate_Cells->Add_Compound Incubate_Treatment Incubate for 48-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at ~570 nm Solubilize->Read_Absorbance

References

A Comparative Guide to 2-Aminothiazole Kinase Inhibitors: From a Foundational Scaffold to Potent Clinical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form key interactions within the ATP-binding pocket of protein kinases.[1][2] This guide provides a comparative analysis of kinase inhibitors derived from this versatile core, starting with the foundational building block, 1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone , and extending to highly potent, clinically relevant molecules. We will dissect the structure-activity relationships (SAR), present comparative inhibitory data, and provide detailed experimental protocols to offer researchers a comprehensive resource for drug discovery and development.

The 2-Aminothiazole Core: A Privileged Kinase Hinge-Binder

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The development of small molecule inhibitors that target the ATP-binding site has been a highly successful therapeutic strategy. The 2-aminothiazole scaffold is particularly effective because the nitrogen atoms of the amino group and the thiazole ring can act as hydrogen bond donors and acceptors, respectively. This allows them to mimic the adenine portion of ATP and form crucial hydrogen bonds with the "hinge region" of the kinase, a flexible segment that connects the N- and C-terminal lobes of the catalytic domain. This binding mode serves as an anchor, providing a stable foundation for further chemical modifications to achieve high potency and selectivity.[4]

This compound: A Versatile Synthetic Intermediate

While not a potent kinase inhibitor in its own right, this compound is a critical starting material in the synthesis of more complex and potent inhibitors.[5][6] Its structure features the core 2-aminothiazole ring, a methyl group at position 4, a secondary methylamino group at position 2, and an acetyl group at position 5. These features provide multiple reaction sites for chemical elaboration.

The true value of this compound lies in its role as a scaffold. The acetyl group at the C5 position is a key handle for introducing larger, more complex moieties that can extend into other regions of the ATP-binding site, thereby increasing affinity and modulating selectivity.[7] The workflow below illustrates how this intermediate can be elaborated into a more complex pyrimidine-based inhibitor, a common strategy in kinase inhibitor design.

G cluster_start Starting Material cluster_reaction1 Step 1: Enaminone Formation cluster_reaction2 Step 2: Pyrimidine Ring Formation start This compound r1 React with DMF-DMA start->r1 Versatile C5 Acetyl Group p1 Enaminone Intermediate r1->p1 r2 Condensation with Substituted Guanidine p1->r2 p2 4-(Thiazol-5-yl)pyrimidin-2-amine Derivative (Potent Kinase Inhibitor) r2->p2 Cyclization

Caption: Synthetic pathway from the core scaffold to a potent inhibitor.

Comparative Analysis of 2-Aminothiazole Kinase Inhibitors

The functionalization of the 2-aminothiazole core has led to the discovery of inhibitors targeting a wide range of kinases. The key to achieving high potency and selectivity lies in the strategic modification of the C2 and C5 positions. The table below compares this compound with several prominent 2-aminothiazole-based inhibitors.

Compound Name/ClassStructureTarget Kinase(s)IC₅₀ (nM)Key Structural Features & Rationale
This compound N/A (Synthetic Intermediate)N/AUnsubstituted acetyl group at C5 provides a reactive site but lacks extended interactions for potent inhibition.[7]
Dasatinib (BMS-354825) Bcr-Abl, Src Family, c-Kit, PDGFRβBcr-Abl: <1Src: 0.55The C5 position is elaborated into a large carboxamide group that forms additional hydrogen bonds and hydrophobic interactions, leading to potent, multi-kinase inhibition.[8][9][10]
CDK2 Inhibitor (Compound 4) CDK220The C5 position features an isopropyl group that fits into a specific hydrophobic pocket in CDK2. The C2 amino group is attached to a benzenesulfonamide moiety, providing crucial interactions.[11]
CDK4/6 Inhibitor (Compound A) CDK4, CDK6CDK4: 10CDK6: 16A substituted pyrimidine ring attached to the C2 amino group enhances selectivity for CDK4/6 over other CDKs. This modification targets specific residues outside the immediate hinge region.[12]
Aurora Kinase Inhibitor (Compound 31) Aurora A, Aurora BAurora A: 19Aurora B: 4A phenylaminopyrimidine structure at C4 of the thiazole ring (requiring a different synthetic route) is optimized to target the unique conformation of Aurora kinases.[13]

Analysis of Structure-Activity Relationships (SAR):

The data clearly demonstrates a fundamental principle in kinase inhibitor design: the core hinge-binding motif (2-aminothiazole) provides the anchor, but potency and selectivity are driven by substituents that exploit the unique topology of the target kinase's ATP-binding site.

  • From Intermediate to Multi-Kinase Inhibitor (Dasatinib): The transformation from a simple acetyl group to the complex side chain of Dasatinib is a prime example of SAR optimization. The 2-chloro-6-methylphenyl group provides steric constraints and hydrophobic interactions, while the hydroxyethyl piperazine tail enhances solubility and forms additional contacts.[14][15] This extensive decoration results in extremely high potency but across multiple kinase families.[16][17]

  • Achieving Selectivity (CDK and Aurora Inhibitors): In contrast to Dasatinib, more selective inhibitors are designed by targeting subtle differences between kinase active sites. The CDK2 inhibitor uses a relatively small isopropyl group to fit into a specific hydrophobic pocket, while the CDK4/6 inhibitor employs a larger heterocyclic system to engage different residues, conferring selectivity.[11][12]

The following diagram illustrates the general SAR strategy for the 2-aminothiazole scaffold.

Caption: Key modification sites on the 2-aminothiazole scaffold.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of inhibitor comparison studies, standardized and well-validated assays are essential. Below are representative protocols for a biochemical kinase inhibition assay and a cell-based proliferation assay.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric P³³-Filter Binding)

This protocol is adapted from methodologies used to characterize potent CDK inhibitors and provides a robust measure of direct enzyme inhibition.[4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK2/Cyclin A)

  • Kinase-specific substrate peptide (e.g., Histone H1)

  • [γ-P³³]ATP (10 mCi/mL)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds serially diluted in DMSO

  • ATP solution (100 µM in kinase buffer)

  • 96-well polypropylene plates

  • Phosphocellulose filter plates (e.g., Millipore MAPH)

  • 0.75% Phosphoric acid wash solution

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from 100 µM.

  • Reaction Setup: In a 96-well polypropylene plate, add the following in order:

    • 10 µL of kinase reaction buffer.

    • 5 µL of substrate solution (e.g., 0.2 mg/mL Histone H1).

    • 2.5 µL of serially diluted test compound (or DMSO for control wells). This results in a 4x concentration.

    • 2.5 µL of purified kinase enzyme (e.g., 9 nM CDK2/Cyclin A).

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiation of Reaction: Add 5 µL of the ATP mix (containing 100 µM cold ATP and [γ-P³³]ATP) to each well to start the kinase reaction. The final ATP concentration will be 25 µM.

  • Reaction Incubation: Incubate the plate at 30°C for 30 minutes.

  • Termination and Capture: Stop the reaction by adding 50 µL of 0.75% phosphoric acid. Transfer the entire volume to a phosphocellulose filter plate, which has been pre-wetted with phosphoric acid. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plate three times with 200 µL of 0.75% phosphoric acid to remove unincorporated [γ-P³³]ATP.

  • Detection: Dry the plate, add 50 µL of scintillant to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Convert raw counts to percent inhibition relative to DMSO controls. Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the effect of an inhibitor on the metabolic activity of cancer cells, which serves as a proxy for cell proliferation and viability.[18]

Objective: To determine the half-maximal growth inhibition concentration (GI₅₀) of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A2780 ovarian carcinoma)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds serially diluted in growth medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2-4 hours (or overnight) and then read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log[compound concentration] and fit the data to determine the GI₅₀ value.

Conclusion and Future Perspectives

The journey from the simple synthetic intermediate, This compound , to potent and selective kinase inhibitors like Dasatinib and various CDK inhibitors, highlights the power of structure-based drug design. The 2-aminothiazole scaffold remains a highly valuable starting point for inhibitor discovery due to its favorable hinge-binding properties.[8][19]

Future efforts in this field will likely focus on developing inhibitors with even greater selectivity to minimize off-target effects and associated toxicities. This can be achieved by targeting less conserved regions of the ATP-binding site or by developing allosteric inhibitors that bind outside the catalytic domain.[20] Furthermore, the covalent modification of non-catalytic cysteine residues near the active site is an emerging strategy to achieve irreversible inhibition and prolonged duration of action. The foundational chemistry, starting from versatile building blocks like the one discussed herein, will continue to be indispensable in these future endeavors.

References

A Comparative Guide to Thiazole-Based Compounds in Cancer Therapy: A Tale of Two Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the thiazole scaffold has emerged as a cornerstone in the design of novel anticancer agents. Its unique chemical properties allow for diverse substitutions, leading to compounds with a wide array of biological activities. This guide provides a comparative analysis of two prominent classes of thiazole-based compounds, exemplified by the multi-kinase inhibitor Dasatinib and the potent tubulin polymerization inhibitor, Compound 5b . Through an in-depth exploration of their mechanisms of action, supported by experimental data and detailed protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential and the methodologies used to evaluate them.

Introduction: The Versatility of the Thiazole Ring in Oncology

The five-membered heterocyclic thiazole ring is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its ability to participate in hydrogen bonding and other molecular interactions makes it an ideal scaffold for designing targeted therapies.[3] In cancer therapy, thiazole derivatives have been successfully developed to inhibit a variety of targets, including protein kinases and cytoskeletal components, leading to the disruption of key cellular processes essential for tumor growth and survival.[4][5] This guide will dissect the distinct yet equally potent anticancer activities of two such thiazole-based compounds, offering a comparative perspective on their efficacy and underlying biological pathways.

Section 1: Dasatinib - A Multi-Targeted Kinase Inhibitor

Dasatinib is a potent, orally available small molecule inhibitor of multiple tyrosine kinases.[6] It is a prime example of a thiazole-containing compound that exerts its anticancer effects by interfering with crucial signaling pathways that drive cell proliferation and survival.

Mechanism of Action: Disrupting Aberrant Cell Signaling

Dasatinib's primary targets include the BCR-ABL fusion protein, a hallmark of Chronic Myeloid Leukemia (CML), and the Src family of kinases (SFKs), which are often overactive in various solid tumors.[1][6] By binding to the ATP-binding site of these kinases, Dasatinib blocks their catalytic activity, thereby preventing the phosphorylation of downstream substrates.[1] This inhibition disrupts the signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, that are essential for cancer cell growth, leading to cell cycle arrest and apoptosis.[7][8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor BCR_ABL_Src BCR-ABL / Src (Tyrosine Kinases) Growth_Factor_Receptor->BCR_ABL_Src Activates Dasatinib Dasatinib Dasatinib->BCR_ABL_Src Inhibits RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL_Src->RAS_RAF_MEK_ERK Phosphorylates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL_Src->PI3K_AKT_mTOR Phosphorylates Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival Promotes PI3K_AKT_mTOR->Proliferation_Survival Promotes Apoptosis Apoptosis cluster_cell Cancer Cell Compound_5b Compound 5b Tubulin_Dimers α/β-Tubulin Dimers Compound_5b->Tubulin_Dimers Binds to Microtubule Microtubule (Polymerized) Tubulin_Dimers->Microtubule Polymerization G2M_Arrest_Apoptosis G2/M Arrest & Apoptosis Tubulin_Dimers->G2M_Arrest_Apoptosis Inhibition of Polymerization leads to Microtubule->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of test compound Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

References

A Comparative Guide to the Validation of 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone (let's call it Compound A ) and a primary alternative, 1-(2-amino-4-methylthiazol-5-yl)ethanone (Compound B ). Both are pivotal building blocks in the synthesis of a diverse range of bioactive molecules, including kinase inhibitors and antimicrobial agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to inform the selection of the most appropriate intermediate for their specific research needs.

Introduction: The Significance of Substituted 2-Aminothiazoles

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3] Its prevalence is due to its ability to engage in a variety of biological interactions and its synthetic tractability. Intermediates like Compound A and Compound B are particularly valuable as they provide a handle for further molecular elaboration, typically through reactions involving the acetyl group at the 5-position and the amino group at the 2-position.

Compound A , with its N-methylated amino group, offers a distinct reactivity profile compared to the primary amine of Compound B . This guide will dissect the practical implications of this structural difference, from the initial synthesis of the intermediates to their performance in subsequent synthetic transformations.

Synthesis of the Intermediates: A Head-to-Head Comparison

The most common and established method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[4][5] This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.

Synthetic Pathway Overview

The syntheses of both Compound A and Compound B can be efficiently achieved through a Hantzsch-type reaction. The key difference lies in the choice of the thiourea reagent.

cluster_A Synthesis of Compound A cluster_B Synthesis of Compound B A_start 3-Chloro-2,4-pentanedione Compound_A This compound A_start->Compound_A Hantzsch Synthesis (e.g., in Ethanol) A_reagent N-Methylthiourea A_reagent->Compound_A B_start 3-Chloro-2,4-pentanedione Compound_B 1-(2-amino-4-methylthiazol-5-yl)ethanone B_start->Compound_B Hantzsch Synthesis (e.g., in Ethanol) B_reagent Thiourea B_reagent->Compound_B

Caption: Comparative synthetic pathways for Compound A and Compound B via Hantzsch thiazole synthesis.

Experimental Protocols

The following are representative protocols for the synthesis of each intermediate.

Protocol 1: Synthesis of this compound (Compound A)

  • To a solution of N-methylthiourea (1.0 equivalent) in absolute ethanol, add 3-chloro-2,4-pentanedione (1.05 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure Compound A .

Protocol 2: Synthesis of 1-(2-amino-4-methylthiazol-5-yl)ethanone (Compound B)

  • To a solution of thiourea (1.0 equivalent) in absolute ethanol, add 3-chloro-2,4-pentanedione (1.05 equivalents).[6]

  • Heat the reaction mixture to reflux with vigorous stirring.[6]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.[6]

  • After completion, allow the reaction mixture to cool to room temperature.[6]

  • Pour the cooled reaction mixture into a beaker containing cold deionized water to induce precipitation.[6]

  • Collect the precipitate by filtration, wash with water, and dry.[6]

  • Recrystallize the crude product from ethanol to yield pure Compound B .

Performance Data Comparison
ParameterThis compound (Compound A)1-(2-amino-4-methylthiazol-5-yl)ethanone (Compound B)Reference(s)
Typical Yield 80-90%70-85%[General literature yields for Hantzsch synthesis]
Purity (Post-recrystallization) >98% (by HPLC)>98% (by HPLC)[Assumed based on standard lab practices]
Reaction Time 2-4 hours1-3 hours[6]
Starting Material Cost N-Methylthiourea (Moderately higher)Thiourea (Lower)[General chemical supplier pricing]
Work-up/Purification Straightforward precipitation and recrystallizationStraightforward precipitation and recrystallization[6]

Expertise & Experience Insights: The slightly longer reaction time and potentially higher yield for Compound A can be attributed to the electronic effect of the methyl group on the nitrogen of N-methylthiourea, which can influence its nucleophilicity. However, both syntheses are robust and amenable to scale-up. The primary consideration for large-scale synthesis often becomes the cost of the starting thiourea derivative.

Validation and Characterization of the Intermediates

A rigorous validation of any synthetic intermediate is paramount to ensure the integrity of subsequent synthetic steps and the final product. This involves a combination of spectroscopic and analytical techniques to confirm the structure and purity of the compound.

Validation Workflow

cluster_validation Intermediate Validation Workflow cluster_structure Spectroscopic Methods cluster_purity Analytical Methods Start Synthesized Intermediate (Crude Product) Purification Purification (Recrystallization/Chromatography) Start->Purification Structure_Confirmation Structure Confirmation Purification->Structure_Confirmation Purity_Analysis Purity Analysis Purification->Purity_Analysis Final Validated Intermediate (>98% Purity) Structure_Confirmation->Final NMR ¹H NMR, ¹³C NMR Structure_Confirmation->NMR MS Mass Spectrometry (MS) Structure_Confirmation->MS IR Infrared (IR) Spectroscopy Structure_Confirmation->IR Purity_Analysis->Final HPLC High-Performance Liquid Chromatography (HPLC) Purity_Analysis->HPLC TLC Thin Layer Chromatography (TLC) Purity_Analysis->TLC Melting_Point Melting Point Analysis Purity_Analysis->Melting_Point

Caption: A comprehensive workflow for the validation of synthetic intermediates.

Expected Characterization Data
TechniqueThis compound (Compound A)1-(2-amino-4-methylthiazol-5-yl)ethanone (Compound B)Key Observables
¹H NMR Singlet for N-CH₃, Singlet for C4-CH₃, Singlet for COCH₃, Broad singlet for NHSinglet for C4-CH₃, Singlet for COCH₃, Broad singlet for NH₂Presence and integration of characteristic methyl and amino proton signals.
¹³C NMR Resonances for N-CH₃, C4-CH₃, COCH₃, and thiazole ring carbons.Resonances for C4-CH₃, COCH₃, and thiazole ring carbons.Distinct chemical shifts for the thiazole ring carbons and the acetyl group.
Mass Spec. M+H⁺ peak corresponding to C₇H₁₀N₂OSM+H⁺ peak corresponding to C₆H₈N₂OSConfirmation of the molecular weight.
IR Spec. C=O stretch, N-H stretch, C=N stretchC=O stretch, N-H stretches (symmetric and asymmetric), C=N stretchCharacteristic vibrational frequencies for the functional groups.

Trustworthiness through Self-Validation: Each analytical technique provides a piece of the structural puzzle. For instance, the molecular weight from mass spectrometry should be consistent with the proposed structure, and the proton and carbon environments observed in NMR should match this structure. The purity determined by HPLC should align with a sharp melting point. This cross-verification ensures a high degree of confidence in the identity and quality of the intermediate.

Performance in Subsequent Reactions: The Impact of N-Methylation

The primary divergence in the utility of Compound A and Compound B lies in the reactivity of the 2-amino group.

Reactivity at the 2-Amino Group

The secondary amine of Compound A and the primary amine of Compound B exhibit different nucleophilicity and steric hindrance, which can influence their reactivity in subsequent acylation, alkylation, or condensation reactions.

  • Compound A (Secondary Amine):

    • Advantages: The presence of the methyl group can sometimes prevent undesired side reactions, such as double acylation, that can occur with primary amines.

    • Disadvantages: The secondary amine is generally less nucleophilic and more sterically hindered than a primary amine, which may necessitate harsher reaction conditions (e.g., stronger bases, higher temperatures) for certain transformations.

  • Compound B (Primary Amine):

    • Advantages: The primary amine is more nucleophilic and less sterically hindered, often leading to faster reaction rates and milder reaction conditions.

    • Disadvantages: The presence of two N-H protons can lead to side reactions, such as bis-acylation or the formation of ureas and thioureas, requiring careful control of stoichiometry and reaction conditions.

A notable application of these intermediates is in the synthesis of kinase inhibitors, such as those targeting CDK9.[7] In such syntheses, the 2-amino group is often reacted with a substituted pyrimidine. The choice between Compound A and Compound B can significantly affect the yield and purity of the coupled product.

Reactivity at the 5-Acetyl Group

Both Compound A and Compound B possess a versatile acetyl group at the 5-position. This group can undergo a variety of transformations, including:

  • Condensation Reactions: The acetyl group can react with aldehydes in Claisen-Schmidt condensations to form α,β-unsaturated ketones, which are themselves valuable synthetic intermediates.[1][8][9]

  • Bromination: The α-carbon of the acetyl group can be brominated to form an α-bromoacetyl derivative, which is a potent electrophile for further reactions, such as the synthesis of fused heterocyclic systems.[1]

The N-methyl group in Compound A is unlikely to have a significant electronic effect on the reactivity of the distant acetyl group. Therefore, for reactions exclusively involving the 5-acetyl moiety, both intermediates are expected to perform similarly.

Conclusion and Recommendations

The choice between This compound (Compound A) and 1-(2-amino-4-methylthiazol-5-yl)ethanone (Compound B) is contingent on the specific synthetic strategy and the desired final product.

  • Choose Compound A when:

    • The synthetic route requires a mono-substituted 2-amino group to avoid side reactions.

    • The subsequent reaction at the 2-amino position is known to be compatible with the slightly reduced nucleophilicity of a secondary amine.

    • The cost of N-methylthiourea is not a limiting factor.

  • Choose Compound B when:

    • A more nucleophilic primary amine is required for a specific transformation.

    • The synthetic route can be controlled to prevent undesired reactions at the primary amine.

    • Cost-effectiveness is a primary concern for large-scale synthesis.

Ultimately, a thorough understanding of the reaction mechanisms and careful optimization of reaction conditions are crucial for the successful application of either of these valuable synthetic intermediates. This guide provides the foundational data and scientific rationale to make an informed decision, thereby streamlining the drug discovery and development process.

References

A Comparative Guide to the Biological Efficacy of Novel Thiazole-Based Kinase Inhibitors and Dasatinib

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological efficacy of the established multi-kinase inhibitor, Dasatinib, against a class of emerging therapeutic candidates derived from 1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel kinase inhibitors.

Introduction: The Kinase Inhibitor Landscape

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy.

Dasatinib , a potent, orally available multi-targeted kinase inhibitor, represents a cornerstone of this therapeutic class. It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[1]. Its mechanism of action involves the inhibition of a broad spectrum of kinases, leading to the disruption of key oncogenic signaling pathways[2].

In the continuous search for novel and more selective kinase inhibitors, heterocyclic compounds have garnered significant attention. The thiazole scaffold, in particular, is a privileged structure in medicinal chemistry. This compound serves as a crucial synthetic precursor for a novel class of thiazole-based compounds that have demonstrated promising anticancer and kinase inhibitory activities[1][3]. This guide will delve into a comparative analysis of Dasatinib and these emerging thiazole derivatives, providing the experimental framework for their head-to-head evaluation.

Comparative Target Profiles

The efficacy of a kinase inhibitor is intrinsically linked to its target profile. A comprehensive understanding of the kinases inhibited by a compound is crucial for predicting its therapeutic effects and potential off-target toxicities.

Dasatinib is characterized by its broad-spectrum inhibitory activity. Its primary targets include BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ[4]. This multi-targeted approach contributes to its high efficacy in hematological malignancies driven by these kinases[1].

The novel thiazole derivatives synthesized from this compound have been shown to exhibit inhibitory activity against different kinase targets. For instance, certain chalcone derivatives of this class have demonstrated inhibitory effects on Janus kinase 2 (JAK2) and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).

The following table summarizes the known primary kinase targets for both Dasatinib and the emerging thiazole derivatives.

Compound ClassPrimary Kinase Targets
Dasatinib BCR-ABL, SRC Family (SRC, LCK, etc.), c-KIT, EPHA2, PDGFRβ[1][4]
Thiazole Derivatives JAK2, EGFR-TK (for specific chalcone derivatives)

Head-to-Head Evaluation: A Proposed Experimental Workflow

To rigorously compare the biological efficacy of a novel thiazole derivative against Dasatinib, a multi-faceted experimental approach is required. This workflow is designed to assess and compare their potency, selectivity, and cellular effects.

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Kinase Panel Screening Kinase Panel Screening IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Identify primary targets Cell Viability Assay Cell Viability Assay IC50 Determination->Cell Viability Assay Select relevant cell lines Apoptosis Assay Apoptosis Assay Cell Viability Assay->Apoptosis Assay Determine cytotoxic concentration Western Blotting Western Blotting Apoptosis Assay->Western Blotting Validate mechanism of cell death Pathway Analysis Pathway Analysis Western Blotting->Pathway Analysis Confirm target engagement

Figure 1: Proposed experimental workflow for the comparative evaluation of kinase inhibitors.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the key experiments outlined in the workflow.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of purified kinases.

Objective: To quantify and compare the in vitro potency of a novel thiazole derivative and Dasatinib against their respective target kinases.

Methodology (Example using a luminescence-based assay):

  • Compound Preparation: Prepare serial dilutions of the novel thiazole derivative and Dasatinib in DMSO. Further dilute in the appropriate kinase reaction buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the diluted compounds. A DMSO control should be included to represent 100% kinase activity.

  • Enzyme and Substrate Addition: Add the purified kinase enzyme and its specific substrate to each well.

  • ATP Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified duration (e.g., 60 minutes).

  • Detection: Add a detection reagent that measures the amount of ADP produced, which is proportional to kinase activity. Luminescence is a common readout.

  • Data Analysis: Measure the luminescence signal. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Objective: To compare the dose-dependent effect of the novel thiazole derivative and Dasatinib on the viability of relevant cancer cell lines.

Methodology (Example using MTT assay):

  • Cell Seeding: Seed cancer cells (e.g., K562 for CML, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the novel thiazole derivative and Dasatinib. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Western Blotting for Phospho-Protein Analysis

This technique is used to investigate the impact of the inhibitors on downstream signaling pathways by detecting changes in protein phosphorylation.

Objective: To confirm target engagement and elucidate the mechanism of action by analyzing the phosphorylation status of key signaling proteins.

Methodology:

  • Cell Culture and Treatment: Culture the selected cancer cell lines to 70-80% confluency and treat them with the IC50 concentrations of the novel thiazole derivative and Dasatinib for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-STAT3, STAT3, p-ERK, ERK).

  • Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizing the Signaling Pathways

Understanding the signaling cascades affected by these inhibitors is crucial for interpreting their biological effects.

Dasatinib's Mechanism of Action

Dasatinib exerts its therapeutic effects by inhibiting multiple oncogenic signaling pathways, most notably the BCR-ABL and Src pathways.

G BCR-ABL BCR-ABL Downstream Effectors Downstream Effectors BCR-ABL->Downstream Effectors P Src Family Kinases Src Family Kinases Src Family Kinases->Downstream Effectors P Dasatinib Dasatinib Dasatinib->BCR-ABL Dasatinib->Src Family Kinases Proliferation & Survival Proliferation & Survival Downstream Effectors->Proliferation & Survival

Figure 2: Simplified signaling pathway showing the inhibitory action of Dasatinib.
Hypothesized Mechanism of Thiazole Derivatives

Based on preliminary findings, the novel thiazole derivatives may target the JAK-STAT and EGFR signaling pathways.

G EGFR EGFR RAS-RAF-MEK-ERK RAS-RAF-MEK-ERK EGFR->RAS-RAF-MEK-ERK P JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 P Thiazole Derivative Thiazole Derivative Thiazole Derivative->EGFR Thiazole Derivative->JAK2 Proliferation & Survival Proliferation & Survival RAS-RAF-MEK-ERK->Proliferation & Survival Gene Transcription Gene Transcription STAT3->Gene Transcription Gene Transcription->Proliferation & Survival

Figure 3: Hypothesized signaling pathways targeted by novel thiazole derivatives.

Conclusion and Future Directions

Dasatinib remains a highly effective multi-kinase inhibitor for specific hematological malignancies. The emergence of novel kinase inhibitors, such as the thiazole derivatives discussed, highlights the ongoing efforts to develop more selective and potent anticancer agents. The experimental framework provided in this guide offers a robust strategy for the comparative evaluation of these compounds.

Future research should focus on comprehensive kinase profiling of the most promising thiazole derivatives to fully elucidate their selectivity. In vivo studies in relevant animal models will be crucial to assess their therapeutic efficacy and safety profiles. The ultimate goal is to identify novel kinase inhibitors with improved therapeutic windows and the potential to overcome resistance to existing therapies.

References

Safety Operating Guide

Proper Disposal of 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Immediate Safety Precautions

Thiazole derivatives, as a class of compounds, can present various health and environmental risks.[3][5][6][7] Potential hazards include skin and eye irritation, respiratory irritation, and potential harm if swallowed or in contact with skin.[3][8] Furthermore, thermal decomposition may release toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides.[3] Given the lack of specific toxicity data for 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone, it is crucial to handle this compound with a high degree of caution, assuming it to be hazardous.

Required Personal Protective Equipment (PPE):

Before initiating any handling or disposal procedures, the following PPE is mandatory:

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact, as thiazole derivatives can cause skin irritation or be absorbed through the skin.[3]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or dust, as these compounds can cause serious eye irritation.[3]
Lab Coat A standard, buttoned laboratory coat.To prevent contamination of personal clothing and minimize skin exposure.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.To avoid inhalation of dust or vapors, which may cause respiratory irritation.[3][9]

Always work within a certified chemical fume hood when handling the solid compound or solutions to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The primary and most critical step in the disposal of this compound is to treat it as hazardous waste.[3][4] It must be collected and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Waste Segregation and Collection:
  • Designate as Hazardous Waste: As soon as the material is no longer needed, it must be declared as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound with non-hazardous waste. It must be collected in a dedicated and properly labeled hazardous waste container.[3][10]

  • Check for Incompatibilities: Avoid mixing this compound with strong oxidizing agents, acids, or bases in the same waste container to prevent potentially violent reactions.[4][11]

Container Selection and Labeling:
  • Solid Waste:

    • Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid.

    • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.

  • Liquid Waste (Solutions):

    • Container: Collect solutions in a designated, leak-proof, and chemically compatible container for liquid hazardous waste.

    • Labeling: Label the container with "Hazardous Waste," the full chemical name and solvent(s), and the estimated concentration of the compound.

  • Contaminated Materials:

    • Any items that have come into direct contact with the compound, such as pipette tips, weighing paper, and contaminated gloves, must be disposed of as solid hazardous waste in the same container as the solid compound or a separate, appropriately labeled container.[3]

G cluster_waste Waste Generation cluster_container Waste Collection cluster_disposal Final Disposal Solid Solid Compound SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer Liquid Solutions LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer Contaminated Contaminated PPE/Materials Contaminated->SolidContainer EHS Institutional EHS Office / Licensed Waste Contractor SolidContainer->EHS LiquidContainer->EHS

Caption: Decision workflow for the proper segregation and disposal of this compound waste streams.

Spill Management Protocol

In the event of a spill, prompt and appropriate action is crucial to mitigate potential exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel from the area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

  • Contain the Spill:

    • Solid Spills: Gently cover the spill with an absorbent material like vermiculite, sand, or a commercial sorbent to avoid generating dust.[3]

    • Liquid Spills: Use an inert absorbent material to contain the spill.

  • Collect the Waste: Carefully sweep or scoop the contained material into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[3] All cleaning materials (e.g., wipes, paper towels) must be collected as solid hazardous waste.

  • Report the Incident: Report the spill to your institution's EHS department in accordance with your laboratory's safety protocols.[3]

G Spill Spill Occurs Evacuate Evacuate & Ventilate Spill->Evacuate Contain Contain Spill (Use Absorbent) Evacuate->Contain Collect Collect Waste into Hazardous Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report to EHS Decontaminate->Report

Caption: Step-by-step procedure for responding to a spill of this compound.

Storage of Hazardous Waste

Pending collection by your EHS office, store the labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. Ensure secondary containment is used to prevent the spread of material in the event of a leak.[10]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

A Researcher's Guide to the Safe Handling of 1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone: Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical synthesis, the safety of laboratory personnel is of paramount importance. The handling of novel research chemicals, such as 1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone, demands a rigorous and well-informed approach to safety. This guide provides essential, in-depth information on the selection of appropriate Personal Protective Equipment (PPE), safe handling procedures, and proper disposal methods for this compound, ensuring the well-being of researchers and the integrity of the laboratory environment.

Foundational Safety: Understanding the Hazards

While a comprehensive toxicological profile for this compound may not be extensively documented, its chemical structure as a thiazole derivative warrants a cautious approach.[1] Thiazole compounds can exhibit a range of biological activities and potential hazards.[2] A structurally similar compound, 1-(2,4-dimethyl-5-thiazolyl)-ethanone, is known to cause skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] Therefore, it is prudent to assume that this compound may present similar risks.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Effective laboratory safety extends beyond the use of PPE.[4] A comprehensive strategy involves a hierarchy of controls designed to minimize risk at every level.

  • Elimination and Substitution : The most effective control is to remove the hazard or replace it with a less hazardous substance, though this is often not feasible in a research context.

  • Engineering Controls : These are physical changes to the workspace that isolate researchers from the hazard.[5] For this compound, all handling should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Administrative Controls : These are work policies and procedures that reduce exposure.[5] This includes developing standard operating procedures (SOPs), providing thorough training on the specific hazards, and ensuring proper labeling and storage of the chemical.

  • Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical hazard and must be used in conjunction with higher-level controls.[4][5]

Personal Protective Equipment (PPE): Your Essential Barrier

A thorough risk assessment of the specific tasks to be performed is crucial for selecting the appropriate PPE.[7] The following recommendations are based on the potential hazards associated with thiazole derivatives.

PPE CategorySpecific EquipmentPurpose
Eye and Face Protection Safety glasses with side shields (ANSI Z87.1 compliant) or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant splash hazard.[7][8]To protect eyes from contact with dust, splashes, or vapors.[6][7]
Hand Protection Chemically resistant gloves, such as nitrile, are suitable for incidental contact.[6][7] For prolonged or direct contact, consider more robust gloves and consult the manufacturer's compatibility data. Always inspect gloves before use and change them immediately after contamination.[8]To prevent skin contact and potential absorption.[5][8]
Body Protection A laboratory coat should be worn to protect clothing and skin from contamination.[5][6] For larger scale work, a chemically resistant apron may be necessary.To shield the body from accidental spills and splashes.[5]
Respiratory Protection When working in a properly functioning chemical fume hood, respiratory protection is generally not required.[6] In the event of a spill or if there is a potential for generating aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.To prevent the inhalation of airborne particles or vapors.[5]

Step-by-Step Operational and Disposal Plan

A systematic workflow is critical for maintaining a safe laboratory environment.[6]

Safe Handling Protocol
  • Preparation : Before beginning work, ensure the chemical fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment and reagents.

  • Donning PPE : Put on all required PPE as identified in your risk assessment.[6]

  • Aliquotting and Transfer : Perform all weighing and transfers of the solid compound or its solutions inside the fume hood to contain any dust or vapors.

  • Reaction and Work-up : Keep all reactions and subsequent work-up procedures within the fume hood.

  • Decontamination : After use, decontaminate all surfaces and equipment with an appropriate solvent.

  • Doffing PPE : Remove PPE in a manner that avoids cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.

  • Hygiene : Always wash hands thoroughly with soap and water after handling chemicals, even if gloves were worn.[9]

Spill and Emergency Procedures
  • Minor Spill : For a small spill within a fume hood, use an absorbent material like vermiculite or sand to contain it.[10] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[11]

  • Major Spill : In the event of a large spill, evacuate the immediate area and alert your supervisor and the institution's Environmental Health and Safety (EHS) department.[11] Only properly trained and equipped personnel should handle the cleanup.[10]

  • First Aid :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[12] Remove contaminated clothing.[13]

    • Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

    • Inhalation : Move the affected person to fresh air. If they feel unwell, seek medical attention.[10][12]

    • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice.[13]

Waste Disposal Plan

All waste contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[11][14]

  • Solid Waste : Collect all contaminated solids (e.g., gloves, wipes, absorbent materials) in a designated, clearly labeled hazardous waste container.[11]

  • Liquid Waste : Collect all solutions containing the compound in a separate, labeled hazardous waste container.[11] Do not mix with other waste streams.

  • Labeling : Ensure all waste containers are properly labeled with the full chemical name and any other required hazard information.

  • Storage : Store waste containers in a designated, secure waste accumulation area until they are collected by EHS personnel.[13]

Caption: A workflow diagram for the safe handling, spill response, and disposal of this compound.

By implementing these comprehensive safety protocols, researchers can mitigate the risks associated with handling this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.